ML 297
Description
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-(5-methyl-2-phenylpyrazol-3-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11-9-16(23(22-11)13-5-3-2-4-6-13)21-17(24)20-12-7-8-14(18)15(19)10-12/h2-10H,1H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKSMUSSYJUQMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Mechanism of ML297: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
ML297, also known as VU0456810, is a pioneering small molecule that functions as a potent and selective activator of G protein-coupled inwardly-rectifying potassium (GIRK) channels.[1][2][3] This technical guide delineates the intricate mechanism of action of ML297, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and physiological consequences. ML297's unique mode of action, which involves direct channel modulation independent of G-protein signaling, has established it as a critical tool for probing GIRK channel physiology and as a promising scaffold for the development of novel therapeutics for conditions such as epilepsy and anxiety.[3][4][5]
Mechanism of Action
ML297 exerts its effects through direct activation of GIRK channels, which are crucial regulators of neuronal excitability in the central nervous system and cardiac rhythm in the periphery.[1][6] Unlike endogenous activation via G-protein coupled receptors (GPCRs), ML297's mechanism is independent of the Gβγ subunit of G-proteins.[4][7] However, its efficacy is contingent upon the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a key membrane phospholipid essential for GIRK channel gating.[4][7]
The selectivity of ML297 is a hallmark of its molecular profile. It preferentially activates heterotetrameric GIRK channels that contain the GIRK1 subunit.[1][4] Specifically, two amino acid residues within the GIRK1 subunit, phenylalanine 137 (F137) in the pore helix and aspartate 173 (D173) in the second transmembrane domain, are necessary and sufficient for ML297-mediated channel activation.[4][7] This specificity renders ML297 inactive on GIRK channels lacking the GIRK1 subunit, such as homomeric GIRK2 or heteromeric GIRK2/3 channels.[1][8]
The direct binding of ML297 to the GIRK1 subunit induces a conformational change in the channel, leading to an outward flow of potassium ions. This hyperpolarizes the cell membrane, thereby dampening neuronal excitability.[9] This reduction in excitability is the basis for its observed antiepileptic and anxiolytic effects in preclinical models.[1][6]
Quantitative Data
The potency and selectivity of ML297 have been quantified across various GIRK channel subunit combinations using different experimental assays.
| GIRK Subunit Composition | Assay Type | Parameter | Value (nM) | Reference |
| GIRK1/2 | Thallium Flux | EC50 | ~160 | [1] |
| GIRK1/2 | Whole-cell Electrophysiology | EC50 | 233 ± 38 | [4] |
| GIRK1/3 | Thallium Flux | EC50 | 914 | [10] |
| GIRK1/4 | Thallium Flux | EC50 | 887 | [10] |
| GIRK2 | Thallium Flux | Activity | Inactive | [1] |
| GIRK2/3 | Thallium Flux | Activity | Inactive | [1] |
Experimental Protocols
The characterization of ML297's mechanism of action has been elucidated through several key experimental techniques.
Thallium Flux Assay
This high-throughput screening assay is used to measure the activity of potassium channels.
-
Cell Culture: HEK-293 cells are engineered to stably express the desired GIRK channel subunit combinations.
-
Assay Principle: Thallium ions (Tl+) are used as a surrogate for potassium ions (K+). Upon channel opening, Tl+ flows into the cells and binds to a Tl+-sensitive fluorescent dye, leading to an increase in fluorescence.
-
Procedure:
-
Cells are plated in multi-well plates and loaded with the Tl+-sensitive dye.
-
A baseline fluorescence is measured.
-
ML297 at varying concentrations is added to the wells.
-
A stimulus solution containing Tl+ is then added to initiate ion flux through the activated GIRK channels.
-
The change in fluorescence is measured over time using a fluorescence plate reader.
-
-
Data Analysis: The increase in fluorescence is proportional to the number of open GIRK channels. Dose-response curves are generated to calculate the EC50 value of ML297.[6]
Whole-Cell Electrophysiology (Voltage-Clamp)
This technique directly measures the ion flow through the channels in the membrane of a single cell.
-
Cell Preparation: HEK-293 cells expressing the target GIRK channels are used.
-
Recording Setup: A glass micropipette filled with an internal solution is sealed onto the surface of a cell. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a specific voltage (e.g., -70 mV).[1]
-
Procedure:
-
A stable baseline current is recorded.
-
ML297 is applied to the cell via a perfusion system.
-
The resulting change in membrane current, representing the flow of K+ ions through the GIRK channels, is recorded.
-
The effect of channel blockers, such as barium, can be assessed to confirm the identity of the current.[1]
-
-
Data Analysis: The magnitude of the ML297-evoked current is measured at different compound concentrations to determine the EC50. The current-voltage (I-V) relationship can also be determined to study the rectification properties of the channel in the presence of the compound.[4]
Visualizations
Signaling Pathway of ML297 Action
Caption: Direct activation of GIRK1-containing channels by ML297.
Experimental Workflow for ML297 Characterization
Caption: Workflow for characterizing ML297 from in vitro discovery to in vivo validation.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 7. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 10. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
ML297: A Technical Guide to its G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the selectivity profile of ML297, the first potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels. The information presented herein is compiled from foundational studies to serve as a comprehensive resource for professionals in neuroscience, pharmacology, and drug discovery.
Executive Summary
ML297 is a pioneering chemical probe that exhibits exquisite selectivity for GIRK channels containing the GIRK1 subunit.[1][2] It is a potent activator of heterotetrameric GIRK1/2, GIRK1/3, and GIRK1/4 channels, while demonstrating no activity at GIRK2 homomers or GIRK2/3 heteromers.[1] This selectivity profile makes ML297 an invaluable tool for dissecting the physiological and pathological roles of GIRK1-containing channels. Furthermore, ML297 displays a favorable off-target profile, with minimal activity against a broad range of other ion channels, receptors, and transporters.[1][3] Its mechanism of action is direct, G-protein-independent, but requires the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[2][4]
Quantitative Selectivity and Potency Profile
The following tables summarize the quantitative data on the potency and selectivity of ML297 for various GIRK channel subunit combinations and other ion channels.
Table 2.1: Potency of ML297 on GIRK Channel Subunit Combinations
| GIRK Subunit Combination | Assay Type | Potency (EC50/IC50) | Efficacy | Reference |
| GIRK1/2 | Thallium Flux | ~160 nM | 122% | [1][3] |
| GIRK1/2 | Whole-Cell Electrophysiology | 233 ± 38 nM | - | [2] |
| GIRK1/3 | Thallium Flux | 914 nM | - | |
| GIRK1/4 | Thallium Flux | 887 nM | - | |
| GIRK2 | Thallium Flux | No Activity | - | [1] |
| GIRK2/3 | Thallium Flux | No Activity | - | [1][3] |
Table 2.2: Selectivity of ML297 Against Other Ion Channels
| Channel/Receptor | Assay Type | Potency (IC50) | % Inhibition at 10 µM | Reference |
| Kir2.1 | Thallium Flux | Inactive | - | [1] |
| Kv7.4 | Thallium Flux | Inactive | - | [1] |
| hERG | Thallium Flux | ~10 µM | ~60% at 100 µM | [1] |
| 5-HT2b Receptor | Radioligand Binding | - | <50% | [1] |
| Sigma σ1 Receptor | Radioligand Binding | - | <50% | [1] |
| GABA-A Receptor (muscimol site) | Radioligand Binding | - | <50% | [1] |
| GABA-A Receptor (α1, β2, γ2) | Whole-Cell Electrophysiology | No activation or potentiation | - | [1] |
Signaling Pathway and Mechanism of Action
ML297 activates GIRK1-containing channels through a direct interaction, independent of G-protein signaling.[1][5] This was demonstrated in experiments where the G-protein inhibitor pertussis toxin (PTX) failed to block ML297-induced channel activation, while it completely abolished receptor-mediated activation.[1] However, the activation by ML297 is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a crucial cofactor for GIRK channel gating.[2][4] The selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acid residues within the GIRK1 subunit: Phenylalanine 137 (F137) in the pore helix and Aspartate 173 (D173) in the second membrane-spanning domain.[2][4][5]
Experimental Protocols
Thallium Flux Assay
This high-throughput assay is used to measure the activity of potassium channels.
-
Cell Line Construction and Culture: HEK-293 cells are transfected to stably express the desired GIRK subunit combinations (e.g., GIRK1/2, GIRK2). Cells are maintained in Minimal Essential Medium (MEM) Alpha Medium supplemented with 10% fetal bovine serum and appropriate selection antibiotics.[1]
-
Assay Preparation: Cells are plated in 384-well plates. After 24 hours, the growth medium is replaced with an assay buffer containing a low concentration of thallium sulfate.
-
Compound Addition: ML297 or control compounds are added to the wells at various concentrations.
-
Thallium Influx Measurement: A fluorescent dye that is sensitive to thallium is added. The influx of thallium through open GIRK channels leads to an increase in fluorescence, which is measured over time using a plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the number of open GIRK channels. Dose-response curves are generated to determine the EC50 of the compound.[1]
Whole-Cell Voltage-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity by controlling the membrane potential and measuring the resulting current.
-
Cell Preparation: HEK-293 cells expressing the GIRK channel subunits of interest are grown on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with a single cell.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow for electrical access to the cell's interior. The membrane potential is held at a specific voltage (e.g., -70 mV).[1]
-
Compound Application: ML297 is applied to the cell via a rapid perfusion system.
-
Current Measurement: The resulting inward potassium current through the GIRK channels is recorded. The current is inhibited by the non-selective inward rectifier potassium channel blocker, barium.[1]
-
Data Analysis: The amplitude of the current is measured at different compound concentrations to generate dose-response curves and determine the EC50. Current-voltage (I-V) relationships are also determined to confirm the characteristic inward rectification of GIRK channels.[1]
Conclusion
ML297 is a highly selective and potent activator of GIRK1-containing channels. Its well-characterized selectivity profile, coupled with its direct, G-protein-independent mechanism of action, establishes it as an indispensable pharmacological tool. This guide provides the essential technical details to aid researchers and drug development professionals in utilizing ML297 to explore the therapeutic potential of modulating GIRK channel activity in various neurological and cardiovascular disorders.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
ML297 as a Chemical Probe for Kir3.1/3.2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels are critical regulators of neuronal excitability and cardiac rhythm. The lack of potent and selective pharmacological tools has historically hindered the precise dissection of their physiological roles. This technical guide focuses on ML297 (also known as VU0456810), the first potent and selective small-molecule activator of Kir3.1-containing GIRK channels. We provide a comprehensive overview of its chemical properties, mechanism of action, selectivity, and in vitro and in vivo utility. This document consolidates quantitative data into structured tables, outlines detailed experimental protocols for its characterization, and presents signaling pathways and experimental workflows through standardized diagrams to facilitate its use as a chemical probe in academic and industrial research settings.
Introduction to ML297
ML297 is a pioneering chemical probe that has significantly advanced the study of Kir3 channels.[1][2] It emerged from high-throughput screening as a potent activator of heteromeric GIRK channels containing the Kir3.1 (GIRK1) subunit.[3] Its discovery has provided a much-needed tool to explore the therapeutic potential of activating specific GIRK channel subtypes, particularly in the context of neurological disorders like epilepsy and anxiety.[1][2][4][5]
GIRK channels are tetramers composed of combinations of four subunits (Kir3.1-Kir3.4). The most common neuronal subtype is the Kir3.1/3.2 heterotetramer.[3][6] These channels are canonical effectors of Gi/o-coupled G-protein coupled receptors (GPCRs), where the Gβγ subunits released upon receptor activation directly bind to and open the channel, leading to potassium efflux and membrane hyperpolarization.[6][7] ML297 offers a unique advantage by directly activating the channel, bypassing the need for GPCR stimulation.[1]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | N-(3,4-Difluorophenyl)-N'-(3-methyl-1-phenyl-1H-pyrazol-5-yl)urea | |
| Synonyms | VU0456810, CID 56642816 | [8][9][10] |
| Molecular Formula | C₁₇H₁₄F₂N₄O | [11] |
| Molecular Weight | 328.32 g/mol | [11] |
| CAS Number | 1443246-62-5 | [9] |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (B145695) (up to 50 mM). Insoluble in water. | [9][11] |
| Storage | Store at -20°C for long-term stability. | [11] |
Potency and Selectivity
ML297 is a potent activator of Kir3.1-containing channels with nanomolar efficacy. Its selectivity is a key feature, showing robust activation of Kir3.1/3.2 channels while being inactive on channels lacking the Kir3.1 subunit.
Table 1: Potency of ML297 on Kir3 Channel Subtypes
| Channel Subtype | Assay Type | EC₅₀ (nM) | Reference |
| Kir3.1/3.2 (GIRK1/2) | Thallium Flux | 160 | [1][8][11] |
| Whole-Cell Electrophysiology | 233 ± 38 | [4] | |
| Kir3.1/3.4 (GIRK1/4) | Thallium Flux | 887 | [11] |
| Thallium Flux | 1,800 | [9][10] | |
| Kir3.1/3.3 (GIRK1/3) | Thallium Flux | 914 | [11] |
Table 2: Selectivity Profile of ML297
| Channel/Receptor Target | Activity | Concentration Tested | Reference |
| Kir3.2 (GIRK2) homomers | Inactive | Up to 10 µM | [1][12] |
| Kir3.2/3.3 (GIRK2/3) | Inactive | Up to 10 µM | [1][8][11] |
| Kir2.1 | No effect | Not specified | [11] |
| Kv7.4 | No effect | Not specified | [11] |
| Panel of 68 other receptors and transporters | Minimal effect (<50% binding at 10 µM) | 10 µM | [1] |
| 5-HT₂B Receptor | Modest activity | 10 µM | [1] |
| Sigma σ₁ Receptor | Modest activity | 10 µM | [1] |
| GABAA Receptor (muscimol site) | Modest activity | 10 µM | [1] |
Mechanism of Action
ML297 acts as a direct activator of Kir3.1-containing channels. Its mechanism is distinct from the canonical G-protein-dependent activation pathway.
-
Direct Channel Activation : ML297's effects are not diminished by pertussis toxin (PTX) treatment, which uncouples Gi/o proteins from their receptors. This indicates that ML297 does not require GPCR activation or G-protein signaling to exert its effect.[1]
-
PIP₂ Dependence : The activity of ML297 is dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP₂), a crucial lipid for the function of many ion channels, including Kir3 channels.[4][5][13]
-
Structural Basis of Selectivity : The selectivity of ML297 for the Kir3.1 subunit is conferred by two specific amino acid residues: Phenylalanine 137 (F137) in the pore helix and Aspartic acid 173 (D173) in the second transmembrane domain. These residues are unique to Kir3.1 and are both necessary and sufficient for ML297-mediated channel activation.[4][5]
Experimental Protocols
Detailed experimental protocols are crucial for the successful application of ML297 as a chemical probe. The following sections provide representative methodologies for key in vitro assays.
Thallium Flux Assay for Screening and Potency Determination
This high-throughput assay indirectly measures potassium channel activity by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺, using a Tl⁺-sensitive fluorescent dye.
Workflow:
Detailed Methodology:
-
Cell Culture and Plating:
-
Maintain HEK-293 cells stably expressing the desired Kir3 channel subunits (e.g., Kir3.1 and Kir3.2) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Plate cells at a density of 15,000-20,000 cells per well in 384-well, black-walled, clear-bottom microplates.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing a thallium-sensitive dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer (e.g., 115 mM Na-gluconate, 10 mM HEPES, 10 mM glucose, pH 7.4).
-
Aspirate the cell culture medium and add 20 µL of the dye-loading solution to each well.
-
Incubate for 60-90 minutes at room temperature, protected from light.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of ML297 in chloride-free buffer.
-
Add the ML297 dilutions to the appropriate wells.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 10 µL of a stimulus buffer containing thallium sulfate (B86663) to each well.
-
Immediately begin kinetic fluorescence measurements (e.g., excitation at 488 nm, emission at 525 nm) for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence increase for each well.
-
Normalize the data to a positive control (e.g., a saturating concentration of ML297) and a negative control (vehicle).
-
Plot the normalized response against the logarithm of the ML297 concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Whole-Cell Voltage-Clamp Electrophysiology
This technique provides a direct measure of ion channel currents and is the gold standard for characterizing the electrophysiological effects of a compound.
Workflow:
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 4. pnas.org [pnas.org]
- 5. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kir3 channel signaling complexes: focus on opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. apexbt.com [apexbt.com]
- 13. tandfonline.com [tandfonline.com]
structure-activity relationship of ML 297 analogs
An In-depth Technical Guide to the Structure-Activity Relationship of ML297 Analogs
Introduction
ML297 (also known as VU0456810) is a pioneering small molecule identified as the first potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels.[1][2] Specifically, it shows marked selectivity for heterotetrameric GIRK channels that contain the GIRK1 subunit (e.g., GIRK1/2, GIRK1/4).[1] GIRK channels are crucial effectors for G-protein coupled receptors (GPCRs) and play a significant role in modulating neuronal excitability and cardiac rhythm.[1] The discovery of ML297 has provided an invaluable pharmacological tool for probing the physiological and pathophysiological roles of GIRK channels and has highlighted their potential as therapeutic targets for conditions like epilepsy and anxiety disorders.[2][3][4] This document provides a comprehensive overview of the structure-activity relationship (SAR) of ML297 analogs, details the experimental protocols used for their characterization, and outlines the key signaling pathways involved.
Mechanism of Action
ML297 activates GIRK1-containing channels through a unique and direct mechanism. Unlike canonical activation via GPCRs, ML297's action is independent of G-protein signaling.[1] However, its activity is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a key membrane phospholipid required for GIRK channel function.[3][5] Studies have identified two specific amino acid residues in the GIRK1 subunit, F137 (in the pore helix) and D173 (in the second membrane-spanning domain), as necessary and sufficient for the selective activation by ML297.[3][5] This suggests that ML297 may bind to a pocket formed by these residues, directly gating the channel.[3]
Quantitative Data: Potency and Selectivity of ML297
ML297 demonstrates significant potency and selectivity for GIRK channels containing the GIRK1 subunit. It is completely inactive on homomeric GIRK2 channels and heteromeric GIRK2/3 channels.[1][6] The following table summarizes its activity across different GIRK subunit combinations as measured by thallium flux and electrophysiology assays.
| Channel Subunit | Assay Type | Potency (EC50 / IC50) | Reference |
| GIRK1/2 | Thallium Flux | ~160 nM | [1] |
| GIRK1/2 | Whole-Cell Electrophysiology | 233 ± 38 nM | [3] |
| GIRK1/3 | Thallium Flux | 914 nM | |
| GIRK1/4 | Thallium Flux | 887 nM | |
| GIRK1/4 | Thallium Flux | 18 µM | [6] |
| GIRK2 | Thallium Flux | No effect | [1] |
| GIRK2/3 | Thallium Flux | No effect | [1] |
Note: Discrepancies in GIRK1/4 potency values may arise from different experimental conditions or cell lines used in the respective studies.
Structure-Activity Relationship (SAR) of ML297 Analogs
The development of ML297 from its high-throughput screening (HTS) hit (CID 736191) involved a systematic SAR exploration.[1] The core structure can be divided into three key regions: the N-phenyl pyrazole (B372694), the urea (B33335) linker, and a substituted aryl ring. The findings from these explorations are critical for designing future analogs with potentially improved properties.
The table below summarizes the key SAR findings based on modifications to the parent scaffold.[1]
| Molecular Region | Modification | Effect on Activity |
| N-Phenyl Pyrazole | Replacement or significant alteration | Essential for activity; modifications not tolerated. |
| Urea Linker | Modification of either NH moiety | Essential for activity; both NH groups are required. |
| Aryl Ring | Substitution at the 2-position | Generally leads to inactive compounds. |
| Aryl Ring | Substitution at the 3-position | Productive SAR; leads to potent analogs. |
| Aryl Ring | Disubstitution at the 3,4-positions | Optimal for potency, as seen in ML297. |
Experimental Protocols
The characterization of ML297 and its analogs relies on a suite of robust in vitro and in vivo assays.
Thallium Flux Assay
This is a high-throughput fluorescence-based assay used to measure the activity of potassium channels.
-
Principle: Cells expressing the GIRK channel of interest are loaded with a thallium-sensitive fluorescent dye. Thallium (Tl+) ions are used as a surrogate for potassium (K+) ions as they can permeate the channel. When the GIRK channels are activated by a compound like ML297, Tl+ flows into the cell, causing an increase in fluorescence of the indicator dye.
-
Methodology:
-
HEK-293 cells stably expressing the desired GIRK subunit combination (e.g., GIRK1/2) are plated in multi-well plates.[1]
-
Cells are loaded with a Tl+-sensitive fluorescent dye.
-
The plate is placed in a fluorescence plate reader. A baseline fluorescence is recorded.
-
A solution containing the test compound (e.g., ML297 analog) and Tl+ is added to the wells.
-
The change in fluorescence over time is measured. The rate of fluorescence increase is proportional to the GIRK channel activity.[1]
-
Data is typically normalized to a maximally effective concentration of a known activator to determine EC50 values.[1]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion current flowing through the channels in the membrane of a single cell.
-
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell expressing GIRK channels. The patch of membrane under the pipette is ruptured, allowing electrical access to the entire cell. The voltage across the cell membrane is clamped at a set value (e.g., -70 mV), and the current that flows through the ion channels is recorded.[1]
-
Methodology:
-
Transfected HEK-293 cells or cultured neurons are used for recordings.[3]
-
A glass microelectrode filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane.
-
The whole-cell configuration is established.
-
The cell is perfused with an extracellular solution containing a high concentration of potassium to increase the inward current.
-
ML297 or its analogs are applied to the cell via the perfusion system.
-
The resulting inward current is measured at a fixed holding potential. The magnitude of the current reflects the degree of channel activation.[1][3]
-
In Vivo Epilepsy Models
To assess the therapeutic potential of ML297, its antiepileptic properties were evaluated in established mouse models of seizures.
-
Maximal Electroshock (MES) Model:
-
Principle: This model tests a compound's ability to prevent the spread of seizures. An electrical stimulus is applied to the cornea of the mouse, inducing a tonic hind-limb extension seizure.
-
Protocol: Mice are administered ML297 (e.g., 60 mg/kg, i.p.) or a vehicle control. After a set period, a maximal electrical shock is delivered, and the latency to seizure onset or the prevention of the tonic hind-limb extension is recorded.[1]
-
-
Pentylenetetrazol (PTZ) Model:
-
Principle: This is a chemical convulsant model that tests for efficacy against generalized seizures. PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.
-
Protocol: Mice are pre-treated with ML297 (e.g., 60 mg/kg, i.p.) or vehicle. Subsequently, a seizure-inducing dose of PTZ is administered. The percentage of animals protected from convulsions and death is measured.[1][6]
-
Conclusion
ML297 is a landmark molecule in the study of GIRK channels. The structure-activity relationship for its scaffold is well-defined, emphasizing the necessity of the N-phenyl pyrazole and urea linker, while highlighting the optimal 3,4-disubstitution pattern on the terminal aryl ring for potent activity.[1] This knowledge provides a clear blueprint for the rational design of new analogs with potentially enhanced potency, selectivity, or pharmacokinetic properties. The detailed experimental protocols, from high-throughput screening to direct electrophysiological measurement and in vivo validation, have been crucial in elucidating its novel mechanism of action and establishing its therapeutic potential in disorders of hyperexcitability such as epilepsy.[1][2] Continued exploration of this chemical scaffold holds promise for developing new therapeutics targeting GIRK1-containing channels.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. | Semantic Scholar [semanticscholar.org]
- 5. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channel Activator ML297: A Technical Guide to its Effect on Resting Membrane Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ML297, a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. We will explore its core mechanism of action, its quantifiable effects on cellular electrophysiology with a focus on resting membrane potential, and detailed experimental protocols for an audience of researchers, scientists, and drug development professionals.
Core Mechanism of Action
ML297 is a small molecule that directly activates GIRK channels, specifically those containing the GIRK1 subunit.[1][2][3] This activation leads to an increased efflux of potassium (K+) ions from the cell, following its electrochemical gradient. The outflow of positive charge results in hyperpolarization of the cell membrane, driving the resting membrane potential to a more negative value, closer to the equilibrium potential for potassium. This hyperpolarization effectively reduces neuronal excitability, making it more difficult for the neuron to reach the threshold for firing an action potential.[4]
The activation of GIRK channels by ML297 is distinct from the canonical G-protein-dependent pathway. While it still requires the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a key membrane phospholipid, ML297's action is independent of Gβγ subunit binding, which is the typical mechanism for GPCR-mediated GIRK channel activation.[2][3][5] This direct mode of action makes ML297 a valuable tool for dissecting the physiological roles of GIRK channels.
Quantitative Effects of ML297 on Cellular Electrophysiology
The primary electrophysiological consequence of ML297 application is the induction of an outward potassium current, leading to membrane hyperpolarization. The following tables summarize the quantitative data from various studies.
| Parameter | Cell Type | ML297 Concentration | Observed Effect | Reference |
| EC50 | HEK293 cells expressing GIRK1/2 | 160 nM | Concentration-dependent activation | [1][6][7] |
| HEK293 cells expressing GIRK1/4 | 887 nM | Concentration-dependent activation | [6] | |
| HEK293 cells expressing GIRK1/3 | 914 nM | Concentration-dependent activation | [6] | |
| Cultured hippocampal neurons | 377 ± 70 nM | Evoked concentration-dependent inward current | [2] | |
| Current Density | HEK293 cells expressing GIRK1/2 | 10 µM | Significant inward current at -70 mV | [1][5] |
| mEPSC Frequency | Rat substantia gelatinosa neurons | 100 µM | Significant decrease | [8] |
| mEPSC Amplitude | Rat substantia gelatinosa neurons | 100 µM | No significant effect | [8] |
Table 1: Potency and Efficacy of ML297 in In Vitro Electrophysiology Studies
| Cell Type | ML297 Concentration | Change in Resting Membrane Potential | Reference |
| Rat substantia gelatinosa neurons | Not explicitly quantified, but induced outward currents leading to hyperpolarization. | Induced membrane hyperpolarization | [8] |
| Hippocampal Neurons | Not explicitly quantified, but activation of GIRK channels contributes to the resting membrane potential. | Contributes to resting membrane potential | [4] |
Table 2: Reported Effects of ML297 on Resting Membrane Potential
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of ML297 Action
Caption: Mechanism of ML297-induced membrane hyperpolarization.
Experimental Workflow for Whole-Cell Patch-Clamp Recording
Caption: Workflow for electrophysiological recording of ML297 effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning ML297.
Whole-Cell Voltage-Clamp Electrophysiology
This protocol is adapted from studies investigating the electrophysiological properties of ML297 on GIRK channels expressed in HEK-293 cells.[1]
Cell Preparation:
-
HEK-293 cells stably transfected with the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) are cultured under standard conditions.
-
A single-cell suspension is created and plated at approximately 15% confluency onto 35 mm polystyrene dishes treated for tissue culture.
-
Cells are incubated overnight at 37°C in a 5% CO2 atmosphere.
Solutions:
-
Extracellular Solution (20K): 140 mM NaCl, 20 mM KCl, 2 mM MgCl2, 0.5 mM CaCl2, 10 mM HEPES. The pH is adjusted to 7.4.
-
Intracellular (Pipette) Solution: 136 mM Potassium gluconate, 5 mM KCl, 0.5 mM CaCl2, 2 mM MgCl2, 5 mM EGTA, 5 mM HEPES, 5 mM ATP-Mg. The pH is adjusted to 7.2.
-
ML297 Stock Solution: A 100 mM stock solution of ML297 is prepared in DMSO. Serial dilutions are then made in the 20K extracellular solution to achieve the desired final concentrations.
Recording Procedure:
-
The culture dish is mounted on the stage of an inverted microscope equipped with patch-clamp electrophysiology equipment.
-
Patch electrodes with a resistance of 8–12 MΩ are pulled from borosilicate glass capillaries and filled with the intracellular solution.
-
A whole-cell configuration is established on a single, isolated cell.
-
The cell is voltage-clamped at a holding potential of -70 mV.
-
Baseline currents are recorded in the standard extracellular solution.
-
The extracellular solution is then exchanged for a solution containing the desired concentration of ML297.
-
The resulting change in holding current is recorded. To determine current-voltage relationships, voltage ramps can be applied.
-
To confirm the involvement of inward-rectifying potassium channels, a nonselective blocker such as barium (2 mM) can be co-applied with ML297.[1]
-
Following the recording, a washout step is performed by perfusing the chamber with the control extracellular solution.
Patch-Clamp Recordings from Spinal Cord Slices
This protocol is based on studies examining the antinociceptive effects of ML297 in the spinal cord.[8]
Slice Preparation:
-
A transverse slice (600 µm thick) is cut from the L3 or L4 spinal level of a rat.
-
The slice is placed in a recording chamber and perfused with Krebs solution saturated with 95% O2 and 5% CO2 at a rate of 15–20 mL/min and maintained at 36±1°C.
Solutions:
-
Krebs Solution: 117 mM NaCl, 3.6 mM KCl, 2.5 mM CaCl2, 1.2 mM MgCl2, 1.2 mM NaH2PO4, 2.5 mM NaHCO3, and 11 mM glucose.
-
Intracellular (Pipette) Solution: As described in section 4.1.
Recording Procedure:
-
Patch electrodes are advanced into the substantia gelatinosa (lamina II) of the dorsal horn.
-
Whole-cell recordings are established from visually identified neurons.
-
For voltage-clamp recordings of excitatory postsynaptic currents (EPSCs), a holding potential of -70 mV is applied.
-
To assess the effect on resting membrane potential, current-clamp recordings can be performed.
-
Current-voltage relationships of ML297-induced currents are determined using triangle voltage ramp commands.
-
The effects of different concentrations of ML297 on both postsynaptic currents and presynaptic release (miniature EPSCs) are recorded.
Conclusion
ML297 is a powerful pharmacological tool for the selective activation of GIRK1-containing channels. Its ability to directly modulate channel activity, independent of G-protein signaling, provides a unique avenue for investigating the roles of these channels in cellular excitability and their potential as therapeutic targets. The activation of GIRK channels by ML297 leads to a hyperpolarization of the resting membrane potential, a key mechanism underlying its observed effects in models of epilepsy and anxiety.[1][3][9] The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to utilize ML297 in their studies of neuronal function and drug development.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of G-protein-gated inwardly rectifying potassium (Kir3/GirK) channels rescues hippocampal functions in a mouse model of early amyloid-β pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ML 297 | Potassium Channel | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Investigating G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Function with ML297: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of ML297, the first potent and selective small-molecule activator of GIRK channels, as a critical tool for investigating GIRK channel function. G-protein-gated inwardly rectifying potassium (GIRK or Kir3) channels are pivotal in regulating cellular excitability in various tissues, including the brain, heart, and pancreas.[1][2][3] Their activation, typically downstream of G-protein coupled receptor (GPCR) signaling, leads to potassium efflux, membrane hyperpolarization, and a subsequent decrease in cellular excitability.[3][4][5] The development of ML297 has provided an invaluable pharmacological tool to probe the physiological and pathophysiological roles of these channels with unprecedented selectivity.[1][2]
ML297: A Selective Activator of GIRK1-Containing Channels
ML297 (also known as VU0456810) was identified through high-throughput screening as a potent and selective activator of GIRK channels.[1][6] A key characteristic of ML297 is its specific activation of heterotetrameric GIRK channels that contain the GIRK1 (Kir3.1) subunit.[1][7] It displays significantly higher potency for GIRK1/2 channels, which are prominently expressed in the central nervous system, compared to other GIRK1-containing combinations like GIRK1/4, and is inactive on channels lacking the GIRK1 subunit, such as homomeric GIRK2 or heteromeric GIRK2/3 channels.[1][6][8]
The mechanism of action of ML297 is distinct from the canonical G-protein-dependent activation pathway.[9] While GPCR activation leads to the dissociation of Gβγ subunits which then directly bind to and open the GIRK channel, ML297 activates GIRK1-containing channels in a G-protein-independent manner.[4][9] This has been demonstrated in experiments where ML297's effect is not blocked by pertussis toxin, an inhibitor of Gi/o G-proteins, or by a Gβγ scavenger.[9] However, the activation by ML297 does still require the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), a known essential cofactor for GIRK channel gating.[4][9] The selective action of ML297 has been attributed to two specific amino acid residues, F137 in the pore helix and D173 in the second membrane-spanning domain, which are unique to the GIRK1 subunit.[4][9]
Quantitative Data: Potency and Selectivity of ML297
The following tables summarize the quantitative data regarding the potency and selectivity of ML297 from various studies.
Table 1: Potency of ML297 on Different GIRK Channel Subunit Combinations
| GIRK Subunit Combination | Assay Type | EC50 (nM) | Reference |
| GIRK1/2 | Thallium Flux | 160 | [1] |
| GIRK1/2 | Electrophysiology | 233 ± 38 | [9] |
| GIRK1/4 | Thallium Flux | 887 | [8] |
| GIRK1/3 | Thallium Flux | 914 | [8] |
| GIRK2 | Thallium Flux | Inactive | [1] |
| GIRK2/3 | Thallium Flux | Inactive | [1][8] |
Table 2: Selectivity Profile of ML297 Against Other Ion Channels
| Channel/Receptor | Assay Type | Activity | IC50 (µM) | Reference |
| Kir2.1 | Thallium Flux | Inactive | > 100 | [1] |
| Kv7.4 | Thallium Flux | Inactive | > 100 | [1] |
| hERG | Thallium Flux | Partial Inhibition | ~10 | [1] |
| 5-HT2b | Radioligand Binding | Modest Activity | - | [4] |
| Sigma σ1 | Radioligand Binding | Modest Activity | - | [4] |
| GABAA | Radioligand Binding | Modest Activity | - | [4] |
| GABAA | Electrophysiology | No Activation | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of GIRK channel function using ML297. Below are protocols for two key experimental techniques.
Thallium Flux Assay
This high-throughput assay is used to measure the activity of potassium channels by monitoring the influx of the surrogate ion thallium (Tl+), which is detected by a Tl+-sensitive fluorescent dye.[10][11][12]
1. Cell Culture and Plating:
- Culture HEK-293 cells stably expressing the desired GIRK channel subunit combination in appropriate media.
- Plate the cells onto 384-well, black-walled, clear-bottom microplates coated with Poly-D-Lysine and incubate overnight at 37°C in a 5% CO2 incubator.[11]
2. Dye Loading:
- Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent, IPG-1 AM).[10][11]
- Remove the cell culture medium from the plates and add the loading buffer to each well.
- Incubate the plates for 1 hour at room temperature, protected from light.[12]
3. Compound Addition:
- Prepare serial dilutions of ML297 in a chloride-free assay buffer.
- Add the ML297 solutions to the wells of the cell plate.
4. Stimulation and Signal Detection:
- Prepare a stimulus buffer containing thallium sulfate (B86663) (Tl2SO4) and, for voltage-gated channels, potassium sulfate (K2SO4).[11] For GIRK channels, Tl2SO4 alone is typically sufficient.
- Use a kinetic plate reader (e.g., FlexStation® or FLIPR®) to measure baseline fluorescence.[12][13]
- Add the stimulus buffer to initiate thallium influx through open GIRK channels.
- Continue to record the fluorescence signal every 1-2 seconds for 1-3 minutes.[11] The increase in fluorescence is proportional to the influx of Tl+ and thus to the GIRK channel activity.
5. Data Analysis:
- The rate of fluorescence increase is calculated and plotted against the concentration of ML297.
- Fit the concentration-response curve with a suitable equation (e.g., four-parameter logistic equation) to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ionic currents flowing through the channels in the membrane of a single cell, offering high-resolution data on channel activation and kinetics.[7]
1. Cell Preparation:
- Plate cells expressing the GIRK channel subunits of interest onto glass coverslips.
- Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an external bath solution (e.g., containing in mM: 130 NaCl, 5.4 KCl, 1 CaCl2, 1 MgCl2, 5.5 D-Glucose, 5 HEPES, pH 7.4).[7] For measuring inward rectification, a high extracellular K+ concentration (e.g., 20-25 mM) is used.[1][7]
2. Pipette Preparation:
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
- The internal solution should mimic the intracellular ionic environment (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 3 Mg-ATP, 0.4 Na-GTP, pH 7.3).
3. Recording:
- Establish a gigaohm seal between the pipette tip and the cell membrane.
- Rupture the cell membrane to achieve the whole-cell configuration.
- Clamp the cell membrane potential at a holding potential, typically -70 mV or -80 mV.[1][7]
- Apply voltage steps or ramps to measure the current-voltage (I-V) relationship.
4. Drug Application:
- Apply ML297 to the cell via the perfusion system.
- Record the resulting outward current at the holding potential. The magnitude of this current reflects the degree of GIRK channel activation.
5. Data Analysis:
- Measure the peak amplitude of the ML297-induced current.
- Plot the current density (pA/pF) against the ML297 concentration to generate a dose-response curve and calculate the EC50.
- Analyze the I-V relationship to assess the characteristic inward rectification of the channel.[1]
Visualizations: Signaling Pathways and Experimental Workflows
dot
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 7. researchgate.net [researchgate.net]
- 8. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 9. pnas.org [pnas.org]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. ionbiosciences.com [ionbiosciences.com]
Preclinical Pharmacology of ML297: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML297 (also known as VU0456810) is a potent and selective small-molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3][4] GIRK channels are critical regulators of neuronal excitability in the central nervous system, and their activation leads to membrane hyperpolarization and subsequent inhibition of neuronal firing.[5][6][7] This mechanism has positioned GIRK channels as a promising therapeutic target for neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[8][9][10] This technical guide provides a comprehensive overview of the preclinical pharmacology of ML297, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and workflows.
Mechanism of Action
ML297 acts as a direct activator of GIRK channels that are comprised of the GIRK1 subunit.[1][2] Its mechanism is independent of G-protein signaling, as its effects are not diminished by pertussis toxin (PTX), a known inhibitor of Gi/o-coupled G-protein activation.[1] The activation of GIRK1-containing channels by ML297 leads to an efflux of potassium ions, hyperpolarizing the cell membrane and reducing neuronal excitability.
Quantitative Pharmacology
The following tables summarize the in vitro potency, selectivity, and pharmacokinetic properties of ML297.
Table 1: In Vitro Potency of ML297 on GIRK Channel Subunits
| GIRK Subunit Combination | EC50 (nM) |
| GIRK1/2 | 160[3] |
| GIRK1/3 | 914 |
| GIRK1/4 | 887 - 1800[3] |
| GIRK2 | Inactive[1] |
| GIRK2/3 | Inactive[1][3] |
Table 2: Selectivity Profile of ML297
| Target | Activity | IC50 (µM) |
| Kir2.1 | Inactive | >10[1] |
| Kv7.4 | Inactive | >10[1] |
| hERG | Partial Inhibition (~60% at 100 µM) | ~10[1] |
| 5-HT2b Receptor | Modest Activity | Not specified[1] |
| Sigma σ1 Receptor | Modest Activity | Not specified[1] |
| GABAA Receptor (muscimol binding site) | Modest Activity | Not specified[1] |
Data from a radioligand binding assay panel of 68 targets. ML297 did not show significant activity at other targets in the panel.[1]
Table 3: In Vitro and In Vivo Pharmacokinetic Properties of ML297
| Parameter | Value | Species |
| Aqueous Solubility | 17.5 µM | - |
| Plasma Protein Binding (fu) | 0.026 | Mouse[1] |
| Liver Microsome Metabolism (ClHEP) | 88 mL/min/kg | Mouse[1] |
| In Vitro Intrinsic Clearance (ClINT) | 382 µL/min/mg (rat), 43.0 µL/min/mg (human) | Rat, Human[11] |
| In Vitro Hepatic Clearance (ClHEP) | 59.2 mL/min/kg (rat), 14.1 mL/min/kg (human) | Rat, Human[11] |
| P450 Inhibition (CYP3A4) | >30 µM | Human[11] |
| P450 Inhibition (CYP2D6) | 17.6 µM | Human[11] |
| P450 Inhibition (CYP2C9) | 21.6 µM | Human[11] |
| P450 Inhibition (CYP1A2) | 11.6 µM | Human[11] |
In Vivo Efficacy
ML297 has demonstrated significant anticonvulsant and anxiolytic effects in rodent models.
Table 4: Anticonvulsant Activity of ML297 in Mice
| Model | Dose (mg/kg, i.p.) | Effect |
| Maximal Electroshock (MES) | 60 | Robust increase in seizure latency, comparable to sodium valproate (150 mg/kg)[1][8] |
| Pentylenetetrazol (PTZ) | 60 | Significantly prevented convulsions and fatality[1][3][8] |
| Pilocarpine-induced seizures | Not specified | Significantly suppressed seizure behavior[6][7] |
Table 5: Anxiolytic Activity of ML297 in Mice
| Model | Doses (mg/kg, i.p.) | Effect |
| Stress-Induced Hyperthermia | 3, 10, 30 | Dose-dependent reduction in stress-induced hyperthermia[12] |
| Elevated Plus Maze | 30 | Increased time spent in open arms (anxiolytic effect)[13] |
Experimental Protocols
Thallium Flux Assay for GIRK Channel Activation
This assay is a high-throughput method to measure the activity of potassium channels. It utilizes the fact that thallium ions (Tl+) can pass through potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.
Materials:
-
HEK-293 cells stably expressing the desired GIRK channel subunits.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).
-
Stimulant Buffer containing thallium sulfate.
-
Tl+-sensitive dye (e.g., Thallos, FluoZin-2).
-
ML297 and other test compounds.
-
384-well microplates.
-
Fluorescent plate reader (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed HEK-293 cells expressing the target GIRK channels into 384-well plates and incubate overnight.
-
Dye Loading: Remove the culture medium and add the Tl+-sensitive dye dissolved in Assay Buffer to each well. Incubate to allow for dye loading.
-
Compound Addition: Add ML297 or other test compounds to the wells.
-
Thallium Stimulation and Measurement: Place the plate in a fluorescent plate reader. Add the Thallium Stimulant Buffer and immediately begin measuring the fluorescence intensity over time. The rate of fluorescence increase is proportional to the rate of Tl+ influx through the activated GIRK channels.
-
Data Analysis: Calculate the rate of thallium flux for each well. Plot the rate as a function of ML297 concentration to determine the EC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual cells.
Materials:
-
HEK-293 cells expressing the target GIRK channels.
-
External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.
-
Internal Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.
-
Patch pipettes (2-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
Microscope.
Protocol:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Filling: Fill a patch pipette with the Internal Solution.
-
Seal Formation: Under the microscope, carefully guide the pipette to a cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical access to the entire cell.
-
Voltage Clamp and Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV). Apply a voltage protocol (e.g., a ramp from -120 mV to +60 mV) to elicit currents.
-
Compound Application: Perfuse the external solution containing ML297 onto the cell and record the resulting changes in current.
-
Data Analysis: Measure the amplitude of the ML297-induced current at different voltages to generate a current-voltage (I-V) relationship.
In Vivo Anticonvulsant Models
Maximal Electroshock (MES) Seizure Model:
-
Animals: Male mice (e.g., C57BL/6).
-
Drug Administration: Administer ML297 (e.g., 60 mg/kg) or vehicle intraperitoneally (i.p.).
-
Seizure Induction: After a set pre-treatment time (e.g., 30 minutes), induce seizures by applying a brief electrical stimulus through corneal or ear-clip electrodes.
-
Observation: Record the latency to the onset of tonic hindlimb extension. A significant increase in latency compared to the vehicle group indicates anticonvulsant activity.[1][14]
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Animals: Male mice (e.g., C57BL/6).
-
Drug Administration: Administer ML297 (e.g., 60 mg/kg) or vehicle i.p.
-
Seizure Induction: After a pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously or i.p.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) and record the occurrence and latency of clonic and tonic-clonic seizures, as well as mortality. A delay in seizure onset or prevention of seizures and death indicates anticonvulsant activity.[1][15][16]
Signaling Pathways and Experimental Workflows
Signaling Pathway of ML297 Action
Caption: Mechanism of action of ML297.
Experimental Workflow for In Vitro Characterization
Caption: In vitro characterization workflow for ML297.
Experimental Workflow for In Vivo Efficacy Studies
Caption: In vivo efficacy testing workflow for ML297.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 9. Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Table 3, In vitro DMPK Profile of ML297 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Expt 12 Anticonvulsant effect of drugs by MES and PTZ method | PPTX [slideshare.net]
Methodological & Application
ML297: Application Notes and Protocols for In Vitro Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML297 is a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2][3] It exhibits a strong preference for GIRK channels containing the GIRK1 subunit, such as the heterotetrameric GIRK1/2 and GIRK1/4 channels, which are predominantly expressed in the central nervous system.[4][5] Notably, ML297's mechanism of action is distinct from that of endogenous G-protein-coupled receptor (GPCR) activation; it directly activates GIRK1-containing channels in a G-protein-independent manner.[2][3][6] However, its activity is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[2][3]
This document provides detailed application notes and protocols for the use of ML297 in in vitro electrophysiology experiments, designed to assist researchers in pharmacology, neuroscience, and drug development in characterizing the effects of this compound on GIRK channel activity.
Data Presentation
Quantitative Electrophysiological Data for ML297
The following table summarizes the key quantitative parameters of ML297's effects on GIRK channels as determined by whole-cell patch-clamp electrophysiology.
| Parameter | Value | Cell Type | Channel Subunits | Comments | Reference |
| EC50 | 233 ± 38 nM | HEK293 | GIRK1/2 | Concentration-dependent activation. | [2][3] |
| EC50 | ~160 nM | HEK-293 | GIRK1/2 | Determined by thallium flux assay. | [4] |
| EC50 | ~100 nM | Not Specified | GIRK1:GIRK2 | Potent activator. | [7] |
| Maximal Response | 10 µM | HEK293 | GIRK1/2 | Concentration at which the maximal response was observed. | [2][3] |
| Selectivity | Activates GIRK1-containing channels (GIRK1/2, GIRK1/4) | HEK-293 | Various | Inactive on GIRK2 and GIRK2/3 homomers and heteromers. | [4][5] |
| Inhibition | Inhibited by 2 mM Ba2+ | HEK-293 | GIRK1/2 | Barium is a non-selective blocker of inward rectifier potassium channels. | [4] |
| Effect on mEPSCs | Depressed frequency at 100 µM | Rat Substantia Gelatinosa Neurons | Native | No effect on amplitude, suggesting a presynaptic mechanism. | [8] |
| Outward Current | 28.9 ± 5.8 pA at 100 µM | Rat Substantia Gelatinosa Neurons | Native | Measured at a holding potential of -70 mV. | [9] |
Signaling and Activation Mechanism
The activation of GIRK channels by ML297 follows a unique pathway that bypasses the canonical G-protein cycle. Below is a diagram illustrating the proposed mechanism.
Caption: Proposed mechanism of ML297-induced GIRK channel activation.
Experimental Protocols
Whole-Cell Voltage-Clamp Recording in HEK293 Cells
This protocol is designed to measure ML297-induced currents in HEK-293 cells stably expressing GIRK1/2 channels.
A. Cell Culture and Transfection:
-
Culture HEK-293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For transient transfection, co-transfect cells with plasmids encoding GIRK1 and GIRK2 subunits using a suitable transfection reagent.
-
For stable cell lines, select cells expressing the channels of interest using an appropriate selection marker.
-
Plate cells onto glass coverslips 24-48 hours before recording.
B. Solutions:
-
External Solution (20K): 140 mM NaCl, 20 mM KCl, 2 mM MgCl₂, 0.5 mM CaCl₂, 10 mM HEPES. Adjust pH to 7.4 with NaOH.[4]
-
Internal Solution: 130 mM KCl, 20 mM NaCl, 5.46 mM MgCl₂, 5 mM EGTA, 10 mM HEPES. Adjust pH to 7.4 with KOH.[4]
-
ML297 Stock Solution: Prepare a 10 mM stock solution of ML297 in DMSO. Store at -20°C. Further dilute in the external solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should not exceed 0.1%.[2]
C. Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) on a single, healthy-looking cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.[4]
-
Record baseline current for a stable period.
-
Apply ML297 at various concentrations using a perfusion system. Record the inward current evoked by ML297.[2][10]
-
To confirm the current is through inward rectifier potassium channels, apply a non-selective blocker such as 2 mM Barium Chloride (BaCl₂) at the end of the experiment.[4]
Experimental Workflow for Data Acquisition and Analysis
The following diagram outlines the general workflow for a whole-cell patch-clamp experiment with ML297.
Caption: Workflow for ML297 electrophysiology experiments.
Concluding Remarks
ML297 serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GIRK1-containing channels. Its direct and G-protein-independent mechanism of action provides a unique way to modulate neuronal excitability. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize ML297 in their in vitro electrophysiology studies. Careful adherence to these methodologies will ensure reproducible and high-quality data, contributing to a deeper understanding of GIRK channel function in health and disease.
References
- 1. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 6. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal G protein-gated K+ channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 9. Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for ML297 in Brain Slice Patch-Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML297 is a potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels.[1][2][3][4] These channels are crucial regulators of neuronal excitability in the central nervous system.[5][6][7] ML297 offers a valuable pharmacological tool for investigating the physiological and pathophysiological roles of GIRK channels, with potential therapeutic applications in conditions such as epilepsy and anxiety disorders.[1][2][5][8] This document provides detailed application notes and protocols for the use of ML297 in brain slice patch-clamp studies.
Mechanism of Action
ML297 selectively activates heterotetrameric GIRK channels containing the GIRK1 subunit (e.g., GIRK1/2, GIRK1/4).[1][2][3][9] Its mechanism is distinct from the canonical G-protein-dependent activation pathway.[1][3] While requiring the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), ML297 directly interacts with the channel, a mechanism that does not necessitate G-protein activation.[1][2][3][10] This direct action provides a powerful tool to isolate the effects of GIRK channel activation from upstream G-protein-coupled receptor (GPCR) signaling. Two specific amino acid residues in the GIRK1 subunit, F137 in the pore helix and D173 in the second transmembrane domain, are essential for ML297's activity.[1][2][11]
Applications in Neuroscience Research
-
Modulation of Neuronal Excitability: By activating GIRK channels, ML297 causes an efflux of potassium ions, leading to hyperpolarization of the neuronal membrane. This reduces neuronal firing and dampens overall excitability.[5][6]
-
Epilepsy Research: Due to its ability to suppress neuronal hyperexcitability, ML297 has shown efficacy in animal models of epilepsy, suggesting its potential as an antiepileptic drug.[3][4][5][8][12][13]
-
Anxiety and Psychiatric Disorder Research: ML297 has demonstrated anxiolytic effects in behavioral models, highlighting the role of GIRK channels in anxiety-related circuits.[1][2][14]
-
Pain Research: Studies have indicated that intrathecal administration of ML297 can produce antinociceptive effects, suggesting a role for GIRK channels in spinal pain processing.[15][16]
-
Synaptic Transmission: ML297 can be used to investigate the pre- and postsynaptic roles of GIRK channels. For instance, at higher concentrations, it has been shown to depress the frequency of miniature excitatory postsynaptic currents (mEPSCs).[10][15][17]
Quantitative Data Summary
The following table summarizes key quantitative data for the use of ML297 in in vitro studies.
| Parameter | Value | Species/Cell Type | Reference |
| EC50 (GIRK1/2) | 160 nM - 233 nM | HEK293 cells | [1][3][9][12] |
| EC50 (GIRK1/4) | 887 nM | HEK293 cells | |
| EC50 (GIRK1/3) | 914 nM | HEK293 cells | |
| EC50 (Hippocampal Neurons) | 377 ± 70 nM | Mouse | [11] |
| Working Concentration (Brain Slices) | 1 - 100 µM | Rodent | [10][15][17] |
| Maximal Response Concentration | 10 µM | HEK293 cells, Hippocampal Neurons | [1][11][14] |
| Stock Solution Solvent | DMSO |
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation
This protocol outlines the preparation of acute brain slices suitable for patch-clamp electrophysiology. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability, particularly in adult animals.[18]
Solutions:
-
NMDG-HEPES aCSF (Slicing and Initial Recovery Solution): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 0.5 mM CaCl2, 10 mM MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm.[18]
-
HEPES aCSF (Holding Solution): 92 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3 mM Na-pyruvate, 2 mM CaCl2, 2 mM MgSO4. pH 7.3-7.4, osmolarity 300-310 mOsm.
-
Recording aCSF: 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 25 mM glucose, 2 mM CaCl2, 1 mM MgCl2. pH 7.4, osmolarity ~310 mOsm.
Procedure:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-HEPES aCSF.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES aCSF.
-
Mount the brain on a vibratome stage and cut slices of the desired thickness (e.g., 300 µm) in the ice-cold, carbogenated NMDG-HEPES aCSF.
-
Transfer the slices to an initial recovery chamber containing NMDG-HEPES aCSF at 32-34°C, continuously bubbled with carbogen, for 10-12 minutes.
-
Transfer the slices to a holding chamber containing HEPES aCSF at room temperature, continuously bubbled with carbogen, and allow them to recover for at least 1 hour before recording.[18][19]
Protocol 2: Whole-Cell Patch-Clamp Recording
This protocol describes the general procedure for whole-cell patch-clamp recordings from neurons in acute brain slices to study the effects of ML297.
Solutions:
-
Internal Solution (K-gluconate based for current-clamp): 135 mM K-gluconate, 10 mM HEPES, 10 mM KCl, 4 mM Mg-ATP, 0.3 mM Na-GTP, 10 mM Na2-phosphocreatine. pH 7.3, osmolarity ~290 mOsm.
-
Internal Solution (Cs-based for voltage-clamp of excitatory currents): 120 mM Cs-methanesulfonate, 10 mM HEPES, 10 mM EGTA, 5 mM QX-314, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH 7.3, osmolarity ~290 mOsm.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated recording aCSF at a rate of 2-3 ml/min.[19]
-
Visualize neurons using an upright microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.[18][19]
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Record baseline neuronal activity in either voltage-clamp or current-clamp mode.
-
Prepare a stock solution of ML297 in DMSO (e.g., 10-100 mM). Dilute the stock solution into the recording aCSF to the final desired concentration immediately before use. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Bath-apply ML297 by switching the perfusion solution to the one containing the compound.
-
Record the changes in holding current, membrane potential, input resistance, and firing properties of the neuron.
-
To confirm the effect is mediated by GIRK channels, a non-selective inward-rectifier potassium channel blocker such as Barium Chloride (BaCl2, 2 mM) can be co-applied.[3]
Visualizations
Caption: Signaling pathways for GIRK channel activation.
References
- 1. pnas.org [pnas.org]
- 2. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. immune-system-research.com [immune-system-research.com]
- 13. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 14. researchgate.net [researchgate.net]
- 15. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 16. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 17. Antinociceptive effect of selective G protein-gated inwardly rectifying K+ channel agonist ML297 in the rat spinal cord | PLOS One [journals.plos.org]
- 18. digitalcommons.providence.org [digitalcommons.providence.org]
- 19. m.youtube.com [m.youtube.com]
ML297 Application Notes and Protocols for In Vivo Mouse Models of Epilepsy
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML297 is a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2][3][4] GIRK channels are crucial regulators of neuronal excitability in the central nervous system.[5] Their activation leads to hyperpolarization of the neuron, making it less likely to fire an action potential. This mechanism has implicated GIRK channels as a therapeutic target for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][6] ML297 has demonstrated efficacy in preclinical mouse models of epilepsy, suggesting its potential as a novel antiepileptic agent.[1][2][6] These notes provide detailed protocols for the preparation and administration of ML297 in common mouse models of acute seizures.
Quantitative Data Summary
The following tables summarize the reported dosages and effects of ML297 in two standard in vivo mouse models of epilepsy.
Table 1: ML297 Dosage and Administration in Mouse Epilepsy Models
| Parameter | Details | Reference |
| Compound | ML297 (VU0456810) | [1] |
| Mouse Strain | C57/BL6, male, 8-10 months old | [1] |
| Dosage | 60 mg/kg | [1][7] |
| Administration Route | Intraperitoneal (i.p.) injection | [1][7] |
| Vehicle | 2% DMSO in 0.5% aqueous hydroxypropyl cellulose (B213188) | [1] |
| Pre-treatment Time | 30 minutes prior to seizure induction | [1] |
Table 2: Efficacy of ML297 in Acute Seizure Models
| Epilepsy Model | Outcome Measure | Vehicle Control | ML297 (60 mg/kg) | Sodium Valproate (150 mg/kg) | Reference |
| Maximal Electroshock (MES) | Latency to seizure onset | Baseline | Highly significant delay (p=0.008) | Highly significant delay (p=0.002) | [1] |
| Pentylenetetrazol (PTZ) | % of mice experiencing convulsions | High | Significantly fewer (p=0.006) | Significantly fewer | [1] |
| Pentylenetetrazol (PTZ) | % of mice surviving | Low | Significantly more (p=0.001) | Significantly more | [1] |
| Pilocarpine | Seizure behavior | N/A | Significantly suppressed | N/A | [5] |
Signaling Pathway
ML297 acts as a direct activator of GIRK channels, which are a type of inwardly-rectifying potassium channel. The predominant heterotetramer in the brain is GIRK1/2.[1] By binding to and opening these channels, ML297 increases the efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the cell membrane, raising the threshold for action potential firing and thereby reducing neuronal excitability. This mechanism is distinct from many existing antiepileptic drugs and does not require the presence of an activated G-protein coupled receptor (GPCR).[1]
Caption: Mechanism of action of ML297 on a neuron.
Experimental Protocols
Protocol 1: Preparation of ML297 for In Vivo Administration
This protocol describes the preparation of an ML297 solution suitable for intraperitoneal injection in mice.
Materials:
-
ML297 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.5% Hydroxypropyl cellulose (HPC) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Vehicle Preparation: Prepare a 0.5% solution of HPC in sterile water. Ensure it is well-dissolved.
-
ML297 Stock Solution:
-
Weigh the required amount of ML297 powder.
-
Prepare a stock solution of ML297 in 100% DMSO. For example, to achieve a final concentration of 60 mg/kg in a 10 ml/kg injection volume, a 6 mg/ml solution is needed.
-
-
Final Formulation:
-
For the final injection solution, the DMSO concentration should be 2%.[1]
-
To prepare 1 ml of the final solution, mix 20 µl of the ML297 stock solution in DMSO with 980 µl of the 0.5% HPC solution.
-
Vortex the solution thoroughly to ensure complete mixing and suspension of the compound.
-
-
Vehicle Control: Prepare a vehicle control solution by mixing 2% DMSO with 98% of the 0.5% HPC solution.
Protocol 2: Maximal Electroshock (MES) Seizure Model
This model induces a generalized tonic-clonic seizure through electrical stimulation.
Experimental Workflow:
Caption: Workflow for the MES seizure model with ML297.
Procedure:
-
Administer ML297 (60 mg/kg) or vehicle intraperitoneally to the mice.[1]
-
Wait for 30 minutes to allow for drug absorption and distribution.[1]
-
Induce a seizure using a corneal electrode to deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Immediately start a timer and record the latency to the onset of tonic hindlimb extension.
-
A significant increase in the latency to seizure onset in the ML297-treated group compared to the vehicle group indicates anticonvulsant activity.[1]
Protocol 3: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model uses a GABA-A receptor antagonist to induce clonic and tonic-clonic seizures.
Experimental Workflow:
Caption: Workflow for the PTZ-induced seizure model with ML297.
Procedure:
-
Administer ML297 (60 mg/kg) or vehicle intraperitoneally to the mice.[1]
-
After 30 minutes, administer PTZ (e.g., 40 mg/kg) via intraperitoneal injection.[1]
-
Immediately after PTZ administration, place the mouse in an observation chamber.
-
Observe the animal for a set period (e.g., 20 minutes) and record the occurrence of convulsions and the survival rate.[1]
-
A significant reduction in the percentage of animals experiencing convulsions and an increase in the survival rate in the ML297-treated group compared to the vehicle group indicates anticonvulsant efficacy.[1]
Concluding Remarks
ML297 has demonstrated robust anticonvulsant effects in preclinical models of epilepsy. The provided protocols offer a starting point for researchers wishing to investigate the in vivo effects of this selective GIRK channel activator. As with any experimental procedure, dosages and timings may need to be optimized for specific mouse strains and experimental questions. The favorable profile of ML297 makes it a valuable tool for exploring the therapeutic potential of GIRK channel modulation in epilepsy and other neurological disorders.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. | Semantic Scholar [semanticscholar.org]
- 5. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Intracerebroventricular (ICV) Injection of GPR68 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the intracerebroventricular (ICV) injection of small molecule compounds in mice, with a focus on the G protein-coupled receptor 68 (GPR68).
Important Note on Compound Selection: The initial request specified a protocol for ML297. It is crucial to clarify that ML297 is a potent and selective activator of the G-protein-coupled inwardly-rectifying potassium (GIRK) channel[1][2]. The primary focus of this document, as per the core requirements, is the GPR68 signaling pathway. Therefore, while the provided ICV protocol is adaptable for various compounds, including ML297, the scientific context and signaling pathways described herein pertain to GPR68. For studying GPR68-mediated effects, specific GPR68 agonists or positive allosteric modulators (PAMs) should be utilized.
Several compounds have been identified as modulators of GPR68. Lorazepam, a benzodiazepine, has been identified as a non-selective GPR68 positive allosteric modulator[1][3][4]. Ogerin is another well-characterized GPR68 PAM that has been used in in vivo mouse studies to probe the function of GPR68[1][5][6][7]. More recently, MS48107 has been developed as a potent and selective GPR68 PAM with good brain penetrance, making it a suitable tool for in vivo studies[8][9]. Researchers should carefully select the appropriate compound based on the specific research question and the desired signaling outcome.
GPR68 Signaling Pathways
GPR68, also known as Ovarian Cancer G-protein coupled Receptor 1 (OGR1), is a proton-sensing receptor activated by extracellular acidosis[5][8]. Upon activation, GPR68 can couple to multiple G protein signaling pathways, leading to diverse cellular responses. The primary signaling cascades include:
-
Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels[5].
-
Gs Pathway: GPR68 activation can also stimulate the Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. This pathway often involves protein kinase A (PKA) and the transcription factor CREB[5].
-
G12/13 Pathway: There is also evidence for GPR68 coupling to G12/13 proteins, which can activate Rho GTPases, influencing the actin cytoskeleton and cellular processes like contraction.
The specific signaling pathway activated can be cell-type dependent and may be influenced by the nature of the activating ligand or modulator.
Caption: GPR68 signaling pathways.
Experimental Protocol: Intracerebroventricular (ICV) Injection in Mice
This protocol outlines the procedure for a single bolus ICV injection in adult mice. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, scissors, forceps, etc.)
-
Dental drill with a small burr bit
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Suturing material or tissue adhesive
-
Antiseptic solution (e.g., povidone-iodine)
-
70% ethanol
-
Saline solution (sterile, 0.9%)
-
Test compound (e.g., GPR68 agonist)
-
Vehicle solution
Procedure
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Shave the fur from the scalp and secure the animal in the stereotaxic frame.
-
Maintain the animal's body temperature using a heating pad.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Disinfect the surgical area with antiseptic solution followed by 70% ethanol.
-
-
Stereotaxic Surgery:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and level the bregma and lambda landmarks.
-
Move the drill to the desired coordinates for the lateral ventricle.
-
Drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
-
Drug Preparation:
-
Dissolve the test compound in an appropriate vehicle. The choice of vehicle depends on the solubility of the compound. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO) diluted in saline, or oil-based vehicles.
-
Prepare a fresh solution on the day of the experiment.
-
Filter-sterilize the solution if possible.
-
-
Intracerebroventricular Injection:
-
Lower the injection needle to the predetermined dorsoventral (DV) coordinate.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min) to avoid increased intracranial pressure.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Administer post-operative analgesics as per IACUC protocol.
-
Monitor the animal until it has fully recovered from anesthesia.
-
House the animal individually for a short period to prevent cage mates from disturbing the incision site.
-
Experimental Workflow Diagram
Caption: Experimental workflow for ICV injection.
Data Presentation: Quantitative Parameters
The following tables provide a summary of quantitative data relevant to the ICV injection protocol.
Table 1: Stereotaxic Coordinates for Lateral Ventricle Injection in Adult Mice
| Coordinate | Value (from Bregma) | Reference(s) |
| Anteroposterior (AP) | -0.3 mm to -0.5 mm | [6] |
| Mediolateral (ML) | ±1.0 mm | [6] |
| Dorsoventral (DV) | -2.2 mm to -2.5 mm | [6] |
Note: These coordinates are a general guide and may need to be adjusted based on the specific mouse strain, age, and weight. It is recommended to perform a preliminary dye injection (e.g., Trypan Blue) to confirm targeting of the lateral ventricles.
Table 2: Example Infusion Parameters
| Parameter | Value |
| Infusion Volume | 1 - 5 µL |
| Infusion Rate | 0.5 - 1.0 µL/min |
Table 3: GPR68 Modulators and In Vivo Administration
| Compound | Mechanism | In Vivo Administration (Example) | Reference(s) |
| Ogerin | Positive Allosteric Modulator | 10 mg/kg, intraperitoneal (IP) | [7] |
| Lorazepam | Non-selective PAM | Varies by study | [3][4] |
| MS48107 | Potent & Selective PAM | Brain-penetrant in mice | [8][9] |
Note: While the above table provides examples of systemic administration, these compounds can be adapted for direct ICV delivery to bypass the blood-brain barrier and achieve higher central nervous system concentrations.
Conclusion
This document provides a comprehensive guide for performing intracerebroventricular injections to study the GPR68 signaling pathway in the central nervous system. Careful consideration of the appropriate GPR68 modulator and adherence to the detailed surgical protocol are essential for obtaining reliable and reproducible results. Researchers are encouraged to optimize the stereotaxic coordinates and infusion parameters for their specific experimental setup.
References
- 1. Allosteric ligands for the pharmacologically dark receptors GPR68 and GPR65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biased signaling of the proton-sensing receptor OGR1 by benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR68: An Emerging Drug Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MS48107 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. eubopen.org [eubopen.org]
Application Notes and Protocols: ML297 Thallium Flux Assay for GIRK Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of cellular excitability in various tissues, including the brain and heart.[1][2] Their activation leads to potassium ion efflux, hyperpolarizing the cell membrane and dampening neuronal activity.[1] Dysregulation of GIRK channel function has been implicated in a range of disorders such as epilepsy, anxiety, and cardiac arrhythmias.[3] ML297 is a potent and selective small molecule activator of GIRK channels, demonstrating a preference for channels containing the GIRK1 subunit.[3][4][5] It activates these channels directly, independent of G-protein-coupled receptor (GPCR) signaling.[4][6] This makes ML297 an invaluable tool for studying the physiological roles of GIRK1-containing channels and for the development of novel therapeutics targeting these channels.
The thallium flux assay is a robust, high-throughput method for measuring the activity of potassium channels.[7] This assay utilizes the fact that potassium channels are permeable to thallium ions (Tl⁺).[8] A thallium-sensitive fluorescent dye is loaded into cells expressing the target GIRK channels. Upon channel activation by a compound like ML297, Tl⁺ flows into the cells, binds to the dye, and produces a fluorescent signal that is proportional to the channel activity.[8] This application note provides a detailed protocol for utilizing a thallium flux assay to characterize the activity of ML297 on GIRK channels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of GIRK channel activation and the experimental workflow of the thallium flux assay.
Quantitative Data Summary
The following table summarizes the potency of ML297 on various GIRK channel subunit combinations as determined by thallium flux assays.
| GIRK Subunit Combination | ML297 EC₅₀ (nM) | Reference |
| GIRK1/2 | 160 - 233 | [4][6] |
| GIRK1/3 | 914 | [5] |
| GIRK1/4 | 887 | [5] |
| GIRK2 | Inactive | [4] |
| GIRK2/3 | Inactive | [4] |
Table 1: Potency of ML297 on different GIRK channel subtypes. Data obtained from thallium flux assays in HEK293 cells.
Experimental Protocol: ML297 Thallium Flux Assay
This protocol is designed for a 384-well plate format and is based on methodologies described in the literature.[4][9]
Materials:
-
HEK293 cells stably expressing the desired GIRK channel subunits (e.g., GIRK1/2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin
-
HEPES
-
Poly-D-lysine coated 384-well black-walled, clear-bottom plates
-
Thallium-sensitive dye (e.g., BTC-AM, FluxOR™)
-
Pluronic F-127 (if using AM ester dyes)
-
Probenecid (optional, to prevent dye extrusion)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
ML297
-
DMSO (for compound dilution)
-
Thallium Sulfate (Tl₂SO₄)
-
Potassium Sulfate (K₂SO₄)
-
Kinetic fluorescence plate reader (e.g., FLIPR, FDSS)
Procedure:
-
Cell Plating:
-
Culture HEK293 cells expressing the target GIRK channels in DMEM supplemented with 10% dFBS, 100 units/mL penicillin-streptomycin, and 20 mM HEPES.
-
On the day before the assay, harvest the cells and plate them into poly-D-lysine coated 384-well plates at a density of 15,000-20,000 cells per well.[9]
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions. For example, for BTC-AM, a final concentration of 1-2 µM in assay buffer with 0.02% Pluronic F-127 can be used. Probenecid can be included to improve dye retention.
-
Aspirate the cell culture medium from the wells.
-
Add 20-25 µL of the dye loading solution to each well.
-
Incubate the plate for 60-90 minutes at room temperature in the dark.[8][9]
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of ML297 in DMSO.
-
Further dilute the ML297 solutions in assay buffer to the desired final concentrations (typically 4-5x the final assay concentration). The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Assay Execution:
-
After the dye loading incubation, you may proceed with a no-wash protocol or a wash step. For a no-wash assay, proceed directly to compound addition. For a wash protocol, gently aspirate the dye solution and replace it with an equal volume of assay buffer.[8]
-
Place the cell plate and the compound plate into the kinetic plate reader.
-
The instrument will add the compound solution (e.g., 5-10 µL) to the cell plate.
-
Allow the compounds to incubate with the cells for a period of 5-20 minutes.[4][7]
-
-
Thallium Stimulation and Data Acquisition:
-
Prepare the stimulus buffer containing a mixture of thallium sulfate and potassium sulfate in a chloride-free buffer. The final in-well concentrations should be optimized, but typically range from 0.5-3 mM for Tl⁺ and 5-30 mM for K⁺.[8]
-
The plate reader will add the stimulus buffer (e.g., 10-12.5 µL) to the wells while simultaneously starting kinetic fluorescence measurements.
-
Record the fluorescence intensity at 1-second intervals for 2-3 minutes.[9][10]
-
Data Analysis:
-
Normalize the kinetic data for each well to the baseline fluorescence recorded before the addition of the stimulus buffer.
-
Calculate the rate of fluorescence increase (slope) during the initial phase of the thallium influx (e.g., from 15 to 60 seconds post-stimulation).[9]
-
Plot the rate of thallium flux against the concentration of ML297.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for ML297.
Selectivity of ML297
ML297 exhibits high selectivity for GIRK1-containing channels. It is inactive on GIRK2 and GIRK2/3 channels.[4] Furthermore, it shows weak or no activity against a panel of other ion channels and receptors, including Kir2.1, Kᵥ7.4, and hERG at concentrations up to 10 µM.[4][5] This selectivity makes ML297 a precise tool for dissecting the function of GIRK1-containing channels.
Conclusion
The thallium flux assay is a powerful and high-throughput compatible method for characterizing the activity of GIRK channel modulators like ML297. The protocol provided here, in conjunction with the quantitative data and pathway information, offers a comprehensive guide for researchers to effectively utilize ML297 in their studies of GIRK channel physiology and pharmacology. The high selectivity of ML297 for GIRK1-containing channels underscores its value as a specific pharmacological probe.
References
- 1. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GIRK Activator, ML297 | 1443246-62-5 [sigmaaldrich.com]
- 6. pnas.org [pnas.org]
- 7. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. AID 435014 - Measurement of GPCR-mediated thallium flux through GIRK channels: Dose-Response Testing - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A new homogeneous high-throughput screening assay for profiling compound activity on the human ether-a-go-go-related gene channel - PMC [pmc.ncbi.nlm.nih.gov]
Application of ML297 in Neuropathic Pain Models: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of ML297, a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, in preclinical models of neuropathic pain.
Introduction to Neuropathic Pain and the Role of GIRK Channels
Neuropathic pain is a chronic and debilitating condition caused by a lesion or disease of the somatosensory nervous system. It is characterized by spontaneous pain, as well as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (an increased response to a painful stimulus).[1] The underlying mechanisms are complex and involve neuronal hyperexcitability in both the peripheral and central nervous systems.
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal excitability.[2] When activated, they allow potassium ions to flow out of the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal firing. GIRK channels are effectors for numerous G-protein coupled receptors (GPCRs), including opioid receptors, which are key targets for analgesics.[3][4] The GIRK1/2 channel subtype is predominantly expressed in the central nervous system, including areas involved in pain processing such as the spinal cord dorsal horn.[3]
ML297: A Selective GIRK1/2 Channel Activator
ML297 is a small molecule that acts as a potent and selective activator of GIRK channels containing the GIRK1 subunit, with a preference for the GIRK1/2 heterotetramer.[2] Unlike opioids that activate GIRK channels indirectly via GPCRs, ML297 activates these channels directly.[5] This direct mechanism of action presents a promising therapeutic strategy for pain management, potentially avoiding some of the adverse effects associated with opioid receptor activation. Studies have shown that intrathecal administration of ML297 produces antinociceptive effects in rats without impairing motor function.[6] Furthermore, a preclinical proof-of-concept study using a similar potent GIRK1/2 activator demonstrated significant analgesic effects in a mouse model of neuropathic pain induced by spared nerve injury, providing a strong rationale for investigating ML297 in chronic pain states.[2]
Mechanism of Action of ML297
The proposed mechanism for the analgesic effect of ML297 in neuropathic pain involves the direct activation of postsynaptic and presynaptic GIRK channels in the spinal cord.
Caption: Mechanism of ML297 in reducing nociceptive transmission.
Quantitative Data Summary
The following table summarizes key in vitro and in vivo data for ML297.
| Parameter | Value | Species/System | Reference |
| In Vitro Potency (EC₅₀) | |||
| GIRK1/2 | 162 nM | HEK-293 cells (Thallium flux) | MedChemExpress |
| GIRK1/4 | 18 µM | HEK-293 cells (Thallium flux) | MedChemExpress |
| GIRK2/3 | Inactive | HEK-293 cells (Thallium flux) | MedChemExpress |
| In Vivo Administration & Dosing | |||
| Anticonvulsant Effect | 60 mg/kg (i.p.) | C57/BL6 Mice | [7] |
| Antinociceptive Effect | 10-100 µg (i.t.) | Sprague-Dawley Rats | [6] |
| Pharmacokinetics (60 mg/kg i.p. in mice) | |||
| Max. Free Plasma Conc. (Cₘₐₓ) | 640 nM | C57/BL6 Mice | [7] |
| Max. Free Brain Conc. (Cₘₐₓ) | 130 nM | C57/BL6 Mice | [7] |
| Brain-to-Plasma Ratio | 0.2 | C57/BL6 Mice | [7] |
Experimental Protocols
Detailed methodologies for establishing neuropathic pain models and assessing the effects of ML297 are provided below.
General Experimental Workflow
Caption: General workflow for testing ML297 in neuropathic pain models.
Protocol 1: Spared Nerve Injury (SNI) Model
The SNI model produces a robust and long-lasting neuropathic pain state.[8][9] A recent study demonstrated that a potent GIRK1/2 activator produces strong analgesic effects in this model, making it highly relevant for ML297 testing.[2]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors, fine forceps
-
6-0 silk suture
-
ML297
-
Vehicle (e.g., 2% DMSO in 0.5% aqueous hydroxypropyl cellulose (B213188) for i.p. injection)[7]
-
Behavioral testing apparatus (von Frey filaments, Hargreaves apparatus)
Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the skin of the mid-thigh on one hind limb to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.
-
Tightly ligate the common peroneal and tibial nerves with 6-0 silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump.[9]
-
Close the muscle and skin layers with sutures.
-
Allow animals to recover for 7-14 days for the neuropathic pain phenotype to fully develop.
-
Assess baseline mechanical allodynia and thermal hyperalgesia before and after surgery.
-
Administer ML297 or vehicle (e.g., 60 mg/kg, i.p.) and assess pain behaviors at various time points post-injection (e.g., 30, 60, 120 minutes).[7]
Protocol 2: Chronic Constriction Injury (CCI) Model
The CCI model involves loose ligation of the sciatic nerve, mimicking a compressive neuropathy.[1]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors, fine forceps
-
4-0 chromic gut sutures
-
ML297
-
Vehicle
-
Behavioral testing apparatus
Procedure:
-
Anesthetize the rat.
-
Expose the common sciatic nerve at the mid-thigh level.
-
Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.[10]
-
The ligatures should be tightened until they just barely constrict the nerve, causing a slight twitch in the corresponding hind limb.
-
Close the wound in layers.
-
Allow 7-14 days for recovery and development of pain hypersensitivity.
-
Administer ML297 or vehicle and assess pain behaviors as described in the SNI protocol.
Protocol 3: Chemotherapy-Induced Neuropathic Pain (CINP) Model
This model replicates the painful neuropathy that is a common side effect of certain chemotherapeutic agents like paclitaxel (B517696).[5][11]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Paclitaxel (dissolved in a suitable vehicle, e.g., Cremophor EL and ethanol (B145695) 1:1, then diluted in saline)
-
ML297 and vehicle
-
Behavioral testing apparatus
Procedure:
-
Establish a dosing regimen for paclitaxel. A common protocol is intraperitoneal (i.p.) injections of paclitaxel (e.g., 4 mg/kg) on four alternate days (days 1, 3, 5, 7).[12]
-
Monitor the development of mechanical allodynia and thermal hyperalgesia, which typically begins around day 7 and can persist for several weeks.[11]
-
Once a stable neuropathic pain state is established (e.g., day 14), administer ML297 or vehicle.
-
Assess pain behaviors at various time points post-ML297 administration.
Protocol 4: Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy Model
This model mimics the painful neuropathy associated with Type 1 diabetes.[6][9]
Materials:
-
Male C57BL/6 mice (8 weeks old)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Blood glucose meter
-
ML297 and vehicle
-
Behavioral testing apparatus
Procedure:
-
Induce diabetes with a single i.p. injection of STZ (e.g., 150 mg/kg) freshly dissolved in cold citrate buffer.[9]
-
Confirm hyperglycemia (blood glucose > 300 mg/dL) 3 days post-injection and monitor weekly.[9]
-
Allow 4-6 weeks for the development of diabetic neuropathy, characterized by mechanical allodynia.[6][9]
-
Once neuropathic pain is established, administer ML297 or vehicle.
-
Assess pain behaviors at various time points post-ML297 administration.
Behavioral Assessment Protocols
Mechanical Allodynia: Von Frey Test
This test measures the paw withdrawal threshold to a mechanical stimulus.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes.[2]
-
Apply calibrated von Frey filaments of increasing force to the mid-plantar surface of the hind paw.[3]
-
A positive response is a brisk withdrawal or flinching of the paw.
-
The 50% paw withdrawal threshold can be determined using the up-down method.[4] A decrease in the withdrawal threshold indicates mechanical allodynia.
Thermal Hyperalgesia: Hargreaves Test
This test measures the latency to paw withdrawal from a radiant heat source.[13][14]
Procedure:
-
Place the animal in a plexiglass chamber on a glass floor and allow it to acclimate.[13]
-
Position a high-intensity light beam under the glass floor, aimed at the plantar surface of the hind paw.
-
Activate the light source and start a timer.
-
The timer stops automatically when the animal withdraws its paw.[14]
-
A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.[14] A shorter withdrawal latency indicates thermal hyperalgesia.
Summary and Future Directions
ML297 represents a novel, non-opioid approach to analgesia through the direct activation of GIRK1/2 channels. The protocols outlined here provide a framework for evaluating the efficacy of ML297 in established and clinically relevant rodent models of neuropathic pain. Given the promising antinociceptive effects of ML297 in acute pain and the analgesic efficacy of a similar GIRK1/2 activator in the SNI model, further investigation into ML297's potential as a therapeutic for chronic neuropathic pain is warranted. Future studies should aim to establish dose-response relationships, investigate the effects on different pain modalities, and explore the potential for combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Analgesic effects of the GIRK Activator, VU0466551, alone and in combination with morphine in acute and persistent pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RePORT ⟩ RePORTER [reporter.nih.gov]
- 5. Unveiling the peripheral nerve hallmarks of chemotherapy-induced neuropathy: insights from paclitaxel treatment in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GS-KG9 ameliorates diabetic neuropathic pain induced by streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spared nerve injury model of neuropathic pain in the mouse: a behavioral and anatomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Peripheral Voltage-Gated Cation Channels in Neuropathic Pain and Their Potential as Therapeutic Targets [frontiersin.org]
- 9. Diabetic neuropathic pain induced by streptozotocin alters the expression profile of non-coding RNAs in the spinal cord of mice as determined by sequencing analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 11. researchgate.net [researchgate.net]
- 12. Prevention of Paclitaxel-Induced Neuropathy Through Activation of the Central Cannabinoid Type 2 Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peripheral G protein-coupled inwardly rectifying potassium (GIRK) channels are involved in delta opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Addiction and Reward Pathways with ML297
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels are critical regulators of neuronal excitability and have been strongly implicated in the pathophysiology of addiction.[1][2][3] These channels are widely expressed in key regions of the brain's reward circuitry, including the ventral tegmental area (VTA) and the nucleus accumbens (NAc).[1][4][5] Drugs of abuse can alter the expression and function of GIRK channels, suggesting that these channels are promising therapeutic targets for substance use disorders.[1][2][3][6]
ML297 is a potent and selective small-molecule activator of GIRK1-containing channels.[4][7] It has been shown to reduce anxiety-related behavior without sedative or addictive liabilities in preclinical models.[7][8] While direct studies of ML297 in addiction models are not yet prevalent, its mechanism of action makes it a valuable pharmacological tool to investigate the role of GIRK channels in reward and addiction pathways. These application notes provide a framework for utilizing ML297 in such studies.
ML297: A Selective GIRK1-Containing Channel Activator
ML297 selectively activates GIRK channels that contain the GIRK1 subunit.[4][7] The GIRK1/2 subunit combination is the most common in the brain, with widespread expression in the cortex, hippocampus, and other regions.[4] GIRK channels lacking the GIRK1 subunit, such as homomeric GIRK2 and GIRK2/3 heteromers, are found in midbrain regions like the VTA and substantia nigra.[4] ML297 activates GIRK1-containing channels in a manner that requires phosphatidylinositol-4,5-bisphosphate (PIP2) but is distinct from receptor-induced, G-protein-dependent channel activation.[7]
Quantitative Data for ML297
The following tables summarize key quantitative data for ML297 from published preclinical studies.
Table 1: In Vitro Potency of ML297
| Channel Subtype | Assay Type | Measured Potency (EC₅₀) | Reference |
| GIRK1/2 | Thallium Flux | ~160 nM | [4] |
| GIRK1/2 | Whole-cell Patch Clamp | 233 ± 38 nM | [8] |
| GIRK2 | Thallium Flux | Inactive | [4] |
| GIRK2/3 | Thallium Flux | Inactive | [4] |
Table 2: In Vivo Efficacy of ML297 in a Mouse Model of Epilepsy
| Model | Dose of ML297 (i.p.) | Effect | Significance (p-value) | Reference |
| Maximal Electroshock (MES) | 60 mg/kg | Increased latency to seizure onset | 0.008 | [4] |
| Pentylenetetrazol (PTZ) | 60 mg/kg | Reduced convulsions and increased survival | Significant | [4] |
Signaling Pathways and Experimental Workflow
GIRK Channel Signaling Pathway
The following diagram illustrates the canonical signaling pathway leading to GIRK channel activation and the proposed mechanism of ML297.
Proposed Mechanism of ML297 in Modulating Reward Pathways
This diagram illustrates how ML297, by activating GIRK channels on dopamine (B1211576) neurons in the VTA, could reduce neuronal excitability and subsequent dopamine release in the NAc, thereby potentially dampening the rewarding effects of addictive drugs.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of ML297 in addiction and reward pathways.
Protocol 1: Conditioned Place Preference (CPP)
This protocol is designed to assess whether ML297 can block the rewarding effects of a drug of abuse, such as cocaine.
Objective: To determine if pretreatment with ML297 attenuates the acquisition of cocaine-induced CPP.
Materials:
-
ML297
-
Cocaine hydrochloride
-
Saline (0.9% NaCl)
-
Three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.
-
Male C57BL/6J mice (8-10 weeks old)
Procedure:
-
Habituation (Day 1):
-
Allow mice to freely explore all three compartments of the CPP apparatus for 15 minutes.
-
Record the time spent in each compartment to establish baseline preference. Assign the initial non-preferred compartment as the drug-paired side.
-
-
Conditioning (Days 2-9):
-
This phase consists of 8 alternating days of conditioning.
-
Cocaine Conditioning Days (4 days):
-
Administer ML297 (e.g., 30, 60 mg/kg, i.p.) or vehicle 30 minutes prior to cocaine administration.
-
Administer cocaine (e.g., 15 mg/kg, i.p.).[9]
-
Immediately confine the mouse to the drug-paired compartment for 30 minutes.
-
-
Saline Conditioning Days (4 days):
-
Administer ML297 vehicle 30 minutes prior to saline administration.
-
Administer saline (i.p.).
-
Immediately confine the mouse to the saline-paired compartment for 30 minutes.
-
-
The order of cocaine and saline conditioning should be counterbalanced across animals.
-
-
Test (Day 10):
-
Place the mouse in the central compartment with free access to all compartments for 15 minutes.
-
Record the time spent in each compartment.
-
A preference score is calculated as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment.
-
Data Analysis:
-
Use a two-way ANOVA to analyze the preference scores, with ML297 treatment and conditioning drug as factors. Post-hoc tests can be used to compare individual groups.
Expected Outcome: It is hypothesized that mice treated with cocaine and vehicle for ML297 will show a significant preference for the drug-paired compartment. This preference is expected to be attenuated in mice pretreated with ML297.
Experimental Workflow for CPP
Protocol 2: Intravenous Self-Administration (IVSA)
This protocol is designed to assess the effect of ML297 on the motivation to self-administer a drug of abuse.
Objective: To determine if ML297 alters the acquisition or maintenance of cocaine self-administration.
Materials:
-
ML297
-
Cocaine hydrochloride
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and a drug delivery system.
-
Surgically implanted intravenous catheters in rats.
Procedure:
-
Catheter Implantation:
-
Surgically implant chronic indwelling catheters into the jugular vein of rats under anesthesia.
-
Allow at least 5-7 days for recovery.
-
-
Acquisition of Self-Administration:
-
Place rats in the operant chambers for 2-hour sessions daily.
-
An active lever press results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule.
-
An inactive lever press has no programmed consequences.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in intake over 3 consecutive days).
-
-
Effect of ML297 on Maintenance:
-
Once stable responding is established, administer ML297 (e.g., 15, 30, 60 mg/kg, i.p.) or vehicle 30 minutes before the self-administration session.
-
Record the number of active and inactive lever presses and the total drug intake.
-
-
Progressive Ratio Schedule:
-
To assess motivation, switch to a progressive ratio schedule where the number of responses required for each subsequent infusion increases.
-
The breaking point is the last ratio completed before the animal ceases to respond for a set period (e.g., 1 hour).
-
Test the effect of ML297 on the breaking point.
-
Data Analysis:
-
Use repeated measures ANOVA to analyze the effect of ML297 on the number of infusions earned and lever presses.
-
Use a t-test or one-way ANOVA to compare breaking points between treatment groups.
Expected Outcome: Activation of GIRK channels by ML297 is hypothesized to decrease the reinforcing efficacy of cocaine, leading to a reduction in self-administration and a lower breaking point on the progressive ratio schedule.
Conclusion
ML297 represents a valuable tool for dissecting the role of GIRK1-containing channels in the complex neurobiology of addiction. The protocols outlined here provide a starting point for researchers to investigate how modulation of these channels can impact the rewarding and reinforcing properties of drugs of abuse. Such studies will be crucial for validating GIRK channels as a therapeutic target for the development of novel treatments for substance use disorders.
References
- 1. G protein-gated potassium channels: a link to drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashdin.com [ashdin.com]
- 3. GIRK Channel Plasticity and Implications for Drug Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Ventral Tegmental Area and Nucleus Accumbens as Circadian Oscillators: Implications for Drug Abuse and Substance Use Disorders [frontiersin.org]
- 6. GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. GIRK channel activity in prelimbic pyramidal neurons regulates the extinction of cocaine conditioned place preference in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML297 in Cardiac Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML297 is a potent and selective small-molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3][4] In the heart, the GIRK1/GIRK4 heterotetramer forms the acetylcholine-activated potassium current (IKAch), a key regulator of atrial electrophysiology.[3][5] Dysregulation of IKAch is implicated in the pathophysiology of atrial fibrillation, making ML297 a valuable pharmacological tool for investigating the role of GIRK channels in cardiac arrhythmia.[3][6][7]
These application notes provide an overview of ML297's mechanism of action, biophysical properties, and protocols for its use in cardiac arrhythmia research.
Mechanism of Action
ML297 selectively activates GIRK1-containing channels, including the cardiac GIRK1/GIRK4 channels.[3] Its mechanism is distinct from endogenous G-protein-dependent activation. While requiring the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), ML297 activates the channel in a G-protein-independent manner.[2][8] The selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acids within the GIRK1 subunit: F137 in the pore helix and D173 in the second membrane-spanning domain.[2]
Data Presentation
Biophysical and Electrophysiological Properties of ML297
| Parameter | Value | Channel Subunit | Experimental System |
| EC50 | 160 nM | GIRK1/2 | Thallium Flux Assay |
| 233 ± 38 nM | GIRK1/2 | Whole-cell patch clamp (HEK293 cells) | |
| 887 nM | GIRK1/4 | Thallium Flux Assay | |
| 914 nM | GIRK1/3 | Thallium Flux Assay | |
| Effect on Inward Rectification | Weakens inward rectification | GIRK1/2 | Whole-cell patch clamp (HEK293 cells) |
| In vivo effect on heart rate | Paradoxical long-lasting increase | Not applicable | Rats (in vivo telemetry) |
This table summarizes the key quantitative data for ML297's activity on GIRK channels. Note the selectivity for GIRK1/2 over the cardiac GIRK1/4 subtype.[2][7]
Signaling Pathway and Experimental Workflow
Signaling Pathway of ML297 in Atrial Myocytes
References
- 1. GIRK1-mediated inwardly rectifying potassium current suppresses the epileptiform burst activities and the potential antiepileptic effect of ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. immune-system-research.com [immune-system-research.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preparation of ML297 Stock Solutions for Preclinical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of stock solutions of ML297, a selective G-protein-activated inwardly rectifying potassium (GIRK) 1/2 channel activator.[1] Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results in both in vitro and in vivo studies.
Introduction to ML297
ML297 is a potent and selective activator of the GIRK1/2 potassium channel, with an EC50 of approximately 0.16 µM.[1] It has demonstrated efficacy in animal models of epilepsy, highlighting its potential as a therapeutic agent.[2][3] Due to its hydrophobic nature, careful consideration of the appropriate solvent and storage conditions is necessary to maintain its stability and activity.
ML297 Chemical and Physical Properties
A summary of the key chemical and physical properties of ML297 is presented in Table 1. This information is essential for accurate molarity calculations and understanding the compound's behavior in solution.
| Property | Value | Reference |
| Molecular Weight | 328.32 g/mol | |
| Formula | C₁₇H₁₄F₂N₄O | |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (HPLC) | |
| CAS Number | 1443246-62-5 |
Solubility of ML297
The solubility of ML297 in common laboratory solvents is critical for the preparation of concentrated stock solutions. Table 2 provides a summary of its solubility.
| Solvent | Maximum Concentration | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mM (32.83 mg/mL) | |
| Ethanol | 50 mM (16.42 mg/mL) | |
| Water | Insoluble | [4] |
Note: For consistent results, it is recommended to use fresh, anhydrous DMSO, as moisture can reduce the solubility of ML297.[4]
Experimental Protocols
Preparation of a 100 mM ML297 Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of ML297 in DMSO, suitable for further dilution in aqueous buffers for in vitro assays.
Materials:
-
ML297 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing ML297: Accurately weigh the desired amount of ML297 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh 32.83 mg of ML297.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the ML297 powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution until the ML297 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[1][5]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 4. selleckchem.com [selleckchem.com]
- 5. ML 297 | Potassium Channel | TargetMol [targetmol.com]
ML297: A Selective GIRK Channel Activator for Automated Patch Clamp Systems
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are critical regulators of neuronal excitability and cardiac rhythm.[1][2] They are activated by G-protein coupled receptors (GPCRs) through the direct binding of Gβγ subunits, leading to membrane hyperpolarization and a decrease in cellular excitability.[3][4][5] The lack of selective pharmacological tools has historically hindered the investigation of GIRK channel physiology and their therapeutic potential.[6][7] ML297 is a potent and selective small molecule activator of GIRK channels containing the GIRK1 subunit.[8][9][10] It provides a valuable tool for studying the function of these channels in high-throughput automated patch clamp (APC) systems.[7][11] This document provides detailed application notes and protocols for the use of ML297 in APC assays.
Mechanism of Action of ML297
ML297 selectively activates GIRK channels that contain the GIRK1 subunit.[8][10] Its mechanism is distinct from the canonical G-protein-dependent activation. Key features of ML297's action include:
-
G-protein Independence: ML297 activates GIRK1-containing channels directly and does not require the presence of activated G-proteins.[8][10] Its effects are not diminished by pertussis toxin, which inhibits Gi/o G-protein coupling to GPCRs.[8][10]
-
PIP2 Dependence: The activation of GIRK channels by ML297 still requires the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a necessary cofactor for channel gating.[6][8][9]
-
GIRK1 Subunit Selectivity: ML297's activity is dependent on the presence of the GIRK1 subunit.[8][10] It activates heteromeric channels such as GIRK1/2, GIRK1/3, and GIRK1/4, but has no effect on homomeric GIRK2 channels or GIRK2/3 heteromers.[10][12] This selectivity is attributed to two specific amino acids within the GIRK1 subunit (F137 in the pore helix and D173 in the second membrane-spanning domain).[8][9]
Signaling Pathway and ML297 Point of Intervention
The following diagram illustrates the canonical GPCR-mediated activation of GIRK channels and the direct activation pathway by ML297.
Caption: GIRK channel activation pathways.
Quantitative Data
The potency of ML297 for different GIRK channel subunit combinations has been determined using various electrophysiological and ion flux assays. The following tables summarize the key quantitative data.
Table 1: Potency of ML297 on different GIRK channel subtypes
| Channel Subtype | Assay Type | EC50 / IC50 (nM) | Reference(s) |
| GIRK1/2 | Thallium Flux | ~160 | [10][12][13] |
| GIRK1/2 | Whole-cell patch clamp | 233 ± 38 | [8] |
| GIRK1/4 | Thallium Flux | 887 | [12] |
| GIRK1/3 | Thallium Flux | 914 | [12] |
| GIRK2 | Thallium Flux | No effect | [10][12] |
| GIRK2/3 | Thallium Flux | No effect | [10][12] |
Table 2: Selectivity Profile of ML297
| Channel/Receptor/Transporter | Effect | Reference(s) |
| Kir2.1 | No effect | [12] |
| Kv7.4 | No effect | [12] |
| GABA-A Receptors | No effect | [10] |
| Broad panel of other ion channels, receptors, and transporters | Minimal effect | [12] |
Experimental Protocols for Automated Patch Clamp
This section provides a generalized protocol for characterizing the activity of ML297 on GIRK1-containing channels using an automated patch clamp system. Specific parameters may need to be optimized for different APC platforms (e.g., Sophion QPatch, Nanion SyncroPatch).[14][15]
Cell Culture and Preparation
-
Cell Lines: Use a stable cell line expressing the human GIRK1 and GIRK2 subunits (e.g., HEK293 or CHO cells). Maintain a parallel culture of cells expressing only GIRK2 as a negative control.
-
Culture Conditions: Culture the cells in the recommended medium supplemented with the appropriate selection antibiotics to ensure stable expression. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells regularly to maintain them in the exponential growth phase.[16]
-
Cell Preparation for APC:
-
On the day of the experiment, dissociate the cells using a gentle, non-enzymatic cell dissociation solution to ensure cell health and viability.
-
Resuspend the cells in the appropriate external solution for the automated patch clamp system at a concentration of 200,000 to 5 x 10^6 cells/mL (optimize for your specific platform).[16][17]
-
Allow the cells to recover for at least 30 minutes at room temperature before use.[16]
-
Solutions and Reagents
-
Internal Solution (in mM): 130 KCl, 20 NaCl, 5 EGTA, 5.46 MgCl2, and 10 HEPES, pH 7.4 with KOH.[10]
-
External Solution (in mM): 140 NaCl, 20 KCl, 0.5 CaCl2, 2 MgCl2, and 10 HEPES, pH 7.4 with NaOH.[10]
-
ML297 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of ML297 in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.[10][12]
-
Working Solutions: Prepare serial dilutions of ML297 in the external solution on the day of the experiment. The final DMSO concentration should be kept constant across all conditions and typically below 0.1%.
Automated Patch Clamp Protocol
The following workflow diagram outlines the general steps for an APC experiment with ML297.
References
- 1. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Relevance of GIRK Channels in Heart Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 4. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated patch clamp - Wikipedia [en.wikipedia.org]
- 12. rndsystems.com [rndsystems.com]
- 13. immune-system-research.com [immune-system-research.com]
- 14. sophion.com [sophion.com]
- 15. Frontiers | State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. maxcyte.com [maxcyte.com]
Troubleshooting & Optimization
ML297 Technical Support Center: Solubility and Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the solubility and stability of ML297 in aqueous solutions. The information is intended to help researchers anticipate and troubleshoot common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ML297 stock solutions?
A1: ML297 is sparingly soluble in aqueous solutions but has good solubility in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][2][3] Ethanol (B145695) can also be used.[1]
Q2: I observed precipitation when diluting my ML297 DMSO stock solution into an aqueous buffer. What could be the cause?
A2: This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous buffer where its solubility is significantly lower. The final concentration of ML297 in your aqueous solution likely exceeds its solubility limit. Additionally, the final percentage of DMSO in your working solution can influence solubility.
Q3: How can I avoid precipitation of ML297 in my aqueous experimental setup?
A3: To avoid precipitation, ensure that the final concentration of ML297 in your aqueous buffer does not exceed its solubility limit. It is also recommended to keep the final concentration of DMSO in your working solution to a minimum, typically below 1%. When preparing your working solution, add the ML297 stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and thorough mixing.
Q4: What is the known stability of ML297 in aqueous solutions?
A4: There is limited publicly available data specifically detailing the stability of ML297 in aqueous solutions under various conditions (e.g., different pH values and temperatures). As a general precaution, it is recommended to prepare fresh aqueous working solutions of ML297 for each experiment. Stock solutions of ML297 in DMSO or ethanol can be stored at -20°C for up to 3 months.[1]
Q5: How should I store the solid compound and stock solutions of ML297?
A5: Solid ML297 should be stored at -20°C.[1][3] Stock solutions prepared in DMSO or ethanol should also be stored at -20°C.[1][3] Some suppliers recommend storage of stock solutions at -80°C for longer-term stability.[3] It is advisable to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of ML297 in various solvents is summarized below. Please note that these values are approximate and can be affected by factors such as temperature and the presence of other solutes.
| Solvent | Concentration | Notes |
| DMSO | Up to 45 mg/mL | [1] |
| Ethanol | Up to 20 mg/mL | [1] |
| PBS (pH 7.2) | 17.5 µM |
Stability Profile
-
pH: The stability of urea-containing compounds can be pH-dependent. Hydrolysis can occur under strongly acidic or basic conditions. It is advisable to maintain the pH of your aqueous solutions within a neutral range (e.g., pH 7.2-7.4) unless your experimental protocol requires otherwise.
-
Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. For experiments requiring incubation at 37°C, it is recommended to prepare fresh solutions and minimize the incubation time as much as possible.
-
Light: While there is no specific information on the light sensitivity of ML297, it is good laboratory practice to protect solutions from direct light, especially during long-term storage or extended experiments.
Experimental Protocols
Protocol for Preparing ML297 Stock and Working Solutions
This protocol provides a general guideline for preparing ML297 solutions for in vitro assays.
Materials:
-
ML297 solid compound
-
Anhydrous DMSO
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Allow the solid ML297 vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the required amount of ML297 in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile, low-binding tubes and store at -20°C or -80°C.
-
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer):
-
Thaw a single-use aliquot of the 10 mM ML297 stock solution at room temperature.
-
Pre-warm your sterile aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Perform a serial dilution. For example, to prepare a 10 µM working solution, you can first prepare an intermediate dilution (e.g., 1 mM) by adding 1 µL of the 10 mM stock to 9 µL of DMSO.
-
Add the appropriate volume of the intermediate or stock solution to your pre-warmed aqueous buffer. For a 10 µM final concentration from a 1 mM intermediate, add 10 µL to 990 µL of buffer. Crucially, add the ML297 solution dropwise to the buffer while continuously vortexing to ensure rapid dispersion and minimize precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, consider preparing a lower concentration.
-
Use the freshly prepared working solution immediately.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The final concentration of ML297 exceeds its aqueous solubility limit. | - Prepare a lower final concentration of ML297.- Ensure the final DMSO concentration is as low as possible (ideally <1%).- Add the stock solution to the buffer slowly while vortexing. |
| Cloudiness or precipitate forms during an experiment. | - The solution may be supersaturated.- ML297 may have limited stability under the experimental conditions (e.g., prolonged incubation at 37°C). | - Prepare fresh solutions for long-duration experiments.- If possible, reduce the incubation time.- Consider the use of a vehicle control to assess the effect of any precipitated compound. |
| Inconsistent experimental results. | - Incomplete dissolution of the stock solution.- Degradation of the stock or working solution. | - Ensure the initial stock solution is fully dissolved before use.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Always prepare fresh working solutions immediately before use. |
Visualizations
GIRK Channel Signaling Pathway
G protein-coupled inwardly rectifying potassium (GIRK) channels are activated by the Gβγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs). ML297 is a direct activator of GIRK1-containing channels.
References
Technical Support Center: Overcoming Poor Brain Penetration of ML297
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor brain penetration of ML297.
Frequently Asked Questions (FAQs)
Q1: What is ML297 and what is its mechanism of action?
A1: ML297 is a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit (e.g., GIRK1/2, GIRK1/3, and GIRK1/4).[1][2][3][4] Its activation of these channels is dependent on phosphatidylinositol-4,5-bisphosphate (PIP2) but is distinct from receptor-induced, G-protein-dependent channel activation.[5] By activating GIRK channels, ML297 causes an efflux of potassium ions from the neuron, leading to hyperpolarization and a decrease in neuronal excitability. This mechanism is the basis for its demonstrated antiepileptic and anxiolytic effects in preclinical models.[1][6][7][8]
Q2: How significant is the brain penetration issue with ML297?
A2: The brain penetration of ML297 is modest.[1] Following a 60 mg/kg intraperitoneal (IP) injection in mice, the maximal free concentration in the brain (Cmax) was found to be 130 nM, while the maximal free plasma concentration was 640 nM.[9] This results in a brain-to-plasma ratio of 0.2, indicating that the concentration of ML297 in the brain is significantly lower than in the bloodstream.[9] Despite this, ML297 has shown efficacy in in vivo models of epilepsy.[1][8]
Q3: Has the metabolism of ML297 been characterized?
A3: Yes, a single major metabolite, ML297-M1, has been identified. This metabolite is formed through the oxidation of the 3-methyl group to a primary alcohol. Importantly, ML297-M1 is inactive on GIRK1/2 and GIRK1/4 channels, suggesting that the parent compound is responsible for the observed pharmacological effects.[1]
Troubleshooting Guide: Strategies to Enhance Brain Penetration of ML297
Researchers encountering challenges with achieving sufficient brain concentrations of ML297 can consider the following strategies, which are broadly applicable to improving the central nervous system (CNS) penetration of small molecules.
Formulation-Based Strategies
Issue: The formulation of ML297 may not be optimal for crossing the blood-brain barrier (BBB).
Suggested Approaches:
-
Nanoparticle Encapsulation: Encapsulating ML297 into nanoparticles can facilitate its transport across the BBB.[10][11] This can be achieved through various nanoparticle systems, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles.
-
Intranasal Delivery: The intranasal route offers a non-invasive method to bypass the BBB and deliver drugs directly to the brain.[10][12][13] Formulating ML297 as a mucoadhesive microparticle or in a solution with permeation enhancers can improve its uptake through the olfactory and trigeminal nerves.[12][13]
Chemical Modification Strategies
Issue: The physicochemical properties of ML297 may limit its ability to passively diffuse across the BBB.
Suggested Approaches:
-
Prodrug Development: A prodrug of ML297 could be synthesized to be more lipophilic, allowing for better BBB penetration. Once in the brain, the prodrug would be metabolized to release the active ML297.
-
Lipidization: Increasing the lipophilicity of ML297 through chemical modification can enhance its ability to cross the lipid membranes of the BBB. However, this must be balanced to avoid excessive binding to plasma proteins.
Biological and Physiological Strategies
Issue: Active efflux transporters at the BBB may be limiting the brain accumulation of ML297.
Suggested Approaches:
-
Inhibition of Efflux Transporters: Co-administration of ML297 with an inhibitor of P-glycoprotein (P-gp) or other relevant efflux transporters can increase its brain concentration.
-
Receptor-Mediated Transcytosis: Conjugating ML297 to a molecule that targets a receptor expressed on the BBB, such as the transferrin receptor, can facilitate its transport into the brain via receptor-mediated transcytosis.
Quantitative Data
The following tables summarize the known pharmacokinetic and physicochemical properties of ML297.
Table 1: In Vivo Pharmacokinetic Properties of ML297 in Mice [9]
| Parameter | Value |
| Dose | 60 mg/kg (IP) |
| Max. Free Plasma Conc. (Cmax) | 640 nM |
| Max. Free Brain Conc. (Cmax) | 130 nM |
| Brain-to-Plasma Ratio | 0.2 |
Table 2: In Vitro DMPK and Physicochemical Properties of ML297 [9]
| Parameter | Value |
| Solubility | 17.5 µM |
| Mouse Plasma Protein Binding (fu) | 0.026 |
| Mouse Liver Microsome Metabolism (ClHEP) | 88 mL/min/kg |
| Molecular Weight | 328.32 g/mol |
| Formula | C₁₇H₁₄F₂N₄O |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of ML297 in Mice[9]
1. Formulation:
-
Prepare a suspension of ML297 in 10% Tween 80 in sterile water at a concentration of 3.33 mg/mL.
2. Animal Dosing:
-
Use male C57BL/6 mice weighing 20-25 g.
-
Administer the ML297 formulation via intraperitoneal (IP) injection at a dose of 60 mg/kg.
3. Sample Collection:
-
At 30 minutes post-dosing, euthanize the animals.
-
Collect blood via cardiac puncture.
-
Decapitate the animals and immediately remove the brains.
-
Thoroughly wash the brains in cold phosphate-buffered saline and freeze on dry ice.
-
Separate plasma from the blood by centrifugation (4000 x g, 4°C) and store at -80°C.
4. Sample Analysis:
-
On the day of analysis, weigh the frozen brains and add 1:3 (w/w) parts of 70:30 isopropanol:water.
-
Homogenize the brain tissue using a bead beater.
-
Extract ML297 from plasma and brain homogenate using three volumes of ice-cold acetonitrile (B52724) containing an internal standard (e.g., 50 ng/mL carbamazepine).
-
Centrifuge the samples (3000 x g, 5 min) and dilute the supernatant 1:1 with water.
-
Analyze the samples by LC/MS/MS.
Protocol 2: General Protocol for Assessing Blood-Brain Barrier Penetration[6]
This protocol provides a general framework for assessing the BBB penetration of a small molecule like ML297 and can be adapted for more detailed studies.
1. In Vitro Permeability Assessment (PAMPA):
-
Coat a 96-well filter plate with a lipid mixture to form an artificial membrane.
-
Dissolve ML297 in a phosphate-buffered saline (PBS) solution.
-
Add the ML297 solution to the donor wells and PBS to the acceptor wells.
-
Incubate for 4-16 hours at room temperature.
-
Quantify the concentration of ML297 in both donor and acceptor wells using LC-MS/MS to determine permeability.
2. In Vitro Cell-Based Assay (MDCK-MDR1):
-
Culture MDCK cells transfected with the human MDR1 gene (encoding P-gp) on transwell inserts.
-
Add ML297 to the apical (blood side) chamber.
-
Take samples from the basolateral (brain side) chamber at various time points and quantify ML297 concentration by LC-MS/MS.
-
To determine if ML297 is a P-gp substrate, measure permeability in both the apical-to-basolateral and basolateral-to-apical directions. An efflux ratio greater than 2 suggests active efflux.
3. In Vivo Brain-to-Plasma Ratio (Kp):
-
Administer ML297 to rodents (e.g., rats or mice) at a defined dose.
-
At a predetermined time point, collect blood and brain samples.
-
Analyze the total concentration of ML297 in both plasma and brain homogenate to calculate the Kp value.
Visualizations
Caption: Signaling pathway of ML297 activation of GIRK channels.
Caption: Experimental workflow for assessing and improving BBB penetration.
Caption: Troubleshooting logic for poor in vivo efficacy of ML297.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meetings.bna.org.uk [meetings.bna.org.uk]
- 4. In silico prediction of unbound brain-to-plasma concentration ratio using machine learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. researchgate.net [researchgate.net]
potential off-target effects of ML 297 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of ML297, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ML297?
ML297 is a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit.[1][2][3] It directly activates GIRK1/2, GIRK1/3, and GIRK1/4 channels, leading to potassium ion efflux and hyperpolarization of the cell membrane.[2][4] This activation is independent of G-protein signaling.[2]
Q2: What are the known off-target effects of ML297, especially at high concentrations?
While ML297 is highly selective for GIRK1-containing channels, studies have revealed some off-target activities at higher concentrations. These include modest activity at the 5-HT2b receptor, the sigma σ1 receptor, and the GABAA receptor (muscimol binding site).[2] Additionally, low-potency inhibition of the hERG potassium channel has been observed.[2]
Q3: At what concentration should I be concerned about off-target effects?
The EC50 of ML297 for its primary target, the GIRK1/2 channel, is approximately 160 nM.[2][3][4][5] Off-target effects were observed in radioligand binding assays at a concentration of 10 μM.[2] Therefore, it is advisable to use the lowest effective concentration possible to achieve the desired on-target effect and to be cautious when interpreting data from experiments using concentrations approaching or exceeding 10 μM.
Q4: I am observing unexpected phenotypes in my cellular assays with ML297. Could these be due to off-target effects?
Yes, unexpected cellular phenotypes could be a result of off-target activities, especially if you are using high concentrations of ML297. For example, effects on cell signaling pathways unrelated to GIRK channel activation may point towards off-target interactions. It is recommended to perform control experiments to distinguish between on-target and off-target effects.
Q5: How can I experimentally distinguish between on-target and off-target effects of ML297?
A key strategy is to use an orthogonal approach. For instance, if ML297 treatment induces a specific phenotype, you can try to replicate this phenotype by genetically knocking down or knocking out the GIRK1 subunit (e.g., using siRNA or CRISPR). If the phenotype persists in the absence of the primary target, it is likely an off-target effect. Additionally, using a structurally different GIRK1 activator, if available, can help confirm on-target effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cell death at concentrations intended to be selective for GIRK1 activation. | ML297 may have off-target cytotoxic effects in your specific cell line. | 1. Perform a dose-response curve for cytotoxicity: Use a range of ML297 concentrations to determine the toxicity threshold in your cell line. 2. Use a different cell viability assay: Confirm the cytotoxicity with an alternative method (e.g., if you used an MTT assay, try a trypan blue exclusion assay). 3. Investigate apoptosis markers: Assess for markers of programmed cell death, such as caspase-3 activation. |
| Inconsistent or unexpected changes in downstream signaling pathways. | This could be due to off-target effects on other receptors or ion channels (e.g., 5-HT2b, sigma σ1, GABAA, hERG). | 1. Profile against known off-targets: If you have the capabilities, test for ML297 activity against the known off-target receptors in your experimental system. 2. Use specific antagonists: Co-treat with antagonists for the potential off-target receptors to see if the unexpected signaling changes are reversed. 3. Consult the literature: Check for publications that describe the signaling pathways associated with the known off-targets of ML297. |
| Results are not reproducible across different experimental batches. | 1. Variability in ML297 concentration: Inaccurate dilutions or degradation of the compound stock. 2. Cellular context: Differences in cell passage number, density, or health can alter sensitivity to both on- and off-target effects. | 1. Prepare fresh dilutions: Always prepare fresh dilutions of ML297 from a validated stock solution for each experiment. 2. Standardize cell culture conditions: Maintain consistent cell culture practices to minimize biological variability. |
| Electrophysiological recordings show altered kinetics or unexpected currents. | At high concentrations, ML297 could be interacting with other ion channels, such as hERG. | 1. Perform voltage-clamp experiments: Characterize the current-voltage (I-V) relationship and kinetics of the observed currents. 2. Use a specific hERG blocker: Test if the unexpected currents are sensitive to known hERG channel blockers. |
Quantitative Data Summary
Table 1: On-Target Potency of ML297
| Target | Assay Type | EC50 / IC50 | Reference |
| GIRK1/2 | Thallium Flux Assay | ~160 nM | [2][3] |
| GIRK1/2 | Whole-Cell Voltage Clamp | 233 ± 38 nM | [1] |
| GIRK1/4 | Thallium Flux Assay | ~887 nM - 1.8 µM | [4][5] |
| GIRK1/3 | Thallium Flux Assay | ~914 nM | [4] |
Table 2: Off-Target Activity of ML297
| Target | Assay Type | Activity Observed at 10 µM | Reference |
| 5-HT2b Receptor | Radioligand Binding | Modest Activity (<50% binding) | [2] |
| Sigma σ1 Receptor | Radioligand Binding | Modest Activity (<50% binding) | [2] |
| GABAA Receptor (muscimol site) | Radioligand Binding | Modest Activity (<50% binding) | [2] |
| hERG Potassium Channel | Not specified | Low potency inhibition (IC50 ~ 10 µM) | [2] |
Experimental Protocols
Protocol 1: Thallium Flux Assay for GIRK Channel Activation
This protocol is a general guideline for measuring GIRK channel activation using a thallium-sensitive fluorescent dye.
Materials:
-
Cells expressing the GIRK channel of interest (e.g., HEK293 cells)
-
Thallium-sensitive dye kit (e.g., FLIPR Potassium Assay Kit)
-
Assay buffer (chloride-free)
-
Stimulus buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄)
-
ML297 stock solution (in DMSO)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of ML297 in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Assay:
-
Place the cell plate into the fluorescence plate reader.
-
Add the ML297 dilutions to the wells and incubate for a predetermined time (e.g., 10-30 minutes).
-
Record baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Use the automated liquid handler to add the thallium/potassium stimulus buffer to all wells.
-
Immediately begin kinetic fluorescence readings for 2-3 minutes.
-
-
Data Analysis:
-
The rate of fluorescence increase corresponds to the rate of thallium influx and thus GIRK channel activity.
-
Calculate the initial rate of fluorescence increase (slope) for each well.
-
Plot the rate against the ML297 concentration and fit the data to a dose-response curve to determine the EC50.
-
Protocol 2: Whole-Cell Voltage-Clamp Electrophysiology
This protocol provides a general method for measuring GIRK channel currents in response to ML297.
Materials:
-
Cells expressing the GIRK channel of interest
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
ML297 stock solution
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of, for example, -80 mV.
-
Apply voltage steps or ramps to elicit currents and establish a baseline recording.
-
-
Compound Application: Perfuse the cell with extracellular solution containing the desired concentration of ML297.
-
Data Acquisition: Record the changes in current in response to ML297 application.
-
Data Analysis:
-
Measure the amplitude of the ML297-induced current.
-
Construct a dose-response curve by applying a range of ML297 concentrations and measuring the corresponding current amplitudes to determine the EC50.
-
Visualizations
Caption: Direct activation of GIRK1-containing channels by ML297.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected cell toxicity.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionbiosciences.com [ionbiosciences.com]
ML297 Technical Support Center: Optimizing Neuronal Silencing
Welcome to the technical support center for ML297, a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of ML297 for neuronal silencing experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with ML297.
| Problem | Possible Cause | Recommended Solution |
| No observable effect on neuronal activity. | 1. Incorrect concentration: The concentration of ML297 may be too low to elicit a response. 2. Low GIRK1 subunit expression: The neuronal cells being used may not express the GIRK1 subunit, which is necessary for ML297 activity.[1][2] 3. Degraded ML297: Improper storage or handling may have led to the degradation of the compound. 4. Issues with experimental setup: Problems with the recording equipment or assay conditions may be masking the effect of ML297. | 1. Optimize concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type. Effective concentrations typically range from 100 nM to 10 µM.[1] 2. Confirm GIRK1 expression: Verify the expression of the GIRK1 subunit in your cells using techniques like RT-PCR or Western blotting. Consider using a cell line with known GIRK1 expression as a positive control. 3. Ensure proper handling: Prepare fresh stock solutions of ML297 in DMSO or ethanol (B145695) and store them at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. 4. Validate experimental setup: Use a known GIRK channel activator (e.g., a GABAB receptor agonist like baclofen (B1667701) in cells expressing the receptor) as a positive control to confirm that your measurement system is working correctly. |
| High variability between experiments. | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect GIRK channel expression and neuronal excitability. 2. Inaccurate pipetting: Errors in preparing dilutions can lead to inconsistent final concentrations of ML297. 3. Fluctuations in temperature or pH: Changes in the experimental environment can alter neuronal activity and the efficacy of ML297. | 1. Standardize cell culture: Maintain consistent cell culture practices, including seeding density, passage number, and media formulation. Regularly check for mycoplasma contamination. 2. Calibrate pipettes: Ensure that all pipettes are properly calibrated and use precise pipetting techniques. 3. Monitor experimental conditions: Maintain stable temperature and pH throughout the experiment. |
| Evidence of cytotoxicity or cell death. | 1. Concentration too high: Although generally well-tolerated at effective concentrations, very high concentrations of ML297 may induce cytotoxicity. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve ML297 can be toxic to neurons. 3. Excitotoxicity from media: Some culture media, like Neurobasal medium, contain components that can be excitotoxic to mature neurons. | 1. Determine the cytotoxic threshold: Perform a cell viability assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of ML297 for your specific cell type. 2. Limit solvent concentration: Keep the final concentration of DMSO or other solvents in the culture medium below 0.1%. Run a vehicle control with the same solvent concentration to assess its effect. 3. Use appropriate culture media: Ensure the culture medium is appropriate for the age and type of your neurons. |
| Slow or incomplete washout of the ML297 effect. | Slow dissociation from the channel: ML297 has been observed to have a slow washout, with effects persisting for nearly a minute after removal.[2] | Plan for extended washout periods: When designing experiments that require reversal of the silencing effect, incorporate longer washout periods (several minutes) to allow for complete dissociation of the compound. |
| Observed off-target effects. | High concentration of ML297: At concentrations around 10 µM, ML297 may exhibit weak activity at other channels and receptors, such as hERG, GABAA, Sigma δ1, and 5-HT2B receptors. | Use the lowest effective concentration: To minimize the risk of off-target effects, use the lowest concentration of ML297 that produces the desired level of neuronal silencing. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ML297?
A1: ML297 is a direct activator of GIRK (G-protein-coupled inwardly rectifying potassium) channels that contain the GIRK1 subunit.[1][2] It binds to the channel and increases the efflux of potassium ions from the neuron. This hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus leading to neuronal silencing. Importantly, its action is independent of G-protein signaling.[2]
Q2: What is the effective concentration range for ML297?
A2: The effective concentration of ML297 can vary depending on the cell type and the specific GIRK subunit composition. The reported EC50 values are approximately 160 nM for GIRK1/2, 914 nM for GIRK1/3, and 887 nM for GIRK1/4 channels.[3] A maximal response in HEK293 cells expressing GIRK1/2 is typically observed at 10 µM. It is recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.
Q3: How should I prepare and store ML297?
A3: ML297 is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[3] It is recommended to prepare a concentrated stock solution in one of these solvents. For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the stock solution in the appropriate aqueous buffer or culture medium.
Q4: Is ML297 selective? Are there any off-target effects?
A4: ML297 is highly selective for GIRK channels containing the GIRK1 subunit and shows no activity at GIRK2 or GIRK2/3 channels.[4] However, at higher concentrations (around 10 µM), some weak off-target activity has been reported at hERG channels, GABAA receptors, Sigma δ1 receptors, and 5-HT2B receptors. To minimize the risk of off-target effects, it is advisable to use the lowest effective concentration.
Q5: What are the appropriate positive and negative controls for an ML297 experiment?
A5:
-
Positive Control: A known activator of GIRK channels, such as a GABAB receptor agonist (e.g., baclofen) in cells expressing GABAB receptors, can be used to confirm that the GIRK channels are functional and that the detection method is working correctly.
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve ML297 to control for any effects of the solvent itself.
-
GIRK Channel Blocker: Barium chloride (BaCl2) is a non-selective blocker of inward-rectifier potassium channels and can be used to confirm that the observed effects of ML297 are indeed mediated by these channels.[2]
-
Cells lacking GIRK1: If possible, using cells that do not express the GIRK1 subunit can serve as an excellent negative control to demonstrate the specificity of ML297.[2]
-
Q6: How does ML297 compare to other neuronal silencing techniques like DREADDs or optogenetics?
A6:
-
ML297 vs. DREADDs (e.g., hM4Di): Both are chemogenetic methods for neuronal silencing. ML297 offers the advantage of directly activating an endogenous channel, which may be preferable in some experimental contexts. DREADDs require the exogenous expression of a modified receptor, but this allows for cell-type-specific silencing through targeted gene expression. The kinetics of ML297 are generally faster than those of DREADD agonists.
-
ML297 vs. Optogenetics: Optogenetics provides unparalleled temporal precision (on the millisecond scale) for controlling neuronal activity using light. However, it requires genetic modification to express light-sensitive channels and specialized equipment for light delivery. ML297 offers a less invasive, pharmacological approach that is easier to implement in many experimental setups, although with slower kinetics.
Data Presentation
Table 1: Potency of ML297 on Different GIRK Subunit Combinations
| GIRK Subunit Combination | EC50 (nM) |
| GIRK1/2 | 160[3] |
| GIRK1/3 | 914[3] |
| GIRK1/4 | 887[3] |
| GIRK2 | Inactive[2] |
| GIRK2/3 | Inactive[4] |
Table 2: Solubility and Storage of ML297
| Solvent | Maximum Concentration | Storage of Stock Solution |
| DMSO | 100 mM[3] | -20°C or -80°C[4] |
| Ethanol | 50 mM[3] | -20°C or -80°C[4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Measure ML297-induced Neuronal Silencing
Objective: To measure the hyperpolarizing effect of ML297 on individual neurons.
Materials:
-
Primary neuronal culture or cell line expressing GIRK1-containing channels
-
ML297 stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipettes
Procedure:
-
Prepare a working solution of ML297 in aCSF at the desired final concentration (e.g., 1 µM). Ensure the final DMSO concentration is <0.1%. Prepare a vehicle control with the same DMSO concentration.
-
Obtain a whole-cell patch-clamp recording from a neuron in current-clamp mode.
-
Establish a stable baseline recording of the resting membrane potential for 2-5 minutes.
-
Perfuse the recording chamber with the aCSF containing ML297.
-
Record the change in membrane potential. A hyperpolarization (more negative membrane potential) indicates an outward potassium current and neuronal silencing.
-
To assess the effect on neuronal firing, inject a series of depolarizing current steps to elicit action potentials before and during ML297 application. An increase in the current required to elicit an action potential indicates silencing.
-
Wash out the ML297 by perfusing with aCSF. Note that washout may be slow (several minutes).[2]
-
(Optional) After washout, apply a GIRK channel blocker like BaCl2 (e.g., 1 mM) to confirm that the ML297-induced current is mediated by inward-rectifier potassium channels.
Visualizations
Caption: Signaling pathway of ML297-mediated neuronal silencing.
Caption: General experimental workflow for using ML297.
Caption: Troubleshooting decision tree for ML297 experiments.
References
- 1. Expression of inwardly rectifying potassium channels (GIRKs) and beta-adrenergic regulation of breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: ML297 and GIRK Channel Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML297 to study G-protein-gated inwardly rectifying potassium (GIRK) channels. Our goal is to help you achieve stable, reproducible results and navigate common challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the ML297-induced GIRK current over time, which I believe is desensitization. How can I minimize this?
A1: This is a common observation in electrophysiological recordings, often termed "rundown." However, published studies consistently show that ML297 induces GIRK currents with minimal to no acute desensitization, especially when compared to G-protein-dependent activation (e.g., via a GPCR agonist like baclofen).[1] Therefore, the current decrease you are observing is likely not due to classical channel desensitization but may stem from other experimental factors. This guide will help you troubleshoot the potential causes of this current rundown.
Q2: What is the mechanism of action for ML297?
A2: ML297 is a potent and selective direct activator of GIRK channels that contain the GIRK1 subunit.[2][3] Its mechanism is unique in that it does not require G-protein activation.[1][2] Instead, it binds directly to the channel, a process that is dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[4][5][6] This G-protein independence is a key feature that distinguishes ML297 from endogenous activation pathways.
Q3: Which GIRK channel subunits are activated by ML297?
A3: ML297 is selective for GIRK channels that include the GIRK1 subunit. It potently activates heteromeric GIRK1/2, GIRK1/3, and GIRK1/4 channels. It has no effect on homomeric GIRK2 channels or GIRK2/3 heteromers.[2]
Q4: What is the recommended concentration range for ML297 in my experiments?
A4: The optimal concentration of ML297 depends on the specific GIRK channel subtype and the experimental system. For in vitro electrophysiology experiments, concentrations ranging from 100 nM to 10 µM are typically used. The EC50 for GIRK1/2 channels is in the range of 160-233 nM.[1][2] A concentration of 10 µM is often used to elicit a maximal response.[1] For in vivo studies in mice, doses of 30-60 mg/kg (intraperitoneal injection) have been shown to be effective.[2][7] It is always recommended to perform a dose-response curve in your specific system to determine the optimal concentration.
Q5: How should I prepare and store ML297 stock solutions?
A5: ML297 is soluble in DMSO and ethanol. For in vitro experiments, it is common to prepare a 10 mM stock solution in 100% DMSO. This stock can be stored at -20°C for up to one month or -80°C for up to six months. When preparing your working solution, dilute the DMSO stock into your extracellular buffer. Be mindful of the final DMSO concentration, as high concentrations can have off-target effects. It is generally recommended to keep the final DMSO concentration below 0.1%.
Troubleshooting Guide: Minimizing Current Rundown
If you are experiencing a gradual decrease in ML297-induced GIRK current, it is likely due to factors affecting the stability of your recording or the health of the cell, rather than channel desensitization. Below are common causes and solutions.
Problem 1: Unstable Recording or "Leaky" Seal
A common cause of current rundown is an unstable whole-cell patch-clamp recording, where the seal resistance decreases over time.
-
Symptom: The holding current becomes increasingly noisy and drifts, and the measured current amplitude decreases over time.
-
Solutions:
-
Pipette Polishing: Fire-polishing the tip of your patch pipette can create a smoother surface, which promotes a more stable, high-resistance seal.
-
Cell Health: Ensure your cells are healthy and not overgrown. Use cells from a passage number that you have validated for robust channel expression and stability.
-
Mechanical Stability: Minimize mechanical drift of the pipette and the recording chamber. An anti-vibration table is essential.
-
Internal Solution Filtration: Always filter your internal solution on the day of the experiment to remove any precipitates that could interfere with the seal.
-
Problem 2: Depletion of Intracellular Factors
The whole-cell configuration allows for the dialysis of the cell's contents with the pipette solution. The loss of essential intracellular molecules can lead to a decline in channel activity.
-
Symptom: A slow, steady decrease in current amplitude over several minutes, even with a stable seal.
-
Solutions:
-
Include ATP and GTP in Internal Solution: GIRK channel activity can be sensitive to the metabolic state of the cell. Including 2-4 mM Mg-ATP and 0.3 mM Na-GTP in your internal pipette solution can help maintain channel phosphorylation and G-protein function (even though ML297 is G-protein independent, maintaining overall cell health is crucial).[8]
-
PIP2 Depletion: ML297 activity is critically dependent on the membrane phospholipid PIP2.[4][5][6][9] Over time, PIP2 can be depleted by phospholipases. Including a low concentration of PIP2 (e.g., 10-20 µM) in your internal solution may help to maintain stable channel activity.
-
Perforated Patch: For longer recordings, consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin). This method maintains the integrity of the intracellular environment, preventing the washout of essential signaling molecules.
-
Problem 3: ML297 Concentration and Stability
Issues with the experimental compound itself can lead to apparent rundown.
-
Symptom: The current decreases upon prolonged application of ML297, or the response is inconsistent between applications.
-
Solutions:
-
Use Freshly Diluted ML297: Prepare your working dilution of ML297 fresh for each experiment from a frozen stock.
-
Avoid High Concentrations: While 10 µM is often used for maximal activation, very high concentrations of any compound can have non-specific or even toxic effects on cells over time. If you are performing long-duration experiments, consider using a lower, sub-maximal concentration of ML297.
-
Check for Off-Target Effects: At high concentrations (~10 µM), ML297 has been shown to have weak inhibitory effects on hERG channels.[3] While unlikely to be the primary cause of rundown in most systems, it's a factor to consider if you are working with cells that have high hERG expression.
-
Problem 4: Oxidative Stress
Oxidative stress can negatively impact GIRK channel function.
-
Symptom: Recordings are generally less stable, and current rundown is more pronounced.
-
Solutions:
-
Include Reducing Agents: The intracellular environment is normally in a reduced state. Oxidation of cysteine residues on the GIRK channel can lead to anomalous gating and loss of PIP2-dependent activation.[10] Including a reducing agent like dithiothreitol (B142953) (DTT) in your internal solution may help to preserve normal channel function.
-
Quantitative Data Summary
The following tables summarize key quantitative data for ML297.
Table 1: Potency of ML297 on Different GIRK Channel Subtypes
| GIRK Channel Subtype | Assay Type | EC50 (nM) | Reference(s) |
| GIRK1/2 | Thallium Flux | 160 - 162 | [2] |
| GIRK1/2 | Whole-Cell Electrophysiology | 233 ± 38 | [1] |
| GIRK1/3 | Thallium Flux | 914 | |
| GIRK1/4 | Thallium Flux | 887 | |
| GIRK2 | Thallium Flux | Inactive | [2] |
| GIRK2/3 | Thallium Flux | Inactive | [2] |
Table 2: Concentrations of ML297 Used in Published Studies
| Experimental System | Concentration/Dose | Purpose | Reference(s) |
| HEK293 cells (electrophysiology) | 10 µM | Maximal activation | [1] |
| Hippocampal neurons (electrophysiology) | 10 µM | Comparison with baclofen | [1] |
| Mouse (in vivo) | 30-60 mg/kg (i.p.) | Anticonvulsant and anxiolytic effects | [2][7] |
| Cerebellar slices (electrophysiology) | 10 µM | Study of synaptic plasticity | [11] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording of ML297-Activated GIRK Currents
This protocol is adapted for HEK293 cells expressing GIRK1/2 channels.
-
Cell Preparation:
-
Plate HEK293 cells stably expressing the desired GIRK channel subunits onto glass coverslips 24-48 hours before the experiment.
-
Use a low cell density to allow for easy patching of individual cells.
-
-
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 20 KCl, 2 MgCl₂, 0.5 CaCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH. The high external K⁺ concentration increases the inward current, making it easier to measure.
-
Internal (Pipette) Solution (in mM): 135 Potassium Gluconate, 5 HEPES, 3 MgCl₂, 5 EGTA, 2 Na₂-ATP, 0.3 Na-GTP. Adjust pH to 7.25 with KOH. Filter the solution before use.
-
-
Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a cell with the patch pipette while applying positive pressure.
-
Upon contacting the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Establish the whole-cell configuration by applying a brief pulse of suction.
-
Hold the cell at a membrane potential of -70 mV.
-
Apply ML297 at the desired concentration via a perfusion system.
-
Record the resulting inward current.
-
Protocol 2: Thallium Flux Assay for Measuring GIRK Channel Activity
This is a high-throughput method for screening compounds that modulate GIRK channel activity.
-
Cell Preparation:
-
Plate HEK293 cells expressing the GIRK channel of interest in a 96- or 384-well black, clear-bottom plate.
-
-
Dye Loading:
-
Wash the cells with an assay buffer (e.g., Hanks Balanced Salt Solution with 20 mM HEPES, pH 7.3).
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) for approximately 1 hour at room temperature.
-
Wash the cells to remove excess dye.
-
-
Compound Application and Signal Detection:
-
Add the test compound (e.g., ML297) or vehicle control to the wells.
-
Place the plate in a fluorescence plate reader.
-
Initiate the thallium flux by adding a stimulus buffer containing thallium sulfate (B86663) (Tl₂SO₄).
-
Measure the change in fluorescence over time. An increase in fluorescence indicates thallium influx through open GIRK channels.
-
Diagrams
Caption: Signaling pathway of ML297-induced GIRK channel activation.
Caption: Workflow for a whole-cell patch-clamp experiment with ML297.
Caption: Decision tree for troubleshooting GIRK current rundown.
References
- 1. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of mammalian GIRK2 channel regulation by G proteins, the signaling lipid PIP2 and Na+ in a reconstituted system | eLife [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 7. G-Protein-Gated Inwardly Rectifying Potassium (Kir3/GIRK) Channels Govern Synaptic Plasticity That Supports Hippocampal-Dependent Cognitive Functions in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting GIRK Channels for the Development of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM analysis of PIP2 regulation in mammalian GIRK channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation Driven Reversal of PIP2-dependent Gating in GIRK2 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GIRK1-Mediated Inwardly Rectifying Potassium Current Is a Candidate Mechanism Behind Purkinje Cell Excitability, Plasticity, and Neuromodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
issues with ML 297 delivery in long-term in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ML297 in long-term in vivo studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ML297?
A1: ML297 is a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels that contain the GIRK1 subunit.[1][2] It directly activates GIRK1/2, GIRK1/3, and GIRK1/4 heterotetramers.[1][2] This activation is independent of G-protein signaling but does require the presence of phosphatidylinositol 4,5-bisphosphate (PIP2). ML297's action leads to membrane hyperpolarization and a reduction in neuronal excitability.
Q2: What is the selectivity profile of ML297?
A2: ML297 selectively activates GIRK channels containing the GIRK1 subunit. It is inactive on GIRK2/3 heteromers and GIRK2 homomers.[1][2] While highly selective for GIRK1-containing channels over other potassium channels like Kir2.1 and Kv7.4, it only shows a modest preference for GIRK1/2 over GIRK1/3 and GIRK1/4 combinations.[1]
Q3: What are the known off-target effects of ML297?
A3: At higher concentrations, ML297 has shown some off-target activity. It can inhibit the hERG potassium channel with an IC50 of approximately 10 μM.[1] Additionally, modest activity has been observed at the 5-HT2b receptor, the sigma σ1 receptor, and the GABAA receptor (muscimol binding site) at a concentration of 10 μM. These off-target effects should be considered, especially in long-term studies where drug accumulation may occur.
Q4: What is the metabolic stability of ML297?
A4: ML297 has been described as having suboptimal metabolic stability.[1] In mouse liver microsomes, it is rapidly metabolized. The primary metabolite is an oxidized form of the 3-methyl moiety, resulting in a primary alcohol (ML297-M1), which is inactive on GIRK1/2 and GIRK1/4 channels. This high rate of metabolism presents a significant challenge for maintaining stable and effective concentrations in long-term in vivo studies.
Q5: How should ML297 be stored?
A5: For long-term storage, ML297 powder should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For in vivo experiments, it is best to prepare fresh working solutions daily.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Diminished or inconsistent efficacy over time in a long-term study. | 1. Metabolic Instability: ML297 is rapidly metabolized into an inactive form, leading to a decrease in effective concentration between doses.[1] 2. GIRK Channel Desensitization: Chronic activation of GIRK channels can lead to desensitization, potentially through receptor internalization or alterations in the G-protein cycle.[3][4][5][6] | 1a. Optimize Delivery Method: Switch from intermittent injections (e.g., IP) to continuous delivery using an osmotic pump. This will help maintain a more stable plasma concentration. 1b. Adjust Dosing Regimen: If using injections, increase the frequency of administration based on the pharmacokinetic profile of ML297 to minimize troughs in plasma concentration. 2a. Intermittent Dosing: Consider a dosing holiday to allow for the resensitization of the GIRK channels. 2b. Monitor Downstream Effectors: Assess the expression and localization of GIRK channel subunits and associated G-proteins to investigate potential desensitization mechanisms. |
| Variability in behavioral or physiological responses between animals. | 1. Formulation Issues: ML297 has poor aqueous solubility and may precipitate out of solution, leading to inconsistent dosing. 2. Animal-to-animal differences in metabolism. | 1a. Ensure Complete Solubilization: When preparing the dosing solution, ensure ML297 is fully dissolved before administration. Sonication may aid in dissolution. Prepare fresh solutions daily. 1b. Use a Validated Formulation: Refer to published protocols for appropriate vehicle compositions (see Experimental Protocols section). 2a. Increase Sample Size: A larger cohort of animals can help to account for individual variations in drug metabolism and response. 2b. Measure Plasma Concentrations: If possible, perform satellite pharmacokinetic studies to correlate plasma levels of ML297 with the observed effects. |
| Unexpected side effects (e.g., altered cardiac function, sedation, or paradoxical hyperactivity). | 1. Off-Target Effects: At higher doses or with accumulation during long-term studies, ML297 can interact with other targets such as the hERG channel, 5-HT2b, sigma σ1, and GABAA receptors.[1] 2. On-Target Effects in Other Tissues: Activation of GIRK1/4 channels in the heart can impact cardiovascular function. | 1a. Dose-Response Study: Conduct a thorough dose-response study to identify the lowest effective dose that minimizes side effects. 1b. Monitor for Cardiotoxicity: For long-term studies, consider including ECG monitoring to assess for any potential cardiac liabilities, such as QT prolongation, due to hERG channel inhibition. 2a. Consider Alternative Compounds: If cardiovascular side effects are a concern, a more selective GIRK1/2 activator with reduced activity on GIRK1/4 may be more appropriate. |
| Difficulty achieving desired brain concentrations. | 1. Suboptimal Brain Penetration: ML297 is brain penetrant, but the brain-to-plasma ratio is relatively low (0.2).[1] 2. Rapid Metabolism: High peripheral metabolism can reduce the amount of drug available to cross the blood-brain barrier. | 1a. Direct Central Administration: For CNS-specific effects, consider direct administration into the brain (e.g., intracerebroventricularly) to bypass the blood-brain barrier and peripheral metabolism. 1b. Increase Peripheral Dose (with caution): While increasing the systemic dose can lead to higher brain concentrations, this also increases the risk of peripheral and off-target side effects. This should be done in conjunction with careful monitoring. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of ML297
| Parameter | Value | Species/System | Reference |
| GIRK1/2 EC50 | 160 nM | Thallium Flux Assay | [1] |
| GIRK1/4 EC50 | 887 nM | Thallium Flux Assay | |
| GIRK1/3 EC50 | 914 nM | Thallium Flux Assay | |
| GIRK2/3 Activity | Inactive | Thallium Flux Assay | [1][2] |
| hERG IC50 | ~10 µM | Electrophysiology | [1] |
Table 2: In Vivo Pharmacokinetic Parameters of ML297 in Mice
| Parameter | Value | Route of Administration | Reference |
| Dose | 60 mg/kg | Intraperitoneal (IP) | [1] |
| Maximal Free Plasma Concentration (Cmax) | 640 nM | IP | [1] |
| Maximal Free Brain Concentration (Cmax) | 130 nM | IP | [1] |
| Brain-to-Plasma Ratio | 0.2 | IP | [1] |
| Mouse Liver Microsome Metabolism (ClHEP) | 88 mL/min/kg | In Vitro | [1] |
| Mouse Plasma Protein Binding (fu) | 0.026 | In Vitro | [1] |
Experimental Protocols
Protocol 1: Preparation of ML297 for Intraperitoneal (IP) Injection
This protocol is adapted from published in vivo studies with ML297.
Materials:
-
ML297 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Sterile water or saline
Procedure:
-
Prepare a stock solution of ML297 in 100% DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of ML297 in 1 mL of DMSO.
-
For the final dosing solution, prepare a vehicle of 10% Tween 80 in sterile water.
-
On the day of injection, dilute the ML297 stock solution with the vehicle to the final desired concentration. For example, to achieve a final vehicle composition of 10% DMSO and 10% Tween 80, the stock solution can be further diluted. Note: The final concentration of DMSO should be kept as low as possible to avoid toxicity.
-
Ensure the final solution is clear and free of precipitation. Vortex or sonicate briefly if necessary.
-
Administer the solution to the animals via intraperitoneal injection at the desired dose volume (typically 5-10 mL/kg).
Protocol 2: Continuous Delivery of ML297 via Osmotic Pump
For long-term studies, continuous delivery is recommended to overcome the rapid metabolism of ML297.
Materials:
-
ML297 powder
-
DMSO or other suitable solvent (e.g., PEG300, see manufacturer's guidelines for pump compatibility)
-
Osmotic pump (e.g., ALZET) with appropriate flow rate and duration for your study design
-
Surgical supplies for sterile implantation
Procedure:
-
Calculate the total amount of ML297 needed based on the desired daily dose, the flow rate of the pump, and the duration of the study.
-
Prepare a concentrated stock solution of ML297 in a solvent compatible with the osmotic pump. DMSO is often used, but it is crucial to consult the pump manufacturer's guidelines for solvent compatibility to ensure the integrity of the pump reservoir.
-
Fill the osmotic pump with the ML297 solution according to the manufacturer's instructions under sterile conditions.
-
Prime the pump as recommended by the manufacturer to ensure immediate delivery upon implantation.
-
Surgically implant the pump subcutaneously or intraperitoneally in anesthetized animals using aseptic technique.[7][8][9][10]
-
Monitor the animals for post-operative recovery and for the desired effects of ML297.
Visualizations
Caption: Signaling pathway of ML297 activation of GIRK1-containing channels.
Caption: Recommended experimental workflow for long-term in vivo studies with ML297.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Inactivation of GIRK channels weakens the pre‐ and postsynaptic inhibitory activity in dorsal raphe neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid desensitization of G protein-gated inwardly rectifying K(+) currents is determined by G protein cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Osmotic Pumps in Mice and Rats | Office of Research [bu.edu]
- 8. rwdstco.com [rwdstco.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: ML297 Washout Kinetics in Brain Tissue
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of ML297, a selective G-protein-activated inwardly rectifying potassium (GIRK) channel activator, in brain tissue experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of ML297?
A1: The primary molecular target of ML297 is the G-protein-activated inwardly rectifying potassium (GIRK) channel, specifically heterotetramers containing the GIRK1 subunit (e.g., GIRK1/2, GIRK1/4, and GIRK1/3).[1][2] It selectively activates these channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. ML297's activation of GIRK1-containing channels is independent of G-protein signaling but does require the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[3][4]
Q2: Does ML297 act as an antagonist for GPR68?
A2: There is no scientific evidence to suggest that ML297 interacts with or antagonizes G-protein coupled receptor 68 (GPR68). ML297 is consistently characterized as a selective activator of GIRK1-containing channels.[1][2][3][4][5][6][7] GPR68 is a proton-sensing receptor with distinct signaling pathways and pharmacology.
Q3: What are the general pharmacokinetic properties of ML297 in mice?
A3: ML297 is brain penetrant and has been shown to be effective in in vivo models of epilepsy.[1][2][8] However, its pharmacokinetic properties in mice are considered suboptimal, with a relatively short half-life and modest brain penetration.[8] Following a 60 mg/kg intraperitoneal (i.p.) injection, the maximum concentration (Cmax) in the brain is approximately 130 nM, reached at a Tmax of 30 minutes.[9]
Q4: How long does it take for ML297 to wash out from brain tissue during in vitro electrophysiology experiments?
A4: In brain slice electrophysiology, the washout of ML297 after application is described as a "slower process requiring nearly a minute."[8] This qualitative observation suggests that while the onset of action is rapid (approximately 2 seconds to reach 90% of maximal amplitude), the clearance from the tissue is not immediate.[8]
Quantitative Data
Table 1: In Vivo Pharmacokinetic Parameters of ML297 in Mice
| Parameter | Value | Conditions |
| Dose | 60 mg/kg | Intraperitoneal (i.p.) injection |
| Brain Cmax | 130 nM | Maximum concentration in the brain |
| Brain Tmax | 30 minutes | Time to reach maximum concentration in the brain |
| Plasma Cmax | 640 nM | Maximum concentration in the plasma |
Data sourced from Sigma-Aldrich product information.[9]
Table 2: In Vitro Electrophysiology Washout Observation
| Parameter | Observation | Experimental Context |
| Washout Time | "a slower process requiring nearly a minute" | Termination of ML297 application in brain slice electrophysiology |
Observation from a study by Kaufmann et al. (2013).[8]
Experimental Protocols
Protocol 1: In Vivo Administration and Brain Tissue Collection for Pharmacokinetic Analysis
This protocol is adapted from in vivo studies investigating ML297's effects.[8]
Objective: To determine the concentration of ML297 in brain tissue at a specific time point after administration.
Materials:
-
ML297
-
Vehicle solution (e.g., 10% Tween 80 in sterile water)
-
Male C57BL/6 mice (20-25 g)
-
Syringes and needles for i.p. injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for decapitation and brain extraction
-
Cold phosphate-buffered saline (PBS)
-
Dry ice
-
Centrifuge
-
Storage tubes (-80°C)
Procedure:
-
Formulation: Prepare a solution of ML297 in the vehicle at the desired concentration for a 60 mg/kg dose.
-
Administration: Administer the formulated ML297 solution to the mice via intraperitoneal (i.p.) injection.
-
Time Point: At the designated time point post-injection (e.g., 30 minutes), anesthetize the mouse.
-
Blood Collection: Collect blood via cardiac puncture.
-
Euthanasia and Brain Extraction: Euthanize the animal by decapitation and immediately extract the brain.
-
Brain Washing: Thoroughly wash the brain in cold PBS to remove any remaining blood.
-
Flash Freezing: Immediately freeze the brain on dry ice.
-
Plasma Separation: Centrifuge the collected blood to separate the plasma.
-
Storage: Store the brain tissue and plasma samples at -80°C until analysis by a suitable method such as liquid chromatography-mass spectrometry (LC-MS).
Protocol 2: Brain Slice Preparation and Electrophysiology Washout Experiment
This protocol provides a general framework for preparing acute brain slices and assessing the washout of a compound like ML297.
Objective: To measure the time course of the physiological effect of ML297 and its subsequent washout in acute brain slices.
Materials:
-
Mouse brain
-
Vibratome or tissue slicer
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Ice-cold cutting solution (e.g., NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Electrophysiology rig with perfusion system
-
Recording electrodes
-
ML297 stock solution
Procedure:
-
Dissection and Slicing: Rapidly dissect the mouse brain and prepare acute slices (e.g., 300 µm thick) in ice-cold, carbogenated cutting solution using a vibratome.
-
Recovery: Transfer the slices to a holding chamber with aCSF heated to 32-34°C and continuously bubbled with carbogen for at least 30 minutes. Then, allow the slices to equilibrate at room temperature for at least 30 minutes before recording.
-
Recording Setup: Transfer a single slice to the recording chamber of the electrophysiology rig, continuously perfused with carbogenated aCSF at a constant flow rate.
-
Cell Patching: Obtain a whole-cell patch-clamp recording from a neuron in the brain region of interest.
-
Baseline Recording: Record a stable baseline of the desired physiological parameter (e.g., holding current, membrane potential).
-
ML297 Application: Switch the perfusion to aCSF containing the desired concentration of ML297 and record the effect until a steady state is reached.
-
Washout: Switch the perfusion back to the control aCSF (without ML297).
-
Washout Recording: Continuously record the physiological parameter as it returns to the baseline level. The time taken to return to baseline represents the washout period.
Troubleshooting Guides
Issue 1: High variability in brain concentration of ML297 in in vivo studies.
-
Question: Why am I observing inconsistent concentrations of ML297 in the brain tissue of different animals at the same time point?
-
Answer:
-
Injection Technique: Ensure consistent intraperitoneal injection technique. Inconsistent administration can lead to variable absorption rates.
-
Formulation Stability: Verify the stability and solubility of your ML297 formulation. Precipitation of the compound can lead to inaccurate dosing.
-
Metabolism Differences: Individual differences in animal metabolism can contribute to variability. Ensure the use of age- and weight-matched animals from the same strain.
-
Tissue Processing: Standardize the brain extraction and washing procedure to minimize contamination with blood containing a higher concentration of the compound.
-
Issue 2: Incomplete washout of ML297 effect in brain slice electrophysiology.
-
Question: The physiological effect of ML297 is not returning to baseline even after prolonged washing with control aCSF. What could be the cause?
-
Answer:
-
Perfusion Rate: Ensure your perfusion system has an adequate flow rate to completely exchange the bath solution in a reasonable amount of time. Dead space in the perfusion lines can trap the compound.
-
Lipophilicity: Highly lipophilic compounds can partition into the lipid membranes of the cells and the tubing of the perfusion system, leading to a slow release and prolonged effect. While ML297's washout is noted to be slow, incomplete washout may indicate a very slow dissociation from the channel or partitioning into the tissue.
-
Slice Health: An unhealthy slice may not have the metabolic capacity to actively transport the compound out of the cells or maintain normal physiological function, which can affect the apparent washout.
-
Receptor Desensitization/Internalization: While ML297 acts directly on the channel, prolonged activation can sometimes lead to downstream regulatory changes in the neuron that do not immediately reverse upon removal of the agonist.
-
Issue 3: No observable effect of ML297 in brain slice experiments.
-
Question: I am applying ML297 to my brain slices but not seeing the expected hyperpolarization or change in holding current. What should I check?
-
Answer:
-
GIRK1 Subunit Expression: Confirm that the neurons in your brain region of interest express GIRK1-containing channels. ML297 is selective for GIRK channels that include the GIRK1 subunit.[3][4][5][8]
-
Compound Viability: Ensure the ML297 stock solution is properly prepared and has not degraded.
-
Slice Viability: The health of the brain slice is crucial. Check for signs of healthy neurons (e.g., clear morphology, stable resting membrane potential).
-
Recording Conditions: Verify your recording conditions, including the composition of your internal and external solutions, are appropriate for observing GIRK channel activity.
-
Visualizations
References
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. rndsystems.com [rndsystems.com]
- 3. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. | Semantic Scholar [semanticscholar.org]
- 8. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GIRK Activator, ML297 [sigmaaldrich.com]
Validation & Comparative
Validating ML297's Selectivity for GIRK1-Containing Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ML297, a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit. Its performance is evaluated against other known GIRK channel modulators, supported by experimental data, to assist researchers in making informed decisions for their studies.
Introduction to ML297 and GIRK Channels
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial regulators of neuronal excitability and cardiac rhythm.[1] They are tetrameric channels composed of combinations of four different subunits (GIRK1-4). The specific subunit composition determines the channel's properties and physiological function.[2] The GIRK1 subunit is a key component of the most common neuronal GIRK channels (heterotetramers of GIRK1 and GIRK2) and the primary cardiac GIRK channel (GIRK1/GIRK4).[2][3] ML297 (also known as VU0456810) was identified as the first potent and selective small-molecule activator of GIRK1-containing channels, making it a valuable tool for studying the physiological and pathological roles of these specific channel subtypes.[3][4]
Comparative Analysis of GIRK Channel Modulators
The selectivity of ML297 for GIRK1-containing channels is a key attribute that distinguishes it from other modulators. The following table summarizes the quantitative data for ML297 and compares it with other known GIRK channel activators and inhibitors.
| Compound | Target | Action | Potency (EC50/IC50) | Selectivity Profile | Key Features & Limitations |
| ML297 | GIRK1-containing channels | Activator | ~160 nM (GIRK1/2)[4][5] | Highly selective for GIRK1-containing channels (GIRK1/2, GIRK1/3, GIRK1/4) over GIRK1-lacking channels (e.g., GIRK2, GIRK2/3).[4][5] | G-protein independent activation; requires PIP2.[3][6][7] Shows modest preference for GIRK1/2 over GIRK1/4.[4] May inhibit hERG at higher concentrations (~10 µM).[3] |
| GiGA1 | GIRK1-containing channels | Activator | Not specified | Preferentially activates GIRK1-containing channels, with a preference for GIRK1/2 over GIRK1/4 and GIRK1/3.[3] | G-protein independent activation.[3] Different kinetics of modulation compared to ML297.[3] |
| GAT1508 | GIRK1/2 | Activator | 75 nM[3] | Selective for GIRK1/2 with little activation of GIRK1/4.[3] | Binds to the same residues in GIRK1 as ML297.[3] Does not affect cardiovascular parameters in mice.[3] |
| VU0810464 | Neuronal GIRK channels | Activator | 165 nM (GIRK1/2)[3] | 9-fold more selective for neuronal GIRK channels (likely GIRK1/2) over cardiac GIRK1/4.[3] | Enhanced brain penetration compared to ML297.[3] |
| NTC-801 | GIRK channels | Inhibitor | Not specified | Potent and selective GIRK inhibitor with a slight preference for GIRK1/4.[4] | In clinical trials for atrial fibrillation.[4] |
| Clozapine | GIRK1/2 and GIRK1/4 | Inhibitor | Not specified | Inhibits both neuronal and cardiac GIRK channels.[3] | Atypical antipsychotic with potential GIRK-related side effects.[3] |
| Fluoxetine (SSRI) | GIRK1/2, GIRK2, GIRK1/4 | Inhibitor | Not specified | Non-selective inhibition of various GIRK channel subtypes.[3] | Primary action is on serotonin (B10506) reuptake.[3] |
Signaling Pathway and Experimental Workflow
To understand the context of ML297's action and how its selectivity is determined, the following diagrams illustrate the GIRK signaling pathway and a typical experimental workflow for screening channel modulators.
Caption: GIRK Channel Signaling Pathway.
Caption: Experimental Workflow for Selectivity Screening.
Experimental Protocols
The validation of ML297's selectivity relies on robust experimental protocols. The following are detailed methodologies for the key experiments cited in the literature.
Thallium Flux Assay for High-Throughput Screening
This assay is a common method for measuring the activity of potassium channels, including GIRK channels, in a high-throughput format.[2][4] Thallium ions (Tl+) are used as a surrogate for potassium ions (K+) and their influx into the cell through open GIRK channels is detected by a Tl+-sensitive fluorescent dye.
a. Cell Culture and Transfection:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cells are transiently or stably transfected with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1/2, GIRK1/4, GIRK2/3) using standard transfection reagents.[4] For studying GPCR-mediated activation, a relevant GPCR (e.g., GABA-B receptor) can be co-transfected.[7]
b. Assay Procedure:
-
Seed the transfected cells into 384-well black-walled, clear-bottom plates coated with Poly-D-Lysine.[8]
-
After 24 hours, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).
-
Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) for 60-90 minutes at room temperature in the dark.
-
Aspirate the dye solution and add the test compounds (e.g., ML297) at various concentrations.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FlexStation or FLIPR).
-
Add a stimulus solution containing thallium sulfate (B86663) to the wells.
-
Immediately measure the change in fluorescence over time. The rate of fluorescence increase is proportional to the number of open GIRK channels.
c. Data Analysis:
-
The initial rate of thallium influx is calculated for each well.
-
Data is normalized to a positive control (e.g., a saturating concentration of a known agonist or high extracellular K+) and a negative control (vehicle).
-
Concentration-response curves are generated, and EC50 values are calculated using a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
Patch-clamp electrophysiology provides detailed information about the biophysical properties of GIRK channels and the effects of modulators like ML297.[7][9]
a. Cell Preparation:
-
Transfected HEK-293 cells or primary neurons (e.g., cultured hippocampal neurons) are used.[7]
-
Cells are plated on glass coverslips for recording.
b. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, 5 ATP-Mg, 0.3 GTP-Na, pH 7.2 with KOH.
c. Recording Procedure:
-
Establish a whole-cell recording configuration using a patch-clamp amplifier.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps or steps to measure the current-voltage (I-V) relationship. GIRK channels exhibit a characteristic inward rectification, with larger inward currents at potentials negative to the potassium reversal potential.
-
Perfuse the cell with the external solution containing the test compound (e.g., ML297) at different concentrations.
-
Record the changes in the whole-cell current. Activation of GIRK channels will result in an increase in the inward current.
d. Data Analysis:
-
The amplitude of the ML297-induced current is measured at a specific negative potential.
-
Concentration-response curves are constructed by plotting the normalized current amplitude against the drug concentration.
-
The EC50 is determined by fitting the data to the Hill equation.
-
The reversal potential of the current can be measured to confirm that it is carried by potassium ions.
Conclusion
The available data robustly supports the characterization of ML297 as a potent and selective activator of GIRK1-containing channels. Its G-protein-independent mechanism of action and its selectivity over GIRK1-lacking channels make it an invaluable pharmacological tool for dissecting the specific roles of GIRK1-containing channels in health and disease.[4][6] The development of analogs such as GAT1508 and VU0810464, with improved selectivity profiles and pharmacokinetic properties, further highlights the therapeutic potential of targeting specific GIRK channel subtypes.[3] Researchers utilizing ML297 should consider its modest selectivity between different GIRK1-containing heteromers and its potential for off-target effects at higher concentrations. The experimental protocols outlined in this guide provide a framework for the independent validation of ML297's activity and the exploration of novel GIRK channel modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 3. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. ionbiosciences.com [ionbiosciences.com]
- 9. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ML297 and Valproate in Preclinical Seizure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel G-protein-gated inwardly rectifying potassium (GIRK) channel activator, ML297, and the established anti-epileptic drug, valproate, in preclinical seizure models. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these studies.
Mechanism of Action
The anticonvulsant properties of ML297 and valproate stem from distinct molecular mechanisms, targeting different aspects of neuronal excitability.
ML297: A Selective GIRK Channel Activator
ML297 is a potent and selective activator of GIRK channels containing the GIRK1 subunit (Kir3.1).[1][2] GIRK channels are crucial for regulating neuronal excitability in the central nervous system.[3] Activation of these channels leads to an efflux of potassium ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This inhibitory effect is believed to underlie the anticonvulsant properties of ML297.[3] ML297 has been shown to activate GIRK1/2 channels with an EC50 of approximately 0.16 µM.[4]
Valproate: A Multi-Target Anticonvulsant
The mechanism of action for valproate is multifaceted and not yet fully understood.[5][6] Its anticonvulsant effects are attributed to several actions:
-
Enhancement of GABAergic Neurotransmission: Valproate increases the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. This is achieved by inhibiting GABA-degrading enzymes like GABA transaminase and succinate-semialdehyde dehydrogenase, and potentially by inhibiting GABA re-uptake.[5][6]
-
Modulation of Voltage-Gated Ion Channels: Valproate blocks voltage-gated sodium channels and T-type calcium channels, which reduces repetitive neuronal firing.[7]
-
Inhibition of Histone Deacetylases (HDACs): Valproate is an inhibitor of HDACs, which can lead to changes in gene expression that may contribute to its long-term therapeutic effects.[6]
Comparative Efficacy in Seizure Models
Direct comparative studies have evaluated the efficacy of ML297 and valproate in two standard preclinical seizure models: the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) induced seizure test. In these studies, ML297 demonstrated equal or greater efficacy compared to valproate.[8][9]
| Seizure Model | Compound | Dose | Efficacy Metric | Result | Reference |
| Maximal Electroshock (MES) | ML297 | 60 mg/kg | Latency to Seizure | Highly significant delay in seizure onset | [8][9] |
| Valproate | 150 mg/kg | Latency to Seizure | Highly significant delay in seizure onset | [8][9] | |
| Pentylenetetrazol (PTZ) | ML297 | 60 mg/kg | Prevention of Convulsions | Highly significant (p=0.006) | [8] |
| Valproate | 150 mg/kg | Prevention of Convulsions | Effective compared to vehicle | [8] | |
| ML297 | 60 mg/kg | Prevention of Fatality | Highly significant (p=0.001) | [8] | |
| Valproate | 150 mg/kg | Prevention of Fatality | Effective compared to vehicle | [8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the efficacy comparison.
Maximal Electroshock (MES) Seizure Model
The MES test is a model of generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animal Model: Male CF-1 mice.
-
Drug Administration: ML297 (60 mg/kg) or sodium valproate (150 mg/kg) was administered via intraperitoneal (i.p.) injection.
-
Seizure Induction: A 60 Hz alternating current is delivered for 0.2 seconds via corneal electrodes.
-
Endpoint: The primary endpoint is the latency to the onset of tonic hindlimb extension. A compound is considered protective if it abolishes the hindlimb tonic extensor component of the seizure.
Pentylenetetrazol (PTZ) Induced Seizure Model
The PTZ test is a model for generalized myoclonic and clonic seizures, acting through the antagonism of GABA-A receptors.
-
Animal Model: Male Wistar rats or male CF-1 mice.
-
Drug Administration: ML297 (60 mg/kg) or sodium valproate (150 mg/kg) was administered i.p. In some studies with valproate alone, doses ranged from 75 mg/kg to 300 mg/kg.[10]
-
Seizure Induction: Pentylenetetrazol is administered subcutaneously or intraperitoneally at a convulsive dose (e.g., 60 mg/kg).
-
Endpoints: The primary endpoints include the occurrence and latency of seizures (e.g., clonic convulsions) and mortality. Seizure severity is often scored using a scale like the Racine scale.
Visualizing the Mechanisms
To further illustrate the distinct mechanisms of ML297 and valproate, the following diagrams depict their primary signaling pathways and targets.
Caption: Mechanism of action for ML297.
Caption: Multi-target mechanism of valproate.
References
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. Pentylenetetrazole kindling-induced epilepsy rat models: Insight on the severity state, a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Valproate - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 9. Valproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ML297 and GiGA1: Selective GIRK Channel Activators
For Researchers, Scientists, and Drug Development Professionals
G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial regulators of neuronal excitability and cardiac rhythm, making them attractive therapeutic targets for a range of disorders, including epilepsy, anxiety, and cardiac arrhythmias. The development of selective activators for these channels is a significant step forward in dissecting their physiological roles and therapeutic potential. This guide provides a detailed comparison of two prominent selective GIRK activators: ML297 and GiGA1. Both compounds exhibit a preference for GIRK1-containing channels and operate independently of G-protein signaling, offering valuable tools for in vitro and in vivo research.
Performance and Quantitative Comparison
ML297 and GiGA1 are both highly selective activators of GIRK channels containing the GIRK1 subunit, with a particular preference for the GIRK1/2 heterotetramer, the predominant form in the brain.[1][2] While both are potent activators, their potency differs, with ML297 generally exhibiting a lower EC50 value. The following tables summarize the available quantitative data on the potency and selectivity of these two compounds.
| Compound | Target | EC50 (Thallium Flux Assay) | EC50 (Electrophysiology) | Reference |
| ML297 | GIRK1/2 | 160 nM | 233 ± 38 nM | [3][4] |
| GIRK1/3 | 914 nM | - | [5] | |
| GIRK1/4 | 887 nM | ~1400 nM | [5] | |
| GiGA1 | GIRK1/2 | - | 31 µM | [6] |
Table 1: Potency of ML297 and GiGA1 on GIRK1-Containing Channels. Note that the experimental conditions for these measurements may have varied between studies.
| Compound | Inactive/Weakly Active on | Reference |
| ML297 | GIRK2, GIRK2/3, Kir2.1, Kv7.4 | [1][5] |
| GiGA1 | GIRK2/3, GIRK1/3, GIRK1/4 (little to no activity) | [6] |
Table 2: Selectivity Profile of ML297 and GiGA1.
Mechanism of Action: Distinct Binding Sites
A key differentiator between ML297 and GiGA1 is their mechanism of action. While both activate GIRK channels directly and in a G-protein-independent manner, they target distinct sites on the channel protein.[2][7]
ML297 's activity is critically dependent on the presence of two specific amino acid residues within the GIRK1 subunit: phenylalanine 137 (F137) in the pore helix and aspartate 173 (D173) in the second membrane-spanning domain.[4][7] Mutation of these residues abolishes the activating effect of ML297, highlighting a highly specific interaction with the GIRK1 subunit.[2]
GiGA1 , on the other hand, was identified through its targeting of the "alcohol pocket," a known modulatory site on GIRK channels.[2][8] This pocket is a hydrophobic cavity located in the cytoplasmic domain of the channel.[8] The interaction of GiGA1 with this site leads to channel activation, a mechanism that is distinct from that of ML297.[2]
Signaling Pathways
The canonical activation of GIRK channels is mediated by the Gβγ subunits of G-proteins following the activation of G-protein-coupled receptors (GPCRs). ML297 and GiGA1 bypass this requirement, directly gating the channel.
Experimental Protocols
The characterization of ML297 and GiGA1 has predominantly relied on two key experimental techniques: the thallium flux assay for high-throughput screening and whole-cell voltage-clamp electrophysiology for detailed functional analysis.
Thallium Flux Assay
This assay provides a high-throughput method for measuring the activity of potassium channels. Thallium ions (Tl+) are used as a surrogate for potassium ions (K+) and their influx through open GIRK channels is detected by a Tl+-sensitive fluorescent dye.
Principle:
-
Cells expressing the GIRK channel subunits of interest are loaded with a Tl+-sensitive fluorescent dye.
-
The cells are then exposed to a buffer containing Tl+ ions and the test compound (e.g., ML297 or GiGA1).
-
Activation of GIRK channels leads to an influx of Tl+, causing an increase in fluorescence of the intracellular dye.
-
The rate of fluorescence increase is proportional to the activity of the GIRK channels.
Typical Protocol Outline:
-
Cell Culture: HEK293 cells are commonly used, stably or transiently transfected with the desired GIRK subunit cDNAs (e.g., GIRK1 and GIRK2).
-
Dye Loading: Cells are incubated with a thallium-sensitive dye (e.g., FluoZin-2 AM) in a physiological buffer.
-
Compound Application: The test compound is added to the cells at various concentrations.
-
Thallium Addition and Signal Detection: A stimulus buffer containing thallium sulfate (B86663) is added, and the fluorescence is immediately monitored using a plate reader.
-
Data Analysis: The initial rate of fluorescence increase is plotted against the compound concentration to determine the EC50.
Whole-Cell Voltage-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents and provides detailed information about channel gating and pharmacology.
Principle:
-
A glass micropipette filled with a conductive solution is sealed onto the membrane of a single cell expressing GIRK channels.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
The membrane potential is clamped at a specific voltage, and the current flowing through the ion channels is measured.
-
Application of a GIRK activator like ML297 or GiGA1 will result in an increase in the inward potassium current.
Typical Protocol Outline:
-
Cell Preparation: Cells expressing the GIRK channels of interest are plated on coverslips.
-
Recording Solutions: The external solution typically contains a high concentration of potassium to increase the inward current, while the internal (pipette) solution mimics the intracellular ionic composition.
-
Data Acquisition: The cell is voltage-clamped (e.g., at -80 mV), and current is recorded before, during, and after the application of the test compound.
-
Data Analysis: The amplitude of the compound-evoked current is measured at different concentrations to generate a dose-response curve and determine the EC50.
In Vivo Applications
Both ML297 and GiGA1 have demonstrated efficacy in preclinical animal models, particularly in models of epilepsy. Systemic administration of either compound has been shown to reduce seizure severity, highlighting the therapeutic potential of activating GIRK1-containing channels in the brain.[1][6] ML297 has also been shown to have anxiolytic effects in mice.[4]
Summary and Conclusion
ML297 and GiGA1 represent significant advancements in the pharmacology of GIRK channels. Both are selective, G-protein-independent activators of GIRK1-containing channels, making them invaluable research tools. The primary distinctions lie in their potency and mechanism of action, with ML297 being more potent and acting through a unique site on the GIRK1 subunit, while GiGA1 targets the more general alcohol-binding pocket. The choice between these two compounds will depend on the specific research question, the desired potency, and the importance of the specific mechanism of action. Further research and the development of even more selective and potent analogs of these compounds will continue to illuminate the complex roles of GIRK channels in health and disease.
References
- 1. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Single Channel Studies of Inward Rectifier Potassium Channel Regulation by Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ionbiosciences.com [ionbiosciences.com]
A Head-to-Head Comparison of ML297 and VU0529331 for G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activation
For researchers, scientists, and drug development professionals, the selective activation of G-protein-gated inwardly rectifying potassium (GIRK) channels presents a promising therapeutic avenue for a variety of neurological and cardiac disorders. Two key small molecule activators, ML297 and VU0529331, have emerged as critical tools in the study of GIRK channel function. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool for specific research needs.
GIRK channels, also known as Kir3 channels, are crucial regulators of cellular excitability in the brain, heart, and other tissues.[1] Their activation, typically initiated by G-protein coupled receptors (GPCRs), leads to an efflux of potassium ions, hyperpolarizing the cell membrane and dampening neuronal firing or slowing the heart rate.[1][2] The development of selective activators has been instrumental in dissecting the physiological roles of different GIRK channel subunit compositions.
At a Glance: Key Differences
| Feature | ML297 | VU0529331 |
| Primary Target | GIRK1-containing heterotetramers (e.g., GIRK1/2, GIRK1/4)[3][4] | Non-GIRK1-containing channels, with modest selectivity for GIRK2 and GIRK4 homotetramers[5][6] |
| Potency | Nanomolar range (EC50 ~160-233 nM for GIRK1/2)[7][8] | Micromolar range (EC50 ~5.1-5.2 µM for GIRK2)[9] |
| Mechanism | Requires specific amino acid residues (F137 and D173) in the GIRK1 subunit[7][10] | G-protein independent, precise binding site not fully elucidated[11] |
| Selectivity | Highly selective for GIRK1-containing channels over other ion channels[12][13] | Modestly selective for non-GIRK1 channels; some off-target activity reported[5][14] |
| In Vivo Activity | Demonstrates antiepileptic and anxiolytic effects in animal models[3][15] | Limited in vivo utility due to lower potency[5][11] |
Quantitative Performance Data
The following tables summarize the potency and selectivity of ML297 and VU0529331 across various GIRK channel subunit combinations, as determined by thallium flux assays and whole-cell patch-clamp electrophysiology.
Table 1: Potency (EC50) of ML297 and VU0529331 on Different GIRK Channel Subunits
| Compound | GIRK1/2 | GIRK1/3 | GIRK1/4 | GIRK2 | GIRK2/3 | GIRK4 |
| ML297 | ~160 nM[4][8] | ~914 nM[12] | ~887 nM[12] | Inactive[4][8] | Inactive[3] | N/A |
| VU0529331 | ~5.2 µM[9] | N/A | Active (potency not specified)[5][16] | ~5.1 µM[9] | N/A | Active[5][16] |
EC50 values represent the concentration required to elicit a half-maximal response. N/A indicates data not available.
Table 2: Selectivity Profile
| Compound | Selectivity |
| ML297 | Highly selective for GIRK1-containing channels. Inactive on GIRK2, GIRK2/3, Kir2.1, and Kv7.4 channels.[12][13] |
| VU0529331 | Modestly selective for non-GIRK1/X channels. Shows greater efficacy on GIRK2 and GIRK4 compared to GIRK1/2 and GIRK1/4.[5] Some off-target activity on K-ATP channels (Kir6.1/SUR2a and Kir6.1/SUR2b) has been observed.[14] |
Mechanism of Action
ML297 activates GIRK channels through a unique mechanism that is dependent on the presence of the GIRK1 subunit.[7] Specifically, two amino acid residues within GIRK1, phenylalanine at position 137 (F137) and aspartic acid at position 173 (D173), are essential for its activity.[7][10] This G-protein-independent activation still requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a key lipid cofactor for GIRK channel function.[7]
VU0529331 , in contrast, was identified as the first synthetic small-molecule activator of homomeric GIRK channels, particularly those lacking the GIRK1 subunit.[5][6] Its mechanism is also G-protein-independent, but it does not rely on the specific residues in GIRK1 that are critical for ML297's action.[10] The precise binding site and the exact conformational changes induced by VU0529331 to open the channel are still under investigation.
Signaling Pathway and Experimental Workflow
The activation of GIRK channels is a key component of inhibitory neurotransmission. The following diagrams illustrate the canonical signaling pathway and a typical experimental workflow for identifying GIRK channel activators.
Canonical GIRK channel signaling pathway.
Typical workflow for identifying GIRK activators.
Experimental Protocols
Thallium Flux Assay
This high-throughput screening assay is commonly used to identify modulators of potassium channels.[4][5]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the desired GIRK channel subunit combination are cultured in standard conditions.
-
Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.
-
Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2).
-
Compound Application: Test compounds (ML297, VU0529331, or library compounds) are added to the wells at various concentrations.
-
Thallium Stimulation: A buffer containing thallium (Tl+) is added to the wells. Tl+ acts as a surrogate for K+ and enters the cell through open GIRK channels.
-
Fluorescence Measurement: The influx of Tl+ causes an increase in the fluorescence of the intracellular dye. This change is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the activity of the GIRK channels. Dose-response curves are generated to determine the EC50 of activating compounds.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the effects of compounds on GIRK channel currents.[7][11]
-
Cell Preparation: HEK293 cells expressing the target GIRK channels are grown on coverslips.
-
Recording Setup: A glass micropipette filled with an internal solution is brought into contact with a single cell. A gigaohm seal is formed between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: The membrane patch under the pipette is ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held at a constant voltage (e.g., -80 mV).
-
Compound Perfusion: The compound of interest (ML297 or VU0529331) is applied to the cell via a perfusion system.
-
Current Measurement: The resulting inward potassium current through the GIRK channels is recorded.
-
Data Analysis: The amplitude and kinetics of the current are analyzed to determine the potency and efficacy of the compound. Current-voltage (I-V) relationships can also be determined to assess changes in channel properties like inward rectification.
Conclusion
ML297 and VU0529331 are both invaluable tools for probing GIRK channel function, but their distinct properties make them suitable for different applications. ML297 , with its high potency and selectivity for GIRK1-containing channels, is an excellent choice for studying the roles of these specific heterotetramers in both in vitro and in vivo settings. Its well-defined mechanism of action also makes it a useful probe for structure-function studies.
VU0529331 , as the first synthetic activator of non-GIRK1-containing channels, opens the door to investigating the less-explored roles of GIRK2 and GIRK4 homotetramers. While its lower potency may limit its in vivo applications, it serves as a crucial pharmacological tool for in vitro characterization of these channels and as a starting point for the development of more potent and selective analogs.
The choice between ML297 and VU0529331 will ultimately depend on the specific GIRK channel subtype of interest and the experimental system being used. This guide provides the necessary data and context to make an informed decision for advancing research into the multifaceted roles of GIRK channels in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a Molecular Switch Probe to Activate or Inhibit GIRK1 Heteromers In Silico Reveals a Novel Gating Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of signaling specificity between GIRK channels and GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VU0529331 | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. ionbiosciences.com [ionbiosciences.com]
A Functional Comparison of ML297 and Other G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial regulators of cellular excitability in various tissues, including the brain, heart, and endocrine cells.[1][2][3][4][5] Their activation, typically mediated by Gi/o-coupled G-protein coupled receptors (GPCRs), leads to potassium ion efflux and membrane hyperpolarization, thereby dampening cellular activity.[2][3][6] The therapeutic potential of modulating GIRK channels in conditions like epilepsy, anxiety, and cardiac arrhythmias has driven the development of small molecule modulators.[1][5][7][8] This guide provides a detailed functional comparison of ML297, a well-characterized GIRK channel activator, with other notable GIRK modulators, supported by experimental data and detailed protocols.
Overview of GIRK Channel Modulators
GIRK channels are tetramers composed of combinations of four subunits (GIRK1-4).[1][2] The subunit composition dictates the channel's properties and localization. For instance, GIRK1/2 heterotetramers are abundant in the brain, while GIRK1/4 channels are predominantly found in the heart.[1][2][3] This subunit diversity presents an opportunity for developing selective modulators.
ML297 emerged as the first potent and selective small molecule activator of GIRK1-containing channels.[1][5][7][9][10] Its discovery marked a significant advancement in the pharmacological toolkit for studying GIRK channel function.[5][9] Other key modulators discussed in this comparison include GAT1508 , another GIRK1/2 selective activator, and VU0529331 , a notable activator of homomeric GIRK2 channels.[11][12][13][14][15][16]
Quantitative Comparison of GIRK Modulator Activity
The following table summarizes the potency (EC50) of ML297 and other modulators on various GIRK channel subunit combinations, as determined by in vitro functional assays.
| Modulator | GIRK1/2 (Kir3.1/3.2) | GIRK1/4 (Kir3.1/3.4) | GIRK1/3 (Kir3.1/3.3) | GIRK2 (Kir3.2) | GIRK2/3 (Kir3.2/3.3) | Reference(s) |
| ML297 | 160 - 233 nM | 887 nM | 914 nM | Inactive | Inactive | [1][7][10] |
| GAT1508 | 75 nM | Less active than on GIRK1/2 | - | - | - | [11] |
| VU0529331 | 5.2 µM | Active | - | 5.1 µM | - | [15] |
Mechanism of Action
While all the discussed compounds are GIRK channel activators, their mechanisms of action exhibit key differences:
-
ML297: Activates GIRK1-containing channels in a G-protein-independent manner.[1][17] Its action is, however, dependent on the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a crucial cofactor for GIRK channel gating.[1][2][18] The selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acid residues within the GIRK1 subunit.[1][18]
-
GAT1508: This modulator is also specific for brain-expressed GIRK1/2 channels and acts as an allosteric modulator of the channel's interaction with PIP2.[11][12][19]
-
VU0529331: In contrast to ML297 and GAT1508, VU0529331 is the first synthetic small molecule reported to activate non-GIRK1 containing channels, specifically homomeric GIRK2 channels.[13][14][20]
Signaling Pathways and Experimental Workflows
To understand the context of these modulators, it is essential to visualize the GIRK signaling pathway and the experimental workflows used for their characterization.
Figure 1: GIRK Channel Signaling Pathway.
Figure 2: High-Throughput Screening Workflow for GIRK Modulators.
Figure 3: Subunit Selectivity of GIRK Modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of GIRK modulators.
Thallium Flux Assay
This high-throughput screening assay is a common primary screen for identifying modulators of potassium channels, including GIRK channels.[2][14][21][22][23] It utilizes the fact that thallium ions (Tl⁺) can pass through potassium channels and that a Tl⁺-sensitive fluorescent dye can report this influx.
Objective: To measure the activity of GIRK channels by detecting the influx of Tl⁺ into cells.
Materials:
-
HEK293 cells stably expressing the desired GIRK channel subunits.
-
Thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).
-
Assay buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
Stimulus buffer containing thallium sulfate.
-
Test compounds (GIRK modulators).
-
384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Plating: Seed HEK293 cells expressing the target GIRK subunits into 384-well microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Thallium Stimulation and Detection: Place the plate in a fluorescence plate reader. Add the thallium-containing stimulus buffer to initiate Tl⁺ influx through open GIRK channels.
-
Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence indicates Tl⁺ influx and thus GIRK channel activation.
-
Data Analysis: Calculate the rate of fluorescence increase to determine the extent of channel activation. Plot concentration-response curves to determine the EC50 of activators.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed and direct measure of ion channel activity by recording the ionic currents flowing through the channels in a single cell.[1][9][24][25]
Objective: To directly measure GIRK channel currents in response to modulator application.
Materials:
-
HEK293 cells expressing the desired GIRK channel subunits, cultured on coverslips.
-
Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Internal (pipette) solution containing a high concentration of potassium.
-
External (bath) solution containing a physiological concentration of ions.
-
Test compounds.
Procedure:
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 2-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Current Recording: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and record the baseline current.
-
Compound Application: Perfuse the cell with the external solution containing the test compound.
-
Data Acquisition: Record the changes in membrane current. An inward current (at negative holding potentials) indicates the efflux of potassium ions and thus GIRK channel activation.
-
Data Analysis: Measure the amplitude of the compound-evoked current. Construct concentration-response curves to determine EC50 values.
GTPγS Binding Assay
This functional assay is used to measure the activation of G-proteins by GPCRs.[26][27][28][29][30] It is particularly useful for confirming that a GPCR agonist activates the Gi/o pathway, which is upstream of GIRK channel activation.
Objective: To quantify the activation of G-proteins by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Materials:
-
Cell membranes prepared from cells expressing the GPCR of interest and G-proteins.
-
[³⁵S]GTPγS (radiolabeled GTP analog).
-
GDP.
-
Assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES).
-
Test compounds (GPCR agonists).
-
Scintillation counter.
-
Glass fiber filters.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the cell membranes, GDP, and the test compound in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Detection: Place the filters in scintillation vials with scintillation fluid.
-
Data Acquisition: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: An increase in [³⁵S]GTPγS binding in the presence of an agonist indicates G-protein activation. Determine the potency (EC50) and efficacy (Emax) of the agonist.
Conclusion
ML297 and other GIRK modulators represent valuable tools for dissecting the physiological and pathological roles of GIRK channels. Their distinct subunit selectivities and mechanisms of action provide a nuanced approach to targeting specific GIRK channel populations. The experimental protocols detailed in this guide offer a foundation for the continued investigation and development of novel GIRK channel modulators with improved therapeutic profiles. The systematic application of these assays is crucial for a comprehensive understanding of the functional properties of new chemical entities targeting this important class of ion channels.
References
- 1. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 3. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 4. immune-system-research.com [immune-system-research.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ML 297 | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 8. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 9. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GAT1508 | GIRK1/2 activator | Probechem Biochemicals [probechem.com]
- 12. The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-Gated, Inwardly Rectifying, Potassium (GIRK) Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medkoo.com [medkoo.com]
- 17. pnas.org [pnas.org]
- 18. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 24. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 25. GIRK channel activation via adenosine or muscarinic receptors has similar effects on rat atrial electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 28. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 30. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
Comparative Analysis of ML 297 Efficacy Across Diverse Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of ML 297, a potent and selective activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, across various cell line models. The data presented herein supports the cross-validation of its mechanism and highlights its selectivity for GIRK1-containing channels.
Introduction to this compound
This compound (also known as VU0456810) is the first potent and selective small-molecule activator of the GIRK potassium channel.[1] GIRK channels are crucial regulators of neuronal excitability and heart rate; their activation leads to potassium ion (K+) efflux, causing hyperpolarization of the cell membrane and dampening cellular excitability.[2][3] this compound has demonstrated therapeutic potential in preclinical models of epilepsy and anxiety.[2][3][4] Its unique mechanism of action, which involves direct activation of the channel, makes it a valuable tool for probing GIRK channel physiology and a promising lead for therapeutic development.[1][2]
Mechanism of Action: Direct and Selective GIRK1 Activation
This compound's efficacy is highly dependent on the subunit composition of the GIRK channel, specifically requiring the presence of the GIRK1 (Kir3.1) subunit.[1][2] Unlike endogenous activation via G-protein coupled receptors (GPCRs), this compound directly gates the channel, bypassing the need for G-protein (Gβγ) binding.[1][2] This G-protein independence has been confirmed in studies where pertussis toxin, an inhibitor of Gi/o proteins, failed to block this compound's effect.[1] The activation mechanism does, however, require the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a common feature for GIRK channel gating.[2][5] The selectivity of this compound for GIRK1-containing channels is conferred by two specific amino acids within the GIRK1 subunit: F137 in the pore helix and D173 in the second membrane-spanning domain.[2][5]
Data Presentation: Cross-Validation of this compound Potency
The potency of this compound has been evaluated in various cell systems, primarily using HEK-293 cells engineered to express specific GIRK subunit combinations and in neurons that endogenously express these channels. The data consistently shows that this compound is a potent activator of heteromeric channels containing the GIRK1 subunit, with significantly lower or no activity on channels lacking GIRK1.
| Cell Line / System | GIRK Subunit Composition | Assay Type | This compound Potency (EC₅₀) | Reference |
| HEK-293 | GIRK1 / GIRK2 | Thallium Flux | ~160 nM | [1][4] |
| HEK-293 | GIRK1 / GIRK2 | Whole-Cell Electrophysiology | 233 ± 38 nM | [2][5] |
| HEK-293 | GIRK1 / GIRK4 | Thallium Flux | 887 nM | [6] |
| HEK-293 | GIRK1 / GIRK3 | Thallium Flux | 914 nM | [6] |
| HEK-293 | GIRK2 only | Thallium Flux | No activity | [1][4] |
| HEK-293 | GIRK2 / GIRK3 | Thallium Flux | No activity | [1][4][6] |
| Cultured Hippocampal Neurons | Endogenous (GIRK1-3) | Whole-Cell Electrophysiology | 377 ± 70 nM | [2][5] |
| Rat Substantia Gelatinosa Neurons | Endogenous | Whole-Cell Electrophysiology | Dose-dependent outward currents | [7] |
| Breast Cancer (MDA-MB-453) | Endogenous GIRK1 | Western Blot (Downstream) | GIRK1 knockdown affects β-adrenergic, MAP Kinase, and Akt signaling | [8] |
Note: While a direct EC₅₀ for this compound is not provided for the MDA-MB-453 cell line in the cited study, the data confirms the presence and functional linkage of GIRK1 to key signaling pathways in this cancer cell line, making it a relevant system for cross-validation studies.
Experimental Protocols
Detailed methodologies are crucial for reproducing and expanding upon these findings. Below are protocols for key experiments cited in the characterization of this compound.
Thallium Flux Assay (for GIRK Channel Activation)
This high-throughput assay measures the influx of thallium (Tl+), a surrogate for K+, through activated GIRK channels.
-
Cell Preparation: Seed HEK-293 cells stably expressing the desired GIRK subunit combination into 96-well or 384-well plates.[1] Culture until they form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol.
-
Compound Addition: Add varying concentrations of this compound or control compounds to the wells.
-
Thallium Stimulation: Add a stimulus buffer containing thallium sulfate.
-
Data Acquisition: Immediately measure the fluorescence signal over time using a plate reader. An increase in fluorescence indicates Tl+ influx through open channels.
-
Analysis: Plot the rate of fluorescence increase against the compound concentration to determine the EC₅₀ value.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion current flowing through GIRK channels in a single cell.
-
Cell Preparation: Plate cells (e.g., transfected HEK-293 or cultured neurons) on glass coverslips.[2][5]
-
Recording: Obtain a whole-cell patch configuration using a glass micropipette. Clamp the cell membrane potential at a holding potential (e.g., -70 mV).[1]
-
Compound Perfusion: Perfuse the cell with an external solution containing this compound at various concentrations.[2][5]
-
Data Acquisition: Record the inward current generated by the efflux of K+ ions. To confirm the current is through GIRK channels, a nonselective blocker like barium can be added at the end of the experiment.[1]
-
Analysis: Measure the peak current density (pA/pF) at each concentration and plot against concentration to determine the EC₅₀.
Cell Viability / Proliferation Assays (e.g., MTT/MTS)
These colorimetric assays assess the metabolic activity of cells as an indicator of viability and proliferation, which can be downstream consequences of altered ion channel activity, particularly in cancer cell lines.
-
Cell Seeding: Seed cancer cell lines (e.g., NCI-H1299, MDA-MB-453) in a 96-well plate and allow them to adhere overnight.[9][10]
-
Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).[10]
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[9][11] Viable cells with active metabolism will reduce the tetrazolium salt into a colored formazan (B1609692) product.[9]
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the insoluble formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 590 nm for MTT) using a microplate reader.[9]
-
Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability.
Western Blot for Signaling Pathway Analysis
Western blotting can be used to detect changes in the phosphorylation status of key signaling proteins (e.g., ERK, Akt) downstream of changes in membrane potential or in pathways functionally linked to GIRK channels.[8][12]
-
Cell Culture and Treatment: Grow cells to 80-90% confluency in 6-well plates. Treat with this compound for the desired time.[12]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[15] Incubate with a primary antibody against the protein of interest (e.g., phospho-ERK, total ERK) overnight at 4°C.[12][15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours.[14] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the change in activation status.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Inward Rectifier Potassium (Kir) Channels | Tocris Bioscience [tocris.com]
- 7. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Inhibitory effect and mechanism of hirsuteine on NCI‑H1299 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. 7tmantibodies.com [7tmantibodies.com]
A Comparative Review of Selective GIRK Channel Activators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of selective G-protein-gated inwardly rectifying potassium (GIRK) channel activators, supported by experimental data. This review focuses on key compounds that have emerged from recent research, detailing their potency, selectivity, and mechanisms of action.
G-protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial mediators of inhibitory neurotransmission in the brain and heart.[1][2] Their activation leads to potassium ion efflux, hyperpolarizing the cell membrane and reducing cellular excitability.[3][4] This central role in regulating neuronal activity and heart rate has made them attractive therapeutic targets for a range of disorders, including epilepsy, anxiety, and cardiac arrhythmias.[5][6] This guide compares the performance of several selective GIRK channel activators, providing a comprehensive overview for researchers in the field.
Overview of Selective GIRK Channel Activators
The development of potent and selective GIRK channel activators has been a significant advancement, enabling more precise investigation of GIRK channel function and therapeutic potential.[5][7] Until the discovery of compounds like ML297, researchers were limited to non-selective tools such as ethanol (B145695) and the low-potency natural product naringin.[5][8][9]
The first truly potent and selective activator to be developed was ML297, which exhibits a preference for GIRK1-containing channels.[5][7][9] This compound and its analogs have paved the way for a new generation of research tools and potential therapeutics.
Comparative Data of Selective GIRK Activators
The following table summarizes the quantitative data for key selective GIRK channel activators, focusing on their potency (EC50) and selectivity for different GIRK channel subunit compositions.
| Compound | Target GIRK Subunit(s) | EC50 (nM) | Assay Type | Key Characteristics | Reference(s) |
| ML297 | GIRK1/2 | 160 | Thallium flux | First potent and selective GIRK1-containing channel activator. Centrally penetrant. | [5][9][10] |
| GIRK1/3 | 914 | Thallium flux | |||
| GIRK1/4 | 887 | Thallium flux | |||
| GIRK2, GIRK2/3 | Inactive | Thallium flux | [5][10] | ||
| GAT1508 | GIRK1/2 | - | Electrophysiology | Highly specific for brain-expressed GIRK1/2 over cardiac GIRK1/4. | [11] |
| VU0810464 | GIRK1/2 | 165 | Thallium flux | Acetamide analog of ML297 with enhanced brain penetration and selectivity for neuronal over cardiac GIRK channels. | [12] |
| GiGA1 | GIRK1/2 | 31,000 | - | G-protein-independent activator targeting the alcohol-binding pocket. | [13] |
| VU0529331 | Homomeric GIRK2 & GIRK4 | - | Thallium flux | Activator of homomeric GIRK2 and GIRK4 channels. | [14] |
Signaling Pathways and Experimental Workflows
To understand the context in which these activators function and how they are identified, the following diagrams illustrate the canonical GIRK channel signaling pathway and a typical experimental workflow for activator screening.
References
- 1. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 2. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the therapeutic potential of Girk channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of a novel series of GIRK1/2 and GIRK1/4 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The small molecule GAT1508 activates brain-specific GIRK1/2 channel heteromers and facilitates conditioned fear extinction in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GiGA1 | GIRK1/2 activator | Probechem Biochemicals [probechem.com]
- 14. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
ML297 as a Reference Compound for GIRK Activator Screening: A Comparative Guide
G-protein-gated inwardly rectifying potassium (GIRK) channels are crucial regulators of neuronal excitability and cardiac rhythm, making them attractive therapeutic targets for a range of disorders including epilepsy, anxiety, and cardiac arrhythmias.[1][2][3] The discovery of ML297, the first potent and selective small-molecule activator of GIRK1-containing channels, has been a significant advancement in the field, providing a valuable tool for studying GIRK channel function and for screening new modulators.[2][4] This guide provides a comprehensive comparison of ML297 with other known GIRK channel activators and inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of GIRK Channel Modulators
ML297 stands out for its potency and selectivity for GIRK channels containing the GIRK1 subunit.[4] This contrasts with earlier identified activators like ethanol (B145695) and the natural product naringin, which are characterized by low potency and lack of selectivity.[1] The following tables summarize the quantitative data for ML297 and other key GIRK channel modulators.
| Compound | Target | Action | Potency (EC50/IC50) | Selectivity | Reference |
| ML297 | GIRK1/2 | Activator | ~160 nM | Selective for GIRK1-containing channels. Inactive on GIRK2, GIRK2/3, Kir2.1, and Kv7.4. | [4][5] |
| VU0810464 | GIRK1/2 | Activator | 165 nM | Enhanced brain penetration compared to ML297. | [6] |
| GiGA1 | GIRK1-containing channels | Activator | Not specified | Preferentially activates GIRK1-containing channels. Different binding site from ML297. | [6][7] |
| VU0529331 | Homomeric GIRK2 & GIRK4 | Activator | Not specified | First synthetic small molecule to activate non-GIRK1/X channels. | [8] |
| Ethanol | GIRK channels | Activator | Low potency | Non-selective. | [1][4] |
| Naringin | GIRK channels | Activator | Low potency | Non-selective. | [1] |
| NTC-801 | GIRK channels | Inhibitor | Not specified | Slight preference for GIRK1/4. | [4] |
| Clozapine | GIRK1/2 & GIRK1/4 | Inhibitor | Not specified | Atypical antipsychotic with GIRK inhibitory effects. | [6] |
| Fluoxetine | GIRK channels | Modulator | Not specified | Selective Serotonin Reuptake Inhibitor (SSRI) that modulates GIRK channels. | [6] |
Table 1: Comparison of Potency and Selectivity of GIRK Channel Modulators. This table highlights the superior potency and selectivity of ML297 and its analogs compared to other known GIRK activators and inhibitors.
Experimental Protocols
The characterization of GIRK channel modulators relies on a combination of high-throughput screening assays and more detailed electrophysiological techniques.
Thallium Flux Assay
This is a common high-throughput screening method used to identify potential GIRK channel activators and inhibitors by measuring the influx of thallium ions, a surrogate for potassium ions, through the channel.[4][8][9]
Principle: Cells expressing the GIRK channel of interest are loaded with a thallium-sensitive fluorescent dye.[8][10] When the channels are activated, thallium ions flow into the cell, causing an increase in fluorescence.[8] Activators will increase the rate of fluorescence change, while inhibitors will block it.[11]
Protocol:
-
Cell Culture: HEK-293 cells stably expressing the desired GIRK channel subunits are cultured in 96-well plates.[4][12]
-
Dye Loading: Cells are incubated with a thallium-sensitive dye (e.g., Thallos, IPG-1 AM).[8][10][11]
-
Compound Addition: The test compound (e.g., ML297) is added to the wells.[12]
-
Thallium Addition and Fluorescence Reading: A solution containing thallium is added, and the fluorescence is measured over time using a plate reader.[9]
-
Data Analysis: The rate of fluorescence increase is calculated to determine the activity of the compound.[9]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the effect of a compound on GIRK channel activity by directly measuring the ionic currents flowing through the channels.[4]
Principle: A glass micropipette forms a high-resistance seal with the membrane of a single cell. The membrane patch is then ruptured to allow electrical access to the cell's interior. The current flowing through the ion channels is then measured while the membrane potential is controlled.
Protocol:
-
Cell Preparation: Cells expressing the GIRK channels are prepared on a coverslip.
-
Pipette Preparation: A glass micropipette is filled with an appropriate intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: The membrane patch is ruptured to achieve the whole-cell configuration.
-
Current Recording: The membrane potential is held at a specific voltage (e.g., -70 mV), and the current is recorded before and after the application of the test compound.[4]
-
Data Analysis: The change in current amplitude upon compound application is measured to determine its effect on channel activity.
Visualizing GIRK Signaling and Screening
GIRK Channel Activation Pathway
GIRK channels are typically activated by G-protein coupled receptors (GPCRs). Ligand binding to a GPCR triggers the dissociation of the G-protein into Gα and Gβγ subunits. The Gβγ subunit then directly binds to the GIRK channel, causing it to open and allow the efflux of K+ ions, leading to hyperpolarization of the cell membrane.[13][14][15][16] ML297, however, activates GIRK1-containing channels in a G-protein-independent manner.[4][6][7]
Caption: GIRK channel signaling pathway.
Experimental Workflow for GIRK Activator Screening
The screening for novel GIRK activators typically starts with a high-throughput assay, followed by more detailed electrophysiological validation.
Caption: GIRK activator screening workflow.
Logical Comparison of GIRK Activators
ML297 and its analogs represent a significant improvement over previously known non-selective activators.
Caption: Comparison of GIRK activators.
References
- 1. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging concepts for G protein-gated inwardly rectifying potassium (GIRK) channels in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a G-Protein-Independent Activator of GIRK Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. ionbiosciences.com [ionbiosciences.com]
- 12. A Fluorescent Screening Assay for Identifying Modulators of GIRK Channels [jove.com]
- 13. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 14. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. The Relevance of GIRK Channels in Heart Function - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of ML297 Against Other Kir Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of the small molecule ML297 as an activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, a subfamily of the inward rectifier potassium (Kir) channels. The following sections present quantitative data on ML297's activity against various Kir channels, detail the experimental protocols used for these assessments, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation: ML297 Specificity Profile
ML297 has been identified as a potent and selective activator of GIRK channels that contain the GIRK1 (Kir3.1) subunit.[1] Its specificity has been evaluated against a panel of Kir channel subtypes using cellular assays. The data summarized in the table below highlights the preferential activity of ML297 for GIRK1-containing heterotetramers.
| Kir Channel Subtype | Alternative Name | ML297 Activity (EC50/IC50) | Channel Composition | Primary Function/Location | Reference |
| Kir3.1/3.2 | GIRK1/2 | 160 nM (EC50) | Heterotetramer | Neuronal signaling (brain) | [2] |
| Kir3.1/3.4 | GIRK1/4 | 887 nM (EC50) | Heterotetramer | Cardiac rhythm regulation (heart) | |
| Kir3.1/3.3 | GIRK1/3 | 914 nM (EC50) | Heterotetramer | Neuronal signaling (brain) | |
| Kir3.2 | GIRK2 | Inactive | Homotetramer | Neuronal signaling (brain) | [1] |
| Kir3.2/3.3 | GIRK2/3 | Inactive | Heterotetramer | Neuronal signaling (brain) | [3] |
| Kir2.1 | IRK1 | Inactive | Homotetramer | Maintaining resting membrane potential | |
| Kv7.4 | KCNQ4 | Inactive | Homotetramer | Voltage-gated potassium channel | |
| hERG | Kv11.1 | ~10 µM (IC50) | Homotetramer | Cardiac action potential repolarization | [1] |
Key Observations:
-
ML297 demonstrates high potency for the neuronal GIRK1/2 channel, with an EC50 value of 160 nM.[2]
-
It exhibits a roughly 5 to 6-fold selectivity for GIRK1/2 over the cardiac GIRK1/4 and neuronal GIRK1/3 channels, respectively.[1]
-
Importantly, ML297 shows no activity on GIRK channels lacking the GIRK1 subunit, such as homomeric GIRK2 and heteromeric GIRK2/3 channels.[1][3]
-
ML297 is also inactive against other Kir family members like Kir2.1 and the voltage-gated potassium channel Kv7.4.
-
A weak inhibitory effect on the hERG channel has been noted, but at a significantly higher concentration (IC50 ~10 µM), suggesting a wide therapeutic window relative to its primary target.[1]
Comparison with Other GIRK Channel Activators
ML297 represents a significant advancement in the pharmacological toolkit for studying GIRK channels, particularly when compared to earlier, less specific activators.
| Compound | Target(s) | Potency | Selectivity | Reference |
| ML297 | GIRK1-containing channels | Potent (nM range) | High for GIRK1/2 | [4] |
| Naringin (B1676962) | GIRK channels | Low potency | Non-selective | [3] |
| Ethanol | GIRK channels | Low potency (mM range) | Non-selective | [4] |
| VU0529331 | Homomeric GIRK channels (GIRK2, GIRK4) | Micromolar potency | Preferential for non-GIRK1 channels | [5] |
| GAT1508 | GIRK1/2 | Potent (nM range) | Higher selectivity for GIRK1/2 over GIRK1/4 compared to ML297 | [6] |
Unlike broadly acting agents such as naringin and ethanol, ML297 provides a tool for the specific activation of GIRK1-containing channels.[3][4] While newer compounds like GAT1508 show even greater selectivity for neuronal GIRK1/2 over cardiac GIRK1/4 channels, ML297 was a pioneering selective activator in this class.[6] VU0529331, in contrast, is an activator of homomeric GIRK channels, highlighting the diverse pharmacology emerging for this channel family.[5]
Experimental Protocols
The specificity of ML297 has been primarily determined using two key experimental techniques: the thallium flux assay for high-throughput screening and the whole-cell patch-clamp technique for detailed electrophysiological characterization.
Thallium Flux Assay
This fluorescence-based assay is a high-throughput method for measuring the activity of potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that the intracellular accumulation of Tl+ can be detected by a Tl+-sensitive fluorescent dye.
Protocol Outline:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are engineered to stably express the specific Kir channel subtypes of interest.
-
Dye Loading: The cells are incubated with a membrane-permeant, Tl+-sensitive fluorescent dye (e.g., FluoZin-2 AM). Inside the cell, esterases cleave the AM group, trapping the dye intracellularly.
-
Compound Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., ML297).
-
Thallium Stimulation: A solution containing Tl+ is added to the cells.
-
Fluorescence Measurement: If the Kir channels are activated by the compound, Tl+ flows into the cells, binds to the fluorescent dye, and causes an increase in fluorescence intensity. This change in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of fluorescence increase is proportional to the activity of the Kir channels. Dose-response curves are generated to determine the EC50 or IC50 of the compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion flow through channels in the cell membrane, offering a "gold standard" for characterizing the electrophysiological properties of ion channels and the effects of modulators.
Protocol Outline:
-
Cell Preparation: HEK293 cells expressing the target Kir channel are grown on coverslips.
-
Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm in diameter) is filled with an intracellular-like solution.
-
Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the entire cell interior.
-
Voltage Clamp: The cell's membrane potential is clamped at a specific voltage (e.g., -80 mV).
-
Current Recording: Voltage steps or ramps are applied to elicit ion currents through the channels. The resulting currents are recorded.
-
Compound Application: The test compound is applied to the extracellular solution bathing the cell.
-
Effect Measurement: Changes in the recorded currents in the presence of the compound are measured to determine its effect (activation or inhibition) and potency.
Visualizations
GIRK Channel Signaling Pathway
Caption: GIRK channel activation pathway.
Experimental Workflow for Assessing ML297 Specificity
Caption: Workflow for ML297 specificity testing.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 4. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of VU0529331, a Synthetic Small-Molecule Activator of Homomeric G Protein-gated, Inwardly-rectifying, Potassium (GIRK) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for ML297: A Guide for Laboratory Professionals
For Immediate Reference: Safety and Disposal of ML297
This document provides essential safety and logistical information for the proper handling and disposal of ML297, a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Hazard Identification and Safety Precautions
ML297 is classified under the Globally Harmonized System (GHS) as Acutely toxic to aquatic life (Category 1) and Chronically toxic to aquatic life (Category 1) . The primary hazard associated with ML297 is its long-lasting, very toxic effect on aquatic organisms.
Key Precautionary Statements:
-
P273: Avoid release to the environment.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Due to its high potency and biological activity, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times when handling ML297. If ML297 is dissolved in a solvent such as Dimethyl Sulfoxide (DMSO), be aware that DMSO can facilitate the absorption of chemicals through the skin.[1] Therefore, using appropriate gloves (e.g., butyl rubber) is recommended when handling DMSO solutions of ML297.
Proper Disposal Procedures
The cardinal rule for the disposal of ML297 and its associated waste is to prevent its entry into the sanitary sewer system and the environment . All waste streams containing ML297 must be collected, segregated, and disposed of as hazardous chemical waste through a licensed environmental waste management contractor.
Waste Segregation and Collection: A Step-by-Step Guide
-
Designate a Hazardous Waste Collection Area: Establish a specific, clearly labeled area in the laboratory for the accumulation of ML297 waste. This area should be away from drains and general laboratory traffic.
-
Use Appropriate Waste Containers: All ML297 waste must be collected in containers that are:
-
Clearly labeled with "Hazardous Waste" and the full chemical name "ML297".
-
Leak-proof and have a secure lid.
-
Chemically compatible with the waste being collected (e.g., do not store corrosive waste in metal containers).
-
-
Segregate Waste Streams: Different types of waste containing ML297 should be collected separately to facilitate proper disposal and avoid potentially dangerous chemical reactions.
-
Solid Waste: This includes unused or expired solid ML297, contaminated personal protective equipment (gloves, disposable lab coats), weigh boats, and plasticware.
-
Procedure: Collect in a designated, labeled, and sealed plastic bag or container. This container should then be placed in the hazardous waste collection area.
-
-
Liquid Waste - Organic Solvents: This primarily includes stock solutions of ML297 in solvents like DMSO or ethanol.
-
Procedure: Collect in a labeled, sealed, and chemically resistant waste bottle (e.g., a plastic-coated glass bottle).[2] The bottle should be kept closed when not in use. Do not overfill the container.
-
-
Liquid Waste - Aqueous Solutions & Cell Culture Media: This includes buffers, cell culture media, and other aqueous solutions used in experiments containing ML297.
-
Procedure: Collect all aqueous waste containing ML297 in a designated, labeled, and sealed waste container. Even at very low concentrations, this waste must not be poured down the drain.[3][4] If the media is also a biohazard, it must first be decontaminated (e.g., by adding an appropriate disinfectant like bleach, if compatible with all chemical components, or by autoclaving) before being collected as hazardous chemical waste.[5][6] Note: Do not autoclave solutions containing bleach.[6]
-
-
Sharps Waste: This includes needles, syringes, and pipette tips contaminated with ML297.
-
Procedure: Collect in a designated sharps container. Once the container is full, it should be sealed and disposed of as hazardous waste.
-
-
-
Arrange for Waste Pickup: Once waste containers are full, or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal by a licensed hazardous waste contractor.
Quantitative Data Summary
The following table summarizes key quantitative data for ML297 based on published literature.
| Parameter | Value | Cell Line/System | Reference |
| EC₅₀ (GIRK1/2) | 160 nM | HEK-293 cells | --INVALID-LINK--[7] |
| EC₅₀ (GIRK1/2) | 162 nM | HEK-293 cells | --INVALID-LINK--[8] |
| EC₅₀ (GIRK1/3) | 914 nM | HEK-293 cells | --INVALID-LINK-- |
| EC₅₀ (GIRK1/4) | 887 nM | HEK-293 cells | --INVALID-LINK-- |
| Activity on GIRK2, GIRK2/3 | Inactive | HEK-293 cells | --INVALID-LINK--[7] |
Experimental Protocol: In Vitro Thallium Flux Assay for ML297 Activity
This protocol is a representative example of how ML297 is used to assess GIRK channel activation in a laboratory setting.
Objective: To determine the potency (EC₅₀) of ML297 in activating GIRK1/2 channels expressed in a stable cell line using a thallium flux assay.
Materials:
-
HEK-293 cells stably expressing GIRK1 and GIRK2 subunits.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Poly-D-Lysine coated 96-well or 384-well black-walled, clear-bottom microplates.
-
FluxOR™ Potassium Ion Channel Assay Kit (or similar thallium-sensitive dye kit).
-
ML297 compound.
-
DMSO (for preparing ML297 stock solution).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Stimulus Buffer containing thallium sulfate (B86663) (Tl₂SO₄) and potassium sulfate (K₂SO₄).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Plating:
-
Harvest and count the HEK-293-GIRK1/2 cells.
-
Seed the cells into the Poly-D-Lysine coated microplates at a density of approximately 20,000 cells per well (for a 96-well plate).[9]
-
Incubate the plates overnight under normal cell growth conditions (37°C, 5% CO₂).
-
-
Dye Loading:
-
Prepare the thallium-sensitive dye loading solution according to the manufacturer's protocol.[10]
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of ML297 in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the ML297 stock solution in Assay Buffer to create a range of concentrations to be tested (e.g., from 1 nM to 10 µM).
-
-
Thallium Flux Assay:
-
Place the microplate into the fluorescence plate reader.
-
Set the plate reader to record fluorescence intensity over time (e.g., one reading per second for 90-120 seconds).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the ML297 dilutions and the thallium/potassium stimulus buffer to the wells.
-
Continue recording the fluorescence. An increase in intracellular thallium (as it passes through the activated GIRK channels) will lead to an increase in fluorescence.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the activity of the GIRK channels.
-
Plot the rate of fluorescence increase (or the total fluorescence change) against the concentration of ML297.
-
Fit the data to a dose-response curve to determine the EC₅₀ value of ML297.
-
Visualization of ML297's Mechanism of Action
GIRK Channel Signaling Pathway
The following diagram illustrates the canonical G-protein dependent activation of GIRK channels and the direct activation by ML297.
Caption: GIRK channel activation pathway.
Disposal Workflow for ML297
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving ML297.
Caption: ML297 laboratory waste disposal workflow.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. byotrol.com [byotrol.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. Biosafety: How to Disinfect Tissue Culture Media in Vacuum Flasks [blink.ucsd.edu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Essential Safety and Handling of ML297: A Researcher's Guide
For laboratory professionals engaged in drug development and scientific research, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of ML297, a potent and selective activator of the G-protein-activated inward-rectifying potassium (GIRK) channel. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling ML297, appropriate personal protective equipment must be worn at all times to prevent exposure. The recommended PPE is based on standard laboratory safety protocols for handling solid, non-volatile chemical compounds of this nature.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side shields. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently, especially after direct contact with the compound. |
| Body Protection | A standard laboratory coat should be worn. Ensure it is fully buttoned. |
| Respiratory | Under normal conditions of use and handling, respiratory protection is not typically required. If there is a risk of generating dust, a NIOSH-approved respirator is advised. |
Operational Plan for Handling ML297
1. Preparation and Weighing:
-
Conduct all handling of solid ML297 within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any airborne particles.
-
Before weighing, ensure the analytical balance is clean and calibrated.
-
Use appropriate weighing paper or a weighing boat.
2. Dissolution:
-
ML297 is soluble in DMSO. Prepare solutions in a chemical fume hood.
-
Add the solvent to the container with the pre-weighed ML297 slowly to avoid splashing.
-
Cap the container tightly after dissolution.
3. Use in Experiments:
-
When transferring solutions of ML297, use appropriate volumetric pipettes or syringes to ensure accuracy and prevent spills.
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with ML297 must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Solid Waste: Contaminated items such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of ML297 should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Empty Containers: Empty containers that held ML297 should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of ML297.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
